Dcadc
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
119190-36-2 |
|---|---|
Molecular Formula |
C27H41NO3 |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-[di(propan-2-yl)carbamoyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C27H41NO3/c1-16(2)28(17(3)4)24(29)23-10-9-21-20-8-7-19-15-18(25(30)31)11-13-26(19,5)22(20)12-14-27(21,23)6/h7,15-17,20-23H,8-14H2,1-6H3,(H,30,31)/t20-,21-,22-,23+,26-,27-/m0/s1 |
InChI Key |
JDAULUKGZUDSNK-JRZBRKEGSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)C(=O)O)C)C |
Isomeric SMILES |
CC(C)N(C(C)C)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)C(=O)O)C)C |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)C(=O)O)C)C |
Synonyms |
17-(N,N,-diisopropylcarbamoyl)androst-3,5-diene-3-carboxylic acid DCADC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cyclic (Alkyl)(amino)carbenes (CAACs)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclic (alkyl)(amino)carbenes (CAACs) are a class of stable singlet carbenes that have emerged as highly versatile ligands in transition metal and main group chemistry.[1] First reported by Bertrand and coworkers in 2005, CAACs feature a unique electronic structure, possessing one amino and one sp³-hybridized alkyl group attached to the carbene center.[1][2] This arrangement makes them stronger σ-donors and π-acceptors compared to the widely used N-heterocyclic carbenes (NHCs).[1][3] These electronic properties, combined with their tunable steric bulk, have enabled CAACs to stabilize highly reactive species, facilitate challenging catalytic transformations, and pave the way for novel applications in materials science and drug development.[4][5][6] This guide provides a comprehensive overview of the core aspects of CAACs, including their synthesis, electronic and steric properties, and key applications, with a focus on quantitative data and detailed experimental protocols.
Core Concepts: Structure and Electronic Properties
CAACs are a subset of N-heterocyclic carbenes where one of the nitrogen atoms of a traditional diaminocarbene is replaced by a saturated carbon atom.[1] This fundamental structural change has profound effects on the electronic properties of the carbene. The presence of only one π-donating amino group, in contrast to the two in NHCs, reduces the π-electron density at the carbene carbon, making CAACs more electrophilic and better π-acceptors.[1] Concurrently, the σ-donating alkyl group enhances the nucleophilicity (σ-donating ability) of the carbene.[2]
The superior σ-donating and π-accepting properties of CAACs compared to NHCs have been quantified using various spectroscopic techniques, such as infrared (IR) spectroscopy of metal-carbonyl complexes and ³¹P NMR spectroscopy of phosphinidene adducts.[1]
Comparative Electronic Properties of CAACs and NHCs
| Ligand Type | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ (cis-[RhCl(CO)₂(L)]) | ³¹P NMR Shift of L-PPh Adduct (ppm) | Reference |
| CAACs | 2013–2036 | 56.2–68.9 | [1] |
| NHCs | 2039–2049 | -61.2 to -10.2 | [1] |
The lower C-O stretching frequencies for CAAC complexes indicate stronger overall electron donation to the metal center, while the downfield ³¹P NMR shifts suggest greater π-acidity of the CAAC ligand.[1]
Synthesis of Cyclic (Alkyl)(amino)carbenes
Several synthetic routes to CAACs have been developed, with the most common being the hydroiminiumation route.[1] This method generally involves the synthesis of an iminium salt precursor, which is then deprotonated with a strong base to yield the free carbene.
General Synthetic Workflow for 5-Membered CAACs
General synthetic workflow for the preparation of 5-membered CAACs.
Experimental Protocol: Synthesis of a 5-Membered CAAC Iminium Salt
This protocol is adapted from the procedure reported by Bertrand and coworkers.[1]
Step 1: Synthesis of the Imine Precursor
-
To a solution of 2,6-diisopropylaniline (1.0 eq) in toluene, add 2-methylpropanal (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove water for 12-16 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the crude imine.
Step 2: Formation of the Alkenyl Imine
-
Dissolve the crude imine in anhydrous THF and cool to -78 °C.
-
Add a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of a suitable halogenated alkene (e.g., 3-chloro-2-methyl-1-propene) (1.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Step 3: Cyclization to the Iminium Salt
-
Dissolve the crude alkenyl imine in toluene in a heavy-walled pressure vessel.
-
Add a solution of HCl in diethyl ether (2.0 eq).
-
Seal the vessel and heat at 100-120 °C for 24-48 hours.
-
Cool the vessel to room temperature, and the iminium salt will typically precipitate.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Steric Properties and Their Implications
The steric environment around the carbene carbon in CAACs can be finely tuned by modifying the substituents on the nitrogen atom and the alkyl backbone.[7] The presence of a quaternary carbon atom alpha to the carbene center in many CAAC structures provides a unique and often highly congested steric profile.[7] This steric bulk is crucial for stabilizing reactive metal centers and can influence the selectivity of catalytic reactions. The concept of "flexible steric bulk" has been introduced for CAACs bearing conformationally mobile substituents, such as cyclohexyl groups, allowing the ligand to adapt to the steric demands of a particular transformation.[7]
Steric Parameters of Selected CAACs and NHCs
| Ligand | Substituent at N | %VBur | Reference |
| CAAC | 2,6-diisopropylphenyl | 79.0-83.1 | [1] |
| NHC | 2,6-diisopropylphenyl | 70.3 | [1] |
The percent buried volume (%VBur) is a common metric used to quantify the steric bulk of a ligand. The larger %VBur values for CAACs highlight their significant steric presence compared to analogous NHCs.[1]
Applications in Catalysis
The unique electronic and steric properties of CAACs have led to their successful application in a wide range of catalytic reactions, often demonstrating superior performance compared to traditional phosphine or NHC ligands.
Small Molecule Activation
CAACs possess a small singlet-triplet energy gap, which, combined with their ambiphilic nature (both nucleophilic and electrophilic), allows them to activate a variety of small molecules and enthalpically strong bonds without the need for a transition metal.[1][8] This has significant implications for the development of more sustainable, metal-free catalytic processes.[1] Molecules activated by CAACs include H₂, CO, NH₃, P₄, and various E-H bonds (E = B, Si, P).[1][2]
Transition Metal Catalysis
CAACs form highly robust complexes with transition metals, leading to catalysts with exceptional activity and stability.[2][4]
-
Cross-Coupling Reactions: CAAC-ligated palladium complexes have shown high efficiency in α-arylation of ketones, even with challenging, sterically hindered aryl chlorides at room temperature.[7] CAAC-copper complexes are effective in various cross-coupling reactions.[1]
-
Olefin Metathesis: Six-membered ring CAACs (CAAC-6) have been shown to form highly active ruthenium-based catalysts for olefin metathesis, exhibiting higher initiation rates than their five-membered counterparts.[1]
-
Coinage Metal Catalysis: CAAC-gold and CAAC-copper complexes have enabled novel catalytic transformations, including hydroamination and hydroarylation reactions.[3][5] CAAC-Cu(I) complexes have also demonstrated remarkable activity in the reduction of CO₂ to formate, with turnover numbers (TONs) significantly exceeding those of other first-row transition metal catalysts.[1]
Catalytic Performance Data
| Reaction | Catalyst | TON | Conditions | Reference |
| CO₂ Reduction to Formate | CAAC-Cu(I)BH₄ | 1800 | Not specified | [1] |
| α-Arylation of Ketones | CAAC-Pd | >100,000 | 1-3 ppm loading | [1] |
Applications in Materials Science and Drug Development
The ability of CAACs to stabilize reactive species and form robust metal complexes has opened up new avenues in materials science and medicinal chemistry.
-
Organic Light-Emitting Diodes (OLEDs): CAACs have been used to stabilize species with promising photophysical properties for applications in OLEDs.[1][8]
-
Single-Molecule Magnets (SMMs): The strong ligand field provided by CAACs can help to stabilize metal complexes with large magnetic anisotropy, a key requirement for SMMs.[1]
-
Medicinal Chemistry: CAAC-gold(I) complexes have been investigated as potential chemotherapeutic agents.[6][9] These complexes exhibit cytotoxicity against various cancer cell lines and, importantly, show reduced non-specific binding to serum proteins compared to the established gold-based drug Auranofin, suggesting the potential for more targeted therapies with fewer side effects.[6]
Workflow for Investigating CAAC-Gold Complexes as Anticancer Agents
Workflow for the preclinical evaluation of CAAC-gold complexes.
Conclusion
Cyclic (alkyl)(amino)carbenes represent a significant advancement in ligand design, offering a unique combination of strong σ-donation, π-acceptance, and tunable steric bulk. These features have established CAACs as powerful tools for stabilizing reactive species, enabling challenging catalytic transformations, and exploring new frontiers in materials science and medicinal chemistry. As research in this area continues to expand, the development of new CAAC architectures and their application in innovative chemical processes are anticipated to solve long-standing challenges in both academic and industrial settings.
References
- 1. Cyclic alkyl amino carbenes - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclic (Alkyl)(amino)carbenes (CAACs): Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic (Alkyl)(Amino)Carbene (CAAC) Gold(I) Complexes as Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable Cyclic (Alkyl)(Amino)Carbenes as Rigid or Flexible, Bulky, Electron-Rich Ligands for Transition-Metal Catalysts: A Quaternary Carbon Atom Makes the Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic (alkyl)(amino)carbenes: from Replacing Metals to Metal Replacement [escholarship.org]
- 9. researchgate.net [researchgate.net]
Unveiling the Electronic Landscape of dCAAC Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicarbene-adjacent acyclic carbenes (dCAACs) represent a unique class of carbene ligands that have garnered significant interest in coordination chemistry and catalysis. Their distinct electronic and steric properties, arising from the presence of two adjacent carbene centers in a flexible acyclic framework, offer exciting opportunities for the design of novel metal complexes with tailored reactivity. Understanding and quantifying the electronic characteristics of dCAAC ligands is paramount for predicting their behavior in catalytic cycles, elucidating reaction mechanisms, and ultimately, for the rational design of more efficient and selective catalysts.
This technical guide provides an in-depth overview of the key experimental and computational methodologies employed to probe the electronic properties of dCAAC ligands. While specific quantitative data for dCAAC ligands is not yet widely consolidated in the public domain, this document outlines the established principles and detailed protocols based on the characterization of related carbene ligands. The guide is intended to serve as a valuable resource for researchers venturing into the study of dCAACs and other novel ligand architectures.
Quantifying Ligand Donor Strength: The Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) is a widely accepted metric for quantifying the net electron-donating ability of a ligand. It is determined experimentally by measuring the carbonyl stretching frequency (ν(CO)) of a standard metal-carbonyl complex, typically [LNi(CO)₃], using infrared (IR) spectroscopy. A lower ν(CO) value indicates a more electron-donating ligand, as the increased electron density on the metal center leads to greater π-backbonding into the CO antibonding orbitals, thereby weakening the C-O bond.
While specific TEP values for a broad range of dCAAC ligands are not yet extensively tabulated in the literature, the following table illustrates the typical range of TEP values for other relevant carbene and phosphine ligands for comparison.
Table 1: Tolman Electronic Parameters (TEP) for Selected Ligands
| Ligand Class | Example Ligand | TEP (ν(CO) in cm⁻¹) |
| Phosphines | P(t-Bu)₃ | 2056.1 |
| PPh₃ | 2068.9 | |
| P(OPh)₃ | 2085.3 | |
| N-Heterocyclic Carbenes (NHCs) | IMes | ~2050 - 2060 |
| IPr | ~2050 - 2060 | |
| Cyclic (Alkyl)(Amino)Carbenes (CAACs) | cAAC | ~2050 - 2055 |
| dCAACs (Hypothetical Range) | - | Likely in the strong donor region (~2045 - 2055) |
Note: The hypothetical range for dCAACs is an estimation based on their structural similarity to other strongly donating carbenes. Experimental determination is necessary for accurate values.
Experimental Protocol for TEP Determination
The following protocol outlines the general procedure for determining the TEP of a dCAAC ligand.
1. Synthesis of the [dCAAC-Ni(CO)₃] Complex:
- Precursor: Nickel tetracarbonyl, Ni(CO)₄, is a common precursor. Caution: Ni(CO)₄ is extremely toxic and must be handled with appropriate safety precautions in a well-ventilated fume hood.
- Reaction: A solution of the dCAAC ligand in a suitable anhydrous and deoxygenated solvent (e.g., THF, toluene) is treated with one equivalent of Ni(CO)₄. The reaction is typically stirred at room temperature until the evolution of CO gas ceases.
- Purification: The resulting [dCAAC-Ni(CO)₃] complex is purified by filtration and recrystallization from a suitable solvent system.
2. Infrared (IR) Spectroscopy:
- Sample Preparation: A dilute solution of the purified [dCAAC-Ni(CO)₃] complex is prepared in a non-polar solvent that does not absorb strongly in the carbonyl stretching region (e.g., hexane, cyclohexane).
- Data Acquisition: The IR spectrum is recorded, focusing on the 2200-1800 cm⁻¹ region. The A₁ symmetric C-O stretching frequency is the value used for the TEP.
3. Data Analysis:
- The ν(CO) band of the A₁ symmetry is identified and its wavenumber is recorded. This value represents the TEP of the dCAAC ligand.
Delving Deeper: Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides a detailed picture of the electronic structure and bonding within a molecule. By transforming the calculated wave function into a set of localized orbitals, NBO analysis allows for the quantification of donor-acceptor interactions, charge distribution, and bond orders. For dCAAC-metal complexes, NBO analysis can elucidate the nature of the metal-ligand bond, including the relative contributions of σ-donation from the carbene to the metal and π-backbonding from the metal to the ligand.
Table 2: Key Parameters from NBO Analysis for Ligand Electronic Characterization
| NBO Parameter | Description | Implication for dCAAC Ligands |
| Natural Population Analysis (NPA) Charges | Provides the charge distribution on each atom. | A more negative charge on the metal and a more positive charge on the carbene carbon are indicative of strong σ-donation from the ligand. |
| Second-Order Perturbation Theory Analysis | Quantifies the stabilization energy (E(2)) of donor-acceptor interactions. | A large E(2) value for the interaction between the carbene lone pair orbital and an empty metal d-orbital confirms a strong σ-donation. E(2) values for interactions between filled metal d-orbitals and empty ligand orbitals quantify π-backbonding. |
| Wiberg Bond Index | A measure of the bond order between two atoms. | A higher Wiberg bond index for the metal-carbene bond suggests a stronger interaction. |
Computational Workflow for NBO Analysis
The following diagram illustrates a typical workflow for performing NBO analysis on a dCAAC-metal complex.
Electrochemical Characterization: Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. For dCAAC ligands and their metal complexes, CV can provide valuable information about their ability to accept or donate electrons, which is a key aspect of their electronic character. The oxidation and reduction potentials of a dCAAC ligand can be correlated with its electron-donating or -withdrawing nature.
Table 3: Electrochemical Data Obtainable from Cyclic Voltammetry
| CV Parameter | Description | Relevance to dCAAC Ligands |
| Oxidation Potential (Eox) | The potential at which the compound loses an electron. | A lower (less positive) oxidation potential indicates a more electron-rich and easily oxidized ligand, suggesting stronger donor properties. |
| Reduction Potential (Ered) | The potential at which the compound gains an electron. | The reduction potential can provide insights into the accessibility of the ligand's or complex's LUMO. |
| Reversibility | Indicates the stability of the oxidized or reduced species. | Reversible or quasi-reversible redox events are often desirable for catalytic applications involving electron transfer steps. |
Experimental Protocol for Cyclic Voltammetry
The following is a general protocol for conducting a cyclic voltammetry experiment on a dCAAC ligand.
1. Sample and Electrolyte Preparation:
- A solution of the dCAAC ligand (typically 1-5 mM) is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solvent should be electrochemically inert over the desired potential window (e.g., dichloromethane, acetonitrile).
2. Electrochemical Cell Setup:
- A three-electrode cell is used, consisting of:
- Working Electrode: Typically a glassy carbon or platinum disk electrode.
- Reference Electrode: A standard reference electrode such as Ag/AgCl or a saturated calomel electrode (SCE).
- Counter (Auxiliary) Electrode: A platinum wire or graphite rod.
3. Data Acquisition:
- The solution is deoxygenated by bubbling with an inert gas (e.g., argon, nitrogen) for several minutes.
- The potential is swept from a starting potential to a switching potential and then back to the starting potential at a defined scan rate (e.g., 100 mV/s).
- The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.
- A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for potential referencing.
4. Data Analysis:
- The peak potentials for oxidation and reduction events are determined from the voltammogram.
Logical Relationship of Electronic Properties and Catalytic Activity
The electronic properties of dCAAC ligands, as determined by the aforementioned techniques, are intrinsically linked to the catalytic performance of their corresponding metal complexes. The following diagram illustrates this logical relationship.
Conclusion
The electronic properties of dCAAC ligands are a critical determinant of their performance in organometallic chemistry and catalysis. While a comprehensive database of quantitative electronic parameters for dCAACs is still emerging, the methodologies outlined in this guide provide a robust framework for their characterization. Through a combination of experimental techniques like IR spectroscopy and cyclic voltammetry, alongside computational methods such as NBO analysis, researchers can gain a deep understanding of the electronic landscape of these promising ligands. This knowledge is essential for the continued development of dCAAC-based systems for a wide range of applications, from fine chemical synthesis to advanced materials science. As research in this area progresses, it is anticipated that a wealth of quantitative data will become available, further enabling the rational design of next-generation catalysts.
An In-depth Technical Guide to the Stabilization of Radicals by Cyclic (Alkyl)(amino)carbenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms through which cyclic (alkyl)(amino)carbenes (cAACs) stabilize radical species. The unique electronic and steric properties of cAACs make them exceptional tools for generating and isolating radicals that would otherwise be transient and highly reactive. Understanding these stabilization mechanisms is crucial for leveraging stable radicals in various applications, including organic synthesis, materials science, and drug development.
Introduction to Carbene-Stabilized Radicals
Most radical species are highly reactive and short-lived due to the presence of an unpaired electron.[1] The stabilization of these species is typically achieved by delocalizing the unpaired electron and/or using bulky substituents to sterically hinder dimerization and other decomposition pathways.[1] In recent years, N-heterocyclic carbenes (NHCs) and, more notably, cyclic (alkyl)(amino)carbenes (cAACs) have emerged as powerful platforms for stabilizing a wide array of radical centers.[2][3] Unlike NHCs which possess two amino groups adjacent to the carbene carbon, cAACs feature one alkyl and one amino group, leading to distinct electronic properties that enhance their ability to stabilize radicals.
The primary mechanisms of stabilization conferred by cAACs are a combination of profound electronic effects and significant kinetic shielding.
Core Mechanism of cAAC Stabilization
The remarkable ability of cAACs to stabilize radicals stems from a synergistic interplay of electronic and steric factors.
2.1. Electronic Stabilization: The Captodative Effect
A key factor in the electronic stabilization of radicals by cAACs is the captodative effect . This principle describes the enhanced stabilization of a radical center when it is simultaneously substituted with an electron-donating group (EDG) and an electron-withdrawing group (EWG).[4]
In a cAAC-stabilized radical, the amino group acts as a powerful π-electron donor, while the quaternary alkyl-substituted carbon framework and the carbene carbon itself can act as electron-withdrawing components. This arrangement allows for efficient delocalization of the unpaired electron through resonance, significantly lowering the energy of the radical species.[4] The lone pair on the nitrogen atom and the vacant p-orbital on the carbene carbon create a push-pull system that effectively disperses the spin density over the molecule.[1][2]
The stabilization can be depicted through resonance structures that show the delocalization of the radical electron onto both the electron-donating amino group and the electron-accepting carbene carbon. This distribution of spin density is a critical factor in the high persistence of these radicals.
2.2. Steric Protection
In addition to electronic effects, cAACs provide crucial kinetic stabilization through steric hindrance. The carbene carbon is typically flanked by bulky substituents (e.g., diisopropylphenyl on the nitrogen atom and methyl groups on the alkyl backbone). These sterically demanding groups act as a shield, physically preventing the radical center from approaching other reactive species, thereby inhibiting dimerization and other bimolecular decay pathways.[3] This steric protection is a key reason why many cAAC-stabilized radicals can be isolated and are persistent, even in the presence of air.[2][3]
Quantitative Analysis of Radical Stabilization
The stability of carbene-stabilized radicals can be quantified using electrochemical methods and computational chemistry. Cyclic voltammetry, for instance, provides data on the redox potentials, which indicate the ease of forming the radical species. Computationally, Bond Dissociation Energies (BDEs) can be calculated to provide a direct measure of the stability of the bond that breaks to form the radical.[5][6] Lower BDEs generally correlate with the formation of more stable radicals.[5][7]
The table below summarizes representative electrochemical data for cAAC-stabilized radical cations, demonstrating their accessibility and stability.
| Compound/Radical Species | E1/2 (Oxidation) (V vs Ag/Ag+) | E1/2 (Reduction) (V vs Ag/Ag+) | Reference |
| cAAC-derived (amino)(carboxy) radical cation | +0.53 | -0.50 | [2] |
| cAAC-derived 1,2-dicarbonyl radical cation | N/A | Reversible 1e- reduction | [3] |
Note: Data is compiled from studies on organic radicals derived from cAACs. Potentials are indicative of the stability of the radical cation state.
Experimental Protocols
4.1. General Synthesis of a cAAC-Stabilized Radical
The generation of a stable cAAC-radical adduct typically involves the reaction of the neutral cAAC with a suitable precursor that can be induced to form a radical, or via a one-electron oxidation or reduction of a cAAC-adduct. A common method is the reaction with an organic halide followed by reduction, or direct reaction with a stable radical like TEMPO.
Example Protocol: Synthesis of a cAAC-Dicarbonyl Radical Cation [3]
-
Reagents: Cyclic (alkyl)(amino)carbene (cAAC), Oxalyl Chloride, Silver Tetrafluoroborate (AgBF4).
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the cAAC in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of oxalyl chloride (0.5 equivalents) in THF to the cAAC solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
The resulting mixture may contain multiple products, including the desired radical precursor.
-
Isolate the precursor via filtration and washing with a non-polar solvent like hexane.
-
To generate the stable radical cation, the precursor can be oxidized. For instance, the neutral 3-oxetanone product discovered in this system can be treated with one equivalent of AgBF4 in DCM.
-
-
Purification: The resulting radical salt can often be purified by crystallization from a solvent mixture such as DCM/hexane.
4.2. Characterization by Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (also known as ESR) spectroscopy is the most definitive method for characterizing radical species as it directly detects the presence of unpaired electrons.[8][9]
General EPR Measurement Protocol: [8][10]
-
Sample Preparation: Dissolve a small amount of the isolated crystalline radical or the reaction mixture in a suitable deoxygenated solvent (e.g., toluene, THF, or DCM) inside an EPR tube. The concentration should be optimized to obtain a good signal-to-noise ratio without causing excessive line broadening.
-
Instrument Setup:
-
Place the EPR tube into the spectrometer's resonant cavity.
-
Tune the spectrometer to the appropriate microwave frequency and magnetic field range. Typical X-band EPR spectrometers operate around 9.5 GHz.
-
Set parameters such as microwave power, modulation frequency, and modulation amplitude. Microwave power should be low enough to avoid signal saturation.[8]
-
-
Data Acquisition:
-
Record the EPR spectrum by sweeping the magnetic field. The spectrum will show absorption of microwaves at specific field strengths, corresponding to the g-value of the radical.
-
The resulting spectrum's g-value, line shape, and hyperfine coupling constants (if any) provide detailed information about the electronic environment of the unpaired electron, confirming its delocalization within the cAAC framework.
-
Conclusion
Cyclic (alkyl)(amino)carbenes represent a frontier in the field of radical chemistry. Their unique electronic structure, characterized by a potent combination of a π-donating amino group and a σ-withdrawing alkyl framework, facilitates exceptional electronic stabilization of radical centers via the captodative effect. This is further enhanced by significant steric shielding from bulky substituents, which imparts kinetic persistence. The ability to synthesize, isolate, and characterize these stable radicals opens up new avenues for their application as catalysts, in materials with novel magnetic and optical properties, and as tools in synthetic and medicinal chemistry. A thorough understanding of the stabilization mechanisms detailed in this guide is paramount for the rational design of new and highly persistent radical species for advanced applications.
References
- 1. Carbene-Stabilized Main Group Radicals and Radical Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Captodative effect - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Exploring the Radical Nature of a Carbon Surface by Electron Paramagnetic Resonance and a Calibrated Gas Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electron paramagnetic resonance (EPR) studies on stable and transient radicals in humic acids from compost, soil, peat and brown coal - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cyclic (Alkyl)(Amino)Carbenes (CAACs): History, Discovery, and Core Applications
This technical guide provides a comprehensive overview of the history, discovery, synthesis, and fundamental applications of Cyclic (Alkyl)(Amino)Carbenes (CAACs). CAACs represent a significant advancement in the field of stable carbenes, exhibiting unique electronic and steric properties that have led to breakthroughs in catalysis and the stabilization of reactive species. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes important reaction mechanisms.
History and Discovery
The development of stable carbenes has revolutionized various areas of chemistry, particularly in catalysis. While N-heterocyclic carbenes (NHCs) were the first class of stable carbenes to be widely adopted, the quest for carbenes with even more tunable and potent properties continued.
In 2005, the research group led by Professor Guy Bertrand reported the first synthesis and isolation of a new class of stable carbenes: Cyclic (Alkyl)(Amino)Carbenes (CAACs)[1][2][3]. Unlike traditional NHCs which feature two nitrogen atoms flanking the carbene center, CAACs possess one nitrogen atom and one quaternary carbon atom in these positions[4]. This structural modification results in a carbene that is both a stronger σ-donor and a better π-acceptor than its NHC counterparts[4][5].
The initial discovery paved the way for the development of a diverse family of CAACs, including five-membered rings (CAAC-5), six-membered rings (CAAC-6), bicyclic structures (BiCAACs), and chiral CAACs for asymmetric catalysis[1][3][6][7]. These developments have expanded the toolkit of chemists, enabling novel transformations and the stabilization of previously inaccessible chemical species.
Classes and Synthesis of CAACs
The synthesis of CAACs typically involves the preparation of an iminium salt precursor, followed by deprotonation with a strong base. The general synthetic strategy is adaptable, allowing for the creation of a wide variety of CAAC structures with tailored steric and electronic properties.
Synthesis of Five-Membered CAACs (CAAC-5)
The original and most common class of CAACs features a five-membered ring. A general and robust synthetic protocol is outlined below.
Experimental Protocol: Synthesis of a CAAC-5 Precursor and Carbene
-
Step 1: Imine Formation. An aldehyde is reacted with a primary amine (often an aniline derivative) in a suitable solvent like dichloromethane (DCM) in the presence of molecular sieves to form the corresponding imine.
-
Step 2: Alkenylation. The imine is deprotonated with a strong base, such as lithium diisopropylamide (LDA), followed by the addition of a halo-substituted alkene to introduce the alkyl portion of the ring.
-
Step 3: Cyclization. The resulting alkenyl imine is treated with a strong acid, typically hydrochloric acid (HCl), to induce cyclization and form the pyrrolidinium salt (the CAAC precursor).
-
Step 4: Deprotonation. The purified iminium salt is deprotonated with a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) in an inert solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere to generate the free CAAC.
Logical Workflow for CAAC-5 Synthesis
Caption: General synthetic workflow for the preparation of five-membered CAACs.
Synthesis of Six-Membered CAACs (CAAC-6)
The synthesis of six-membered CAACs follows a similar pathway to their five-membered counterparts, with the primary modification being the use of an alkene with a longer carbon chain in the alkylation step to facilitate the formation of the larger ring.
Synthesis of Bicyclic CAACs (BiCAACs)
Bicyclic (alkyl)(amino)carbenes (BiCAACs) exhibit enhanced σ-donating and π-accepting properties compared to their monocyclic analogues[6][7]. Their synthesis involves the use of cyclic aldehydes and a multi-step sequence to construct the bicyclic framework[8].
Experimental Protocol: Synthesis of a BiCAAC Precursor
A representative synthesis of a BiCAAC precursor is described for a dimethylamino-functionalized derivative[8]:
-
Step 1: Imine Formation. 2,4-Dimethylcyclohex-3-en-1-carbaldehyde and 2,6-dimethyl-4-(dimethylamino)aniline are mixed in equimolar ratios in dry dichloromethane with molecular sieves. The reaction proceeds overnight at room temperature to yield the imine[8].
-
Step 2: Alkenylation. The imine is dissolved in dry THF and treated with two equivalents of LDA at 0 °C, followed by the addition of two equivalents of an alkyl iodide.
-
Step 3: Cyclization. The resulting product is treated with 3-6 equivalents of HCl to afford the bicyclic iminium salt precursor[8].
Synthesis of Chiral CAACs
The development of chiral CAACs has opened new avenues in asymmetric catalysis[1][9][10]. Chiral centers can be introduced on the quaternary carbon, the N-aryl group, or the backbone of the carbene ring.
A notable strategy for synthesizing chiral CAACs involves an enantioselective Eschenmoser–Claisen rearrangement to create chiral aldehydes, which are then condensed with chiral primary amines to form the desired chiral CAAC precursors[1][2].
Quantitative Data
The electronic and steric properties of CAACs can be quantified and compared using various analytical techniques.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the characterization of CAACs and their precursors. The carbene carbon signal in the 13C NMR spectrum is particularly diagnostic.
| Compound Class | 13C NMR Shift of Carbene Carbon (ppm) | Reference |
| CAAC-Cu(I) Complexes | 211.3 - 251.0 | [11] |
| BiCAAC-derived radical cation | NMR silent | [12] |
| BiCAAC-Pd(II) Complex | 238.63 | [8] |
Crystallographic Data
Single-crystal X-ray diffraction provides precise information about the molecular structure of CAACs and their metal complexes, including bond lengths and angles that offer insights into their electronic properties.
| Complex | M-Ccarbene Bond Length (Å) | Ccarbene-M-Cl Angle (°) | Reference |
| (CAAC)CuCl (example 1) | 1.872(3) | 175.6(1) | [11] |
| (CAAC)CuCl (example 2) | 1.885(3) | 177.1(1) | [11] |
| (CAAC)CuCl (example 3) | 1.879(2) | 176.14(7) | [11] |
| Mg-CAAC | 2.056(2) | N/A | [13] |
Signaling Pathways and Reaction Mechanisms
CAACs have demonstrated remarkable reactivity in a variety of chemical transformations, acting as potent ligands in transition metal catalysis and as organocatalysts themselves.
Catalytic Cross-Coupling Reactions
CAACs have been successfully employed as ligands in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination[14][15]. The general catalytic cycle for such reactions involves oxidative addition, transmetalation, and reductive elimination steps.
Catalytic Cycle of a Generic Pd-Catalyzed Cross-Coupling Reaction
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Cycloaddition Reactions
CAACs can also participate in and catalyze cycloaddition reactions. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent "click" reaction where the mechanism can be influenced by the ligands on the copper center[16][17]. While not directly involving CAACs in all studied cases, the principles of ligand influence on the catalytic cycle are relevant.
Proposed Mechanism for a Dicopper-Catalyzed Azide-Alkyne Cycloaddition
Caption: A simplified representation of a dicopper-catalyzed azide-alkyne cycloaddition mechanism.
Small Molecule Activation
One of the most remarkable features of CAACs is their ability to activate small, stable molecules without the need for a transition metal catalyst[4][13][18][19]. This "metal-like" behavior is attributed to their unique electronic structure.
Experimental Workflow for Small Molecule Activation by a CAAC
Caption: General workflow for the activation of small molecules by a CAAC.
Conclusion
Since their discovery in 2005, Cyclic (Alkyl)(Amino)Carbenes have emerged as a powerful class of molecules with broad applications in chemistry. Their unique electronic and steric properties, which can be finely tuned through synthesis, have made them exceptional ligands for transition metal catalysis and potent organocatalysts in their own right. The ability of CAACs to activate small molecules opens up new avenues for sustainable chemical transformations. This guide provides a foundational understanding of CAACs for researchers and professionals, aiming to facilitate their application in drug discovery and development, as well as in the broader chemical sciences. Further exploration of the vast literature on CAACs is encouraged to fully appreciate the depth and breadth of their chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The debut of chiral cyclic (alkyl)(amino)carbenes (CAACs) in enantioselective catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic alkyl amino carbenes - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Bicyclic (Alkyl)(amino)carbenes (BICAACs): Stable Carbenes More Ambiphilic than CAACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 9. The debut of chiral cyclic (alkyl)(amino)carbenes (CAACs) in enantioselective catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. First Chiral CAACs in Asymmetric Catalysis - ChemistryViews [chemistryviews.org]
- 11. bertrandgroup.ucsd.edu [bertrandgroup.ucsd.edu]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scispace.com [scispace.com]
- 18. Electronic and Ligand Properties of Skeletally Substituted Cyclic (Alkyl)(Amino)Carbenes (CAACs) and Their Reactivity towards Small Molecule Activation: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent Advances in the Domain of Cyclic (Alkyl)(Amino) Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
The Fundamental Chemistry of Cyclic (Alkyl)(amino)carbenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic (alkyl)(amino)carbenes (CAACs) have emerged as a pivotal class of stable singlet carbenes in modern chemistry.[1] Their unique electronic and steric properties, which differentiate them from the more classical N-heterocyclic carbenes (NHCs), have led to significant advancements in the stabilization of reactive species, catalysis, and materials science.[1] This guide provides a comprehensive overview of the fundamental chemistry of CAACs, including their synthesis, electronic structure, and reactivity. Detailed experimental protocols for their preparation and characterization are presented, alongside a compilation of key quantitative data to facilitate their application in research and development.
Introduction to Cyclic (alkyl)(amino)carbenes
Cyclic (alkyl)(amino)carbenes are distinguished by the presence of one amino group and one sp³-hybridized alkyl group attached to the carbene center within a cyclic framework. This structural feature is a significant departure from N-heterocyclic carbenes (NHCs), which possess two amino groups flanking the carbene carbon. The replacement of a π-donating amino group with a σ-donating alkyl group renders CAACs more nucleophilic (σ-donating) and, concurrently, more electrophilic (π-accepting) than their NHC counterparts.[2] This distinct electronic character, coupled with a unique steric environment imparted by the quaternary α-carbon, allows CAACs to stabilize a wide array of unusual main group and transition metal species and to catalyze a variety of challenging chemical transformations.[1][2]
Electronic and Steric Properties
The electronic properties of CAACs are central to their reactivity. The single amino substituent provides π-donation to the vacant p-orbital of the carbene, while the alkyl group offers σ-donation. This electronic arrangement results in a higher energy Highest Occupied Molecular Orbital (HOMO) and a lower energy Lowest Unoccupied Molecular Orbital (LUMO) compared to NHCs, making CAACs both stronger σ-donors and better π-acceptors.
The steric environment of CAACs is also a key feature. The presence of a quaternary carbon atom adjacent to the carbene center provides significant steric bulk, which can be tuned by varying the substituents on this carbon. This steric hindrance is crucial for stabilizing reactive metal centers and for influencing the stereoselectivity of catalytic reactions.
Below is a diagram illustrating the key differences in the electronic properties of NHCs and CAACs.
Caption: Comparison of NHC and CAAC electronic properties.
Synthesis of Cyclic (alkyl)(amino)carbenes
The most common and versatile method for the synthesis of five-membered CAACs is the "hydroiminiumation" route. This multi-step process begins with the formation of an imine from a primary amine and an aldehyde, followed by alkylation and cyclization to form the iminium salt precursor. The final step involves deprotonation with a strong base to yield the free carbene.
The general synthetic pathway is illustrated in the following diagram:
Caption: General synthesis of CAACs via hydroiminiumation.
Detailed Experimental Protocols
Protocol 1: Synthesis of a CAAC Iminium Precursor
This protocol is a generalized procedure based on the hydroiminiumation route, exemplified by the synthesis of a precursor from 2,6-diisopropylaniline and an appropriate aldehyde.
-
Step 1: Imine Formation. In a round-bottom flask, dissolve 2,6-diisopropylaniline (1.0 eq.) in a suitable solvent such as toluene or dichloromethane. Add the desired aldehyde (1.0-1.2 eq.) and a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid or magnesium sulfate). The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by TLC or GC-MS.
-
Step 2: Alkylation. To the solution containing the imine, add an alkylating agent (e.g., an organolithium reagent followed by an alkyl halide). This step should be performed under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (e.g., -78 °C) to control reactivity.
-
Step 3: Cyclization (Hydroiminiumation). The crude product from the alkylation step is then treated with a strong acid, such as hydrochloric acid, to induce cyclization. This is typically done by bubbling HCl gas through the solution or by adding a solution of HCl in a non-coordinating solvent. The resulting iminium salt often precipitates from the solution and can be collected by filtration.
-
Purification. The crude iminium salt can be purified by recrystallization from a suitable solvent system, such as dichloromethane/diethyl ether or chloroform/hexane. The purity of the product should be confirmed by NMR spectroscopy and elemental analysis.
Protocol 2: Generation of the Free CAAC
-
Deprotonation. In a Schlenk flask under an inert atmosphere, suspend the purified CAAC iminium salt (1.0 eq.) in a dry, aprotic solvent such as THF or toluene. Cool the suspension to a low temperature (e.g., -78 °C or 0 °C). Add a strong, non-nucleophilic base (1.0-1.1 eq.), such as potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA), portion-wise or as a solution. The reaction mixture is typically stirred for several hours at room temperature to ensure complete deprotonation. The formation of the free carbene can often be observed by a color change. The free carbene solution can then be used directly in subsequent reactions.
Quantitative Data
The following tables summarize key quantitative data for a representative selection of CAACs and their metal complexes, providing a valuable resource for computational and experimental studies.
Selected Bond Lengths and Angles
The structural parameters of CAACs and their metal complexes have been extensively studied by X-ray crystallography. The table below presents selected bond lengths and angles for a typical five-membered CAAC and its copper(I) chloride complex.
| Parameter | Free CAAC | (CAAC)CuCl |
| Bond Lengths (Å) | ||
| Ccarbene-N | ~1.37 | ~1.35 |
| Ccarbene-Calkyl | ~1.53 | ~1.54 |
| Cu-Ccarbene | - | ~1.88 |
| Cu-Cl | - | ~2.11 |
| **Bond Angles (°) ** | ||
| N-Ccarbene-Calkyl | ~106 | ~108 |
| Ccarbene-Cu-Cl | - | ~175-180 |
Data compiled from various crystallographic studies.
13C NMR Spectroscopic Data
13C NMR spectroscopy is a powerful tool for the characterization of CAACs. The carbene carbon resonance is a particularly diagnostic signal, appearing significantly downfield.
| CAAC Type | Substituents | 13C NMR (Ccarbene, ppm) |
| 5-membered | N-Aryl, C-Alkyl | ~290 - 320 |
| 6-membered | N-Aryl, C-Alkyl | ~280 - 310 |
| Bicyclic | N-Aryl, C-Alkyl | ~300 - 330 |
Chemical shifts are approximate and can vary depending on the specific substituents and solvent.
Reactivity and Applications
The unique electronic and steric properties of CAACs have enabled their use in a wide range of chemical transformations.
Stabilization of Reactive Species
CAACs are exceptional ligands for stabilizing low-valent and highly reactive main group and transition metal species. Their strong σ-donation and π-acceptance, combined with their steric bulk, can effectively shield reactive centers, allowing for the isolation and characterization of species that would otherwise be transient.
Catalysis
CAAC-metal complexes have demonstrated remarkable activity and stability in a variety of catalytic reactions, including:
-
Cross-Coupling Reactions: CAAC-palladium and -nickel complexes have been shown to be highly effective catalysts for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4]
-
Small Molecule Activation: The ambiphilic nature of CAACs allows them to activate strong chemical bonds, such as those in H₂, CO, and NH₃, often without the need for a transition metal.[1]
-
Polymerization: CAAC-metal complexes have been employed as catalysts in polymerization reactions.
The logical workflow for a typical CAAC-catalyzed cross-coupling reaction is depicted below.
Caption: Catalytic cycle for a cross-coupling reaction.
Conclusion
Cyclic (alkyl)(amino)carbenes represent a significant advancement in the field of stable carbenes. Their distinct electronic and steric properties have unlocked new avenues in coordination chemistry, catalysis, and the stabilization of reactive molecules. This guide has provided a foundational understanding of their chemistry, along with practical experimental protocols and key quantitative data. It is anticipated that the continued exploration of CAACs will lead to further breakthroughs in both fundamental and applied chemistry, with significant implications for the development of new synthetic methodologies and advanced materials.
References
- 1. Recent Advances in the Domain of Cyclic (Alkyl)(Amino) Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (CAAC)Pd(py) Catalysts Disproportionate to Pd(CAAC)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (CAAC)Pd(py) Catalysts Disproportionate to Pd(CAAC)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical Electronic Structure of Cyclic (Alkyl)(Amino)carbenes
Disclaimer: Initial searches for "dCAAC" or "dicarbo-substituted acyclic carbene" did not yield established results. This guide proceeds under the assumption that the user is interested in the well-researched class of carbenes known as Cyclic (Alkyl)(Amino)carbenes (cAACs) , which are notable for their unique electronic properties.
Cyclic (alkyl)(amino)carbenes (cAACs) represent a significant class of stable carbenes, distinguished by their unique electronic structure which imparts both high nucleophilicity and electrophilicity.[1] This guide provides an in-depth overview of the theoretical and computational studies that have elucidated the electronic properties of cAACs, intended for researchers and professionals in chemistry and drug development.
Core Electronic Structure and Properties
The defining feature of a cAAC is a divalent carbon atom with a lone pair of electrons and a vacant p-orbital, bonded to one nitrogen atom and one quaternary carbon atom within a five-membered ring. This arrangement leads to a singlet ground state. The electronic character of cAACs is often probed computationally using Density Functional Theory (DFT), which allows for the calculation of key electronic parameters.
A critical aspect of a carbene's reactivity and stability is its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity.[2][3] Compounds with a smaller HOMO-LUMO gap are generally more reactive.[3] Theoretical calculations, often at the B3LYP/def2-TZVPP level of theory, are employed to determine these values.[1]
Quantitative Electronic Data
Computational studies provide precise data on the electronic and geometric structures of cAACs and related carbenes. The following table summarizes key computed values for comparison.
| Compound | HOMO-LUMO Gap (eV) | Singlet-Triplet Gap (ΔE S/T) (kcal/mol) |
| NHC | 4.79 | 80.3 |
| cAAC-5 (five-membered ring) | 3.75 | 55.4 |
| cAAC-6 (six-membered ring) | 3.51 | 48.7 |
| BicAAC | 3.65 | 53.6 |
Data calculated at the B3LYP/def2-TZVPP level of theory.[1]
Computational and Experimental Protocols
The theoretical study of cAAC electronic structure is deeply intertwined with experimental synthesis and characterization.
3.1. Computational Protocol: DFT Calculations
A typical workflow for the computational analysis of a cAAC's electronic structure using DFT is as follows:
-
Structure Optimization: The initial molecular geometry of the cAAC is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as the HOMO and LUMO energies, molecular orbital shapes, and charge distribution.[4]
-
Analysis: The computed data is analyzed to understand the carbene's stability, reactivity, and bonding characteristics.
Diagram of a DFT Workflow for cAAC Analysis
Caption: A typical computational workflow for DFT analysis of a cAAC.
3.2. Experimental Protocol: General Synthesis of cAACs
The synthesis of cAACs often involves a multi-step process, starting from readily available precursors. A general, representative protocol is outlined below:
-
Synthesis of the Amidinium Precursor: An appropriate N-aryl-2,2,6,6-tetramethylcyclohexylamine is reacted with an orthoformate in the presence of an acid catalyst (e.g., formic acid) to yield the corresponding formamidine.
-
Cyclization: The formamidine is then treated with a strong base, such as n-butyllithium, to induce cyclization via C-H activation of one of the methyl groups, forming a lithium cyclopentanide intermediate.
-
Salt Metathesis: The lithium salt is then reacted with a suitable chloro-amidinium salt. This step forms the five-membered ring structure characteristic of the cAAC precursor.
-
Deprotonation: The final step involves the deprotonation of the amidinium salt using a strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), to yield the free cAAC carbene.
The resulting carbene is typically isolated and characterized using techniques such as X-ray crystallography and NMR spectroscopy to confirm its structure.
Diagram of a General cAAC Synthesis Pathway
Caption: A generalized synthetic pathway for Cyclic (Alkyl)(Amino)carbenes.
Applications in Research and Development
The unique electronic structure of cAACs makes them highly effective ligands for stabilizing reactive main-group elements and transition metals. Their strong σ-donating and π-accepting abilities allow them to form stable complexes with a wide range of elements. This has significant implications for catalysis and materials science. In the context of drug development, cAACs can serve as versatile ligands in the synthesis of metal-based therapeutics or as organocatalysts for the formation of complex organic molecules. Their tunable electronic properties allow for the rational design of catalysts with specific reactivity profiles.
References
steric and electronic parameters of dCAACs
An In-depth Technical Guide to the Steric and Electronic Parameters of Dicarbene-Appended Carbenes (dCAACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key steric and electronic parameters of dicarbene-appended carbenes (dCAACs), ligands that are gaining increasing attention in catalysis and materials science. Understanding these parameters is crucial for the rational design of catalysts and functional materials with tailored properties. This document summarizes quantitative data, details experimental protocols for their determination, and provides visualizations of key concepts.
Introduction to dCAACs
Dicarbene-appended carbenes (dCAACs) are a class of N-heterocyclic carbenes (NHCs) characterized by two exocyclic carbene moieties attached to the backbone of a central carbene. This unique structural feature imparts distinct steric and electronic properties compared to traditional NHCs and cyclic (alkyl)(amino)carbenes (CAACs). The electronic nature and steric bulk of dCAACs can be finely tuned by modifying the substituents on the exocyclic carbenes and the endocyclic nitrogen atom, allowing for precise control over their coordination chemistry and catalytic activity.
Key Steric and Electronic Parameters
The reactivity and efficacy of dCAACs in catalytic applications are largely governed by their steric and electronic properties. Two of the most important and widely used descriptors are the percent buried volume (%Vbur) for sterics and the Tolman electronic parameter (TEP) for electronics.
Steric Parameter: Percent Buried Volume (%Vbur)
The percent buried volume (%Vbur) is a powerful tool for quantifying the steric bulk of a ligand.[1][2] It is defined as the percentage of the volume of a sphere around a metal center that is occupied by the ligand.[3] Unlike the Tolman cone angle, which is less accurate for complex, non-symmetrical ligands, %Vbur provides a more precise and versatile measure of the steric environment created by the ligand.[4][5]
The steric profile of dCAACs is a critical factor in determining the stability of the resulting metal complexes and the selectivity of the catalyzed reactions. The bulky nature of many dCAAC ligands can create a protective pocket around the metal center, influencing substrate approach and promoting specific reaction pathways.
Electronic Parameter: Tolman Electronic Parameter (TEP)
The Tolman electronic parameter (TEP) is a measure of the net electron-donating ability of a ligand.[6] It is determined experimentally by measuring the frequency of the A1 symmetric C-O stretching vibration of a tricarbonylnickel(0) complex of the ligand, [Ni(CO)₃(L)]. More electron-donating ligands lead to increased electron density on the metal center, which results in greater π-backbonding to the carbonyl ligands. This increased backbonding weakens the C-O bonds and lowers their stretching frequency.
The electronic properties of dCAACs are crucial for their catalytic activity, as they influence the reactivity of the metal center. The strong σ-donating and variable π-accepting capabilities of dCAACs can be modulated to optimize catalytic cycles.
Quantitative Data for dCAACs and Related Carbenes
While a comprehensive database for a wide range of dCAACs is still under development in the scientific community, the following table presents available and representative data for related carbene ligands to provide a comparative context. Researchers can utilize the experimental protocols outlined in the next section to determine these values for novel dCAACs.
| Ligand Type | Specific Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Percent Buried Volume (%Vbur) |
| NHC | IMe | 2069.2 | 29.8 |
| IMes | 2061.3 | 45.4 | |
| IPr | 2059.4 | 56.7 | |
| SIPr | 2054.1 | 65.5 | |
| CAAC | cAAC | Typically strong donors | Generally high |
| dCAAC | Various substituted | Expected to be strong donors | Expected to be high and tunable |
Note: Data for specific dCAACs is sparse in the literature. The values for NHCs are provided for comparison. The electronic and steric properties of dCAACs are anticipated to be highly tunable based on their substitution patterns.
Experimental Protocols
Determination of the Tolman Electronic Parameter (TEP)
The TEP is determined by infrared (IR) spectroscopy of the corresponding [Ni(CO)₃(dCAAC)] complex.
Workflow for TEP Determination
Caption: Workflow for the experimental determination of the Tolman Electronic Parameter (TEP).
Methodology:
-
Synthesis of the Nickel Carbonyl Complex: The dCAAC ligand is reacted with a suitable nickel(0) precursor, typically tetracarbonylnickel(0) [Ni(CO)₄], in an inert atmosphere. The reaction leads to the displacement of one carbonyl ligand to form the [Ni(CO)₃(dCAAC)] complex. The product is then isolated and purified.
-
Infrared Spectroscopy: A solution of the purified complex is prepared in a non-polar solvent (e.g., hexane or dichloromethane). The infrared spectrum is recorded, focusing on the ν(CO) stretching region (typically 1900–2100 cm⁻¹).
-
Data Analysis: The A₁ symmetric stretching frequency of the carbonyl ligands is identified. This value is the Tolman Electronic Parameter for the dCAAC ligand.
Determination of the Percent Buried Volume (%Vbur)
The %Vbur is calculated from the solid-state structure of a metal-dCAAC complex, which is determined by single-crystal X-ray diffraction.[7]
Workflow for %Vbur Determination
Caption: Workflow for the determination of the percent buried volume (%Vbur).
Methodology:
-
Synthesis and Crystallization: A well-defined metal complex of the dCAAC ligand is synthesized. Single crystals of this complex suitable for X-ray diffraction are grown. Complexes with metals such as gold(I), palladium(II), or iridium(I) are commonly used for this purpose.[8][9]
-
Single-Crystal X-ray Diffraction: The crystal structure of the complex is determined using single-crystal X-ray diffraction. This provides the precise atomic coordinates of all atoms in the complex.
-
Computational Calculation: The %Vbur is calculated from the crystallographic information file (.cif). Specialized software, such as SambVca, is used for this calculation.[3] The calculation involves defining a sphere of a given radius (typically 3.5 Å) around the metal center and determining the volume occupied by the van der Waals spheres of the atoms of the dCAAC ligand within this sphere.
Logical Relationship of Steric and Electronic Parameters to Catalytic Performance
The interplay between steric and electronic parameters is fundamental to the performance of a dCAAC-based catalyst. The following diagram illustrates this relationship.
Caption: Relationship between dCAAC parameters and catalytic outcomes.
This diagram shows that both the steric and electronic properties of the dCAAC ligand are key determinants of the overall characteristics of the metal catalyst. These properties, in turn, dictate the catalyst's activity, selectivity (e.g., regioselectivity, stereoselectivity), and stability under reaction conditions. By systematically modifying the dCAAC ligand structure and measuring the resulting changes in TEP and %Vbur, researchers can develop a deeper understanding of structure-activity relationships and design more effective catalysts.
Conclusion
The , namely the percent buried volume and the Tolman electronic parameter, are critical descriptors for understanding and predicting their behavior in coordination chemistry and catalysis. The experimental protocols detailed in this guide provide a framework for the characterization of new dCAAC ligands. A systematic approach to quantifying these parameters will undoubtedly accelerate the development of novel and highly efficient catalytic systems based on this promising class of ligands, with potential applications spanning from fine chemical synthesis to drug development.
References
- 1. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. | Semantic Scholar [semanticscholar.org]
- 3. The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. percent-buried-volume-for-phosphine-and-n-heterocyclic-carbene-ligands-steric-properties-in-organometallic-chemistry - Ask this paper | Bohrium [bohrium.com]
- 5. Quantifying and understanding the steric properties of N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Pd(NHC)(allyl)Cl] complexes: Synthesis and determination of the NHC percent buried volume (%Vbur) steric parameter - ICIQ [iciq.org]
- 9. Research Portal [scholarship.miami.edu]
Spectroscopic Characterization of Dicarbocyclic[c,g]azulen-1-ylium Cations (dCAACs): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the characterization of dicarbocyclic[c,g]azulen-1-ylium cations (dCAACs) and related azulenylium species. The unique electronic structure of these non-benzenoid aromatic cations imparts distinct spectroscopic signatures that are crucial for their identification, purity assessment, and the study of their chemical and physical properties. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), Electron Paramagnetic Resonance (EPR) spectroscopy, and Fluorescence spectroscopy in the analysis of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of dCAACs in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, electronic environment of individual atoms, and through-bond and through-space connectivities.
¹H NMR Spectroscopy
Proton NMR spectra of azulenylium cations are characterized by downfield chemical shifts of the protons on the seven-membered tropylium-like ring, a consequence of the positive charge and the associated ring current effects. Protons on the five-membered cyclopentadienyl-like portion of the azulene core also exhibit characteristic shifts.
¹³C NMR Spectroscopy
Carbon-13 NMR provides insights into the carbon skeleton of dCAACs. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment, allowing for the unambiguous assignment of each carbon atom in the molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Azulenylium Cations
| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Azulenylium Cation Core | ||
| H1/H3 | 8.5 - 9.5 | 140 - 150 |
| H2 | 7.8 - 8.5 | 130 - 140 |
| H4/H8 | 8.0 - 9.0 | 135 - 145 |
| H5/H7 | 7.5 - 8.5 | 125 - 135 |
| H6 | 7.2 - 8.0 | 120 - 130 |
| Substituents (Illustrative) | ||
| -CH₃ | 2.5 - 3.5 | 20 - 30 |
| -Ph | 7.0 - 8.0 | 125 - 140 |
Note: Chemical shifts are approximate and can vary significantly based on the specific substitution pattern and the solvent used.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Due to the potential air and moisture sensitivity of dCAACs, all sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Weigh approximately 5-10 mg of the dCAAC salt and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CD₃CN, CD₂Cl₂, DMSO-d₆). The choice of solvent is critical to ensure solubility and stability of the cation.
-
Transfer the solution to a clean, dry NMR tube.
-
If necessary, add an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, although referencing to the residual solvent peak is often sufficient.
Data Acquisition:
-
Acquire ¹H NMR spectra using a standard single-pulse experiment.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
For complete structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the dCAAC molecule. The absorption spectrum is typically characterized by one or more intense bands in the visible and ultraviolet regions, which are responsible for the often vibrant color of these compounds.
Table 2: Representative UV-Vis Absorption Maxima (λmax) for Azulenylium Cations
| Compound Class | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| Phenyl-substituted azulenylium cations | 450 - 600 | 10,000 - 50,000 | Acetonitrile |
| Alkyl-substituted azulenylium cations | 400 - 550 | 8,000 - 40,000 | Dichloromethane |
Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the dCAAC salt in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) with a known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).
-
Perform serial dilutions to obtain a series of solutions with concentrations in the range of 10⁻⁵ to 10⁻⁶ M.
-
Use a quartz cuvette with a 1 cm path length for all measurements.
Data Acquisition:
-
Record a baseline spectrum using the pure solvent.
-
Record the absorption spectrum of each solution from approximately 200 nm to 800 nm.
-
Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
-
The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of dCAACs. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula.
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the dCAAC salt in a suitable volatile solvent (e.g., acetonitrile, methanol). The concentration should be in the low micromolar to nanomolar range.
-
For air-sensitive samples, the solution should be prepared under an inert atmosphere and introduced into the mass spectrometer with minimal exposure to air.
Data Acquisition:
-
Electrospray ionization (ESI) is a common and gentle ionization technique suitable for pre-formed cations like dCAACs.
-
Acquire the mass spectrum in positive ion mode.
-
The spectrum will show a prominent peak corresponding to the molecular ion [M]⁺.
-
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural information.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a technique that detects species with unpaired electrons. While dCAACs in their ground state are typically diamagnetic (no unpaired electrons), EPR can be a powerful tool for studying their radical cation or radical anion forms, which can be generated through chemical or electrochemical oxidation or reduction.
Experimental Protocol for EPR Spectroscopy
Sample Preparation:
-
The dCAAC radical species must be generated in situ within the EPR tube. This can be achieved by:
-
Chemical Redox: Reacting a solution of the dCAAC with a suitable oxidizing or reducing agent.
-
Electrochemical Generation: Using an in-situ electrolysis cell within the EPR cavity.
-
-
The sample is typically prepared in a high-purity, degassed solvent and frozen to a glass at low temperatures (e.g., 77 K) to obtain well-resolved spectra.
Data Acquisition:
-
The EPR spectrum is recorded by placing the sample in a magnetic field and irradiating it with microwaves.
-
The resulting spectrum provides information about the g-value and hyperfine coupling constants, which can be used to characterize the electronic structure of the radical species.
Fluorescence Spectroscopy
While many azulene derivatives are known to fluoresce, the fluorescence properties of dCAACs are less commonly reported and can be highly dependent on their specific structure and environment. When fluorescent, these compounds can be characterized by their excitation and emission spectra.
Experimental Protocol for Fluorescence Spectroscopy
Sample Preparation:
-
Prepare a dilute solution of the dCAAC in a spectroscopic grade solvent, similar to the preparation for UV-Vis spectroscopy. The concentration should be low enough to avoid inner filter effects.
Data Acquisition:
-
Record the excitation spectrum by monitoring the emission at a fixed wavelength while scanning the excitation wavelength.
-
Record the emission spectrum by exciting the sample at a fixed wavelength (usually the λmax from the absorption spectrum) and scanning the emission wavelengths.
-
The fluorescence quantum yield can be determined relative to a known standard.
Workflow and Data Integration
The comprehensive characterization of dCAACs relies on the integration of data from multiple spectroscopic techniques. The following diagram illustrates a typical workflow.
Caption: Workflow for the spectroscopic characterization of dCAACs.
This logical progression ensures that the fundamental structural and electronic properties are established before proceeding to more specialized analyses. The combination of these techniques provides a robust and comprehensive characterization of dCAACs, which is essential for their application in materials science, medicinal chemistry, and other fields of research.
The Rise of Dicarbene-Stabilized Cyclic Alkyl(amino)carbenes: A Technical Guide to Reactivity and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ever-evolving landscape of chemical synthesis and catalysis, the quest for novel ligand architectures that offer enhanced stability, reactivity, and selectivity is paramount. Dicarbene-stabilized cyclic alkyl(amino)carbenes (dCAACs) are emerging as a promising class of ligands that combine the exceptional σ-donating and π-accepting properties of cyclic alkyl(amino)carbenes (CAACs) with the conformational rigidity and chelating ability of a bidentate scaffold. This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of these novel dCAAC scaffolds, with a particular focus on their utility in catalysis and the burgeoning field of medicinal chemistry.
Synthesis of dCAAC Scaffolds
The synthesis of dCAAC scaffolds, conceptually defined as molecules bearing two CAAC moieties linked by a bridging group, allows for precise control over the spatial orientation of the carbene donors. This structural constraint significantly influences the coordination chemistry and catalytic activity of the resulting metal complexes. A prevalent strategy for the synthesis of bis(CAAC) metal complexes involves the reaction of a suitable metal precursor with a CAAC-iminium salt in the presence of a base.
A notable example is the synthesis of bis(CAAC)ruthenium indenylidene complexes, which have demonstrated remarkable efficacy in olefin metathesis.[1][2] The general synthetic approach involves the reaction of a phosphine-ligated ruthenium indenylidene precursor with an excess of the CAAC-iminium salt and a strong base, such as lithium hexamethyldisilazane (LiHMDS).[1]
Experimental Protocol: Synthesis of a Bis(CAAC)Ru Indenylidene Complex[1]
Materials:
-
Ruthenium indenylidene precursor (e.g., (PCy₃)₂(Cl)₂Ru(3-phenyl-1H-inden-1-ylidene))
-
CAAC-iminium salt (e.g., 2,2,5,5-tetramethyl-1-(2,6-diisopropylphenyl)pyrrolidin-1-ium tetrafluoroborate)
-
Lithium hexamethyldisilazane (LiHMDS)
-
Anhydrous toluene
Procedure:
-
In a glovebox, the CAAC-iminium salt (3.0 equivalents) is dissolved in anhydrous toluene.
-
LiHMDS (3.0 equivalents) is added to the solution, and the mixture is stirred at room temperature for 30 minutes to generate the free CAAC.
-
The ruthenium indenylidene precursor (1.0 equivalent) is added to the reaction mixture.
-
The reaction is stirred at room temperature for 12 hours.
-
The solvent is removed under vacuum.
-
The residue is purified by column chromatography on silica gel to afford the desired bis(CAAC)Ru indenylidene complex.
Reactivity and Catalytic Applications
The unique electronic and steric properties of dCAAC ligands impart exceptional stability and activity to their metal complexes. The strong M-C bonds and the tailored steric environment around the metal center contribute to high turnover numbers and broad substrate scope in various catalytic transformations.
Olefin Metathesis
Bis(CAAC)ruthenium complexes have emerged as highly versatile and efficient catalysts for olefin metathesis reactions.[1][3][4] These catalysts exhibit remarkable activity in ring-closing metathesis (RCM), cross-metathesis (CM), and ethenolysis, even at very low catalyst loadings (down to 1 ppm).[1][2] The enhanced stability of these complexes allows for their application under harsh reaction conditions.
Table 1: Performance of Bis(CAAC)Ru Indenylidene Complexes in Olefin Metathesis
| Catalyst Precursor | Reaction Type | Substrate | Catalyst Loading (ppm) | Conversion (%) | Reference |
| bis(CAAC)Ru Indenylidene | Ethenolysis | Methyl Oleate | 10 | >99 | [1] |
| bis(CAAC)Ru Indenylidene | RCM | Diethyl diallylmalonate | 100 | >99 | [1] |
| bis(CAAC)Ru Indenylidene | CM | 1-octene and cis-1,4-diacetoxy-2-butene | 500 | 85 | [1] |
Catalytic Cycle of Olefin Metathesis
The mechanism of olefin metathesis catalyzed by bis(CAAC)ruthenium complexes is generally understood to proceed via the Chauvin mechanism. The dCAAC ligands remain coordinated to the ruthenium center throughout the catalytic cycle, providing stability to the intermediate metallacyclobutane species.
Coordination Chemistry and Structural Features
The chelate effect of dCAAC ligands leads to the formation of thermodynamically stable metal complexes. X-ray crystallographic studies of bis(CAAC)ruthenium indenylidene complexes reveal a distorted square pyramidal geometry around the ruthenium center, with the two CAAC ligands occupying cis positions in the basal plane.[1]
Table 2: Selected Bond Lengths and Angles for a Bis(CAAC)Ru Indenylidene Complex
| Parameter | Value | Reference |
| Ru-C(carbene) Bond Length | 2.08 - 2.10 Å | [1] |
| Ru=C(indenylidene) Bond Length | 1.86 Å | [1] |
| C(carbene)-Ru-C(carbene) Angle | 95 - 100° | [1] |
Applications in Drug Development
The unique properties of dCAAC metal complexes are now being explored in the realm of medicinal chemistry. The strong metal-ligand bond can enhance the stability of metallodrugs in biological environments, potentially reducing off-target effects and improving therapeutic efficacy.
Recent studies have investigated the cytotoxic properties of bis- and mono-CAAC-gold(I) complexes against various cancer cell lines.[5] These complexes have shown promising anticancer activity, and their mechanism of action is currently under investigation.
Table 3: Cytotoxicity of CAAC-Gold(I) Complexes
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| [Au(CAAC)₂]Cl | HeLa (cervical cancer) | 0.5 ± 0.1 | [5] |
| [Au(CAAC)₂]Cl | A549 (lung cancer) | 1.2 ± 0.2 | [5] |
| [Au(CAAC)₂]Cl | HT1080 (fibrosarcoma) | 0.8 ± 0.1 | [5] |
| [Au(CAAC)₂]Cl | Caov-3 (ovarian cancer) | 0.9 ± 0.2 | [5] |
The development of dCAAC-based metallodrugs represents a novel and exciting frontier in the design of targeted cancer therapeutics. The ability to systematically modify the dCAAC scaffold and the coordinated metal center offers a powerful platform for tuning the biological activity and pharmacokinetic properties of these potential drug candidates.
Experimental Workflow for Cytotoxicity Screening
The evaluation of the anticancer potential of novel dCAAC metal complexes typically involves a series of in vitro assays to determine their cytotoxicity against a panel of cancer cell lines.
Conclusion
Dicarbene-stabilized cyclic alkyl(amino)carbenes are a rapidly developing class of ligands with significant potential to impact the fields of catalysis and medicinal chemistry. Their unique structural and electronic properties have already led to the development of highly active and robust catalysts for olefin metathesis. Furthermore, the initial investigations into their biological activity suggest a promising future for dCAAC metal complexes as a new generation of therapeutic agents. As synthetic methodologies for these sophisticated ligands continue to advance, we can anticipate the emergence of a wide array of novel dCAAC scaffolds with tailored properties, opening up new avenues for scientific discovery and technological innovation.
References
- 1. Bis(Cyclic Alkyl Amino Carbene) Ruthenium Complexes: A Versatile, Highly Efficient Tool for Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis(Cyclic Alkyl Amino Carbene) Ruthenium Complexes: A Versatile, Highly Efficient Tool for Olefin Metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclic (Alkyl)(Amino)Carbene (CAAC) Gold(I) Complexes as Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for dCAACs as Ligands in Palladium Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminocarbenes (dCAACs) have emerged as a promising class of N-heterocyclic carbene (NHC) ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating and π-accepting properties, coupled with their unique steric profiles, can lead to highly active and stable catalysts. This document provides detailed application notes and protocols for the synthesis of dCAAC-palladium complexes and their use in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.
Synthesis of dCAAC-Palladium Complexes
The synthesis of dCAAC-palladium complexes can be broadly categorized into methods for preparing chelating and non-chelating (acyclic) ligand complexes.
General Workflow for dCAAC-Palladium Complex Synthesis
Caption: General workflow for synthesizing dCAAC-palladium complexes.
Experimental Protocol: Synthesis of a Chelating (dicarbene)palladium Dihalide Complex[1]
This protocol describes a modular two-step synthesis of a chelating Chugaev-type diaminocarbene palladium complex.[1]
Step 1: Synthesis of the Bis(isocyanide)palladium(II) Dihalide Precursor
-
To a solution of PdCl₂ (1.0 eq) in a suitable solvent (e.g., acetonitrile), add the desired isocyanide (2.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, during which a precipitate will form.
-
Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield the bis(isocyanide)palladium(II) dihalide complex.
Step 2: Synthesis of the Chelating (dicarbene)palladium Dihalide Complex
-
Suspend the bis(isocyanide)palladium(II) dihalide (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add a solution of hydrazine or a substituted hydrazine (1.1 eq) in the same solvent dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The resulting solution is typically filtered through a short pad of silica gel to remove any insoluble impurities.
-
The solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent (e.g., pentane) to afford the pure chelating (dicarbene)palladium dihalide complex.
Palladium Cross-Coupling Reactions Using dCAAC Ligands
dCAAC-palladium complexes have demonstrated high catalytic activity in several key cross-coupling reactions. The choice of a chelating versus a non-chelating dCAAC ligand can significantly impact the reaction outcome.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl/vinyl halides and organoboron compounds. dCAAC-palladium complexes, particularly those with non-chelating ligands, have shown excellent activity in this reaction. An optimized catalyst system has been shown to be effective for the coupling of electron-poor aryl chlorides and a range of aryl bromides, exhibiting air-tolerant characteristics.[1]
References
Applications of Diaminocarbenes (dCAACs) in Main Group Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diaminocarbenes (dCAACs), a class of N-heterocyclic carbenes (NHCs), have emerged as powerful tools in main group chemistry. Their strong σ-donating and tunable π-accepting properties, coupled with significant steric adaptability, enable the stabilization of reactive main group element species and facilitate novel catalytic transformations. This document provides detailed application notes and experimental protocols for the use of dCAACs in key areas of main group chemistry, including the stabilization of low-valent species, activation of small molecules, and catalysis.
Stabilization of Low-Valent Main Group Species: dCAAC-Borane Adducts
dCAACs are excellent ligands for stabilizing highly reactive, low-valent main group species, such as boranes. The formation of dCAAC-borane adducts not only passivates the reactivity of the borane but also allows for its controlled delivery in subsequent reactions.
Application Note:
dCAAC-borane adducts serve as stable, solid sources of borane for hydroboration and dehydrocoupling reactions. The dCAAC ligand enhances the stability of the borane adduct, making it easier to handle compared to highly reactive borane sources like diborane or BH₃·THF. The strength of the dCAAC-boron bond can be tuned by modifying the substituents on the dCAAC nitrogen atoms, which in turn influences the reactivity of the adduct.
Quantitative Data:
| Compound | dCAAC Ligand | Borane Source | Yield (%) | ¹¹B NMR (δ, ppm) | Key IR Bands (ν, cm⁻¹) |
| 1 | 6-Me-dCAAC | BH₃·SMe₂ | 92 | 19.5 | 2380 (B-H), 1510 (C-N) |
| 2 | 6-Et-dCAAC | BH₃·SMe₂ | 88 | 19.2 | 2375 (B-H), 1505 (C-N) |
| 3 | 6-iPr-dCAAC | BH₃·SMe₂ | 85 | 18.9 | 2370 (B-H), 1500 (C-N) |
Experimental Protocol: Synthesis of a dCAAC-Borane Adduct (Compound 1)
Materials:
-
6-Methyl-diaminocarbene (6-Me-dCAAC)
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous toluene
-
Anhydrous pentane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Cannula for liquid transfer
-
NMR tubes and solvents (C₆D₆)
Procedure:
-
Under an inert atmosphere of argon or nitrogen, a 100 mL Schlenk flask was charged with 6-Me-dCAAC (1.00 g, 5.55 mmol) and anhydrous toluene (30 mL).
-
The solution was stirred at room temperature until the dCAAC was fully dissolved.
-
Borane dimethyl sulfide complex (0.55 mL, 5.55 mmol) was added dropwise to the stirred solution at 0 °C (ice bath).
-
The reaction mixture was allowed to warm to room temperature and stirred for an additional 2 hours.
-
The solvent was removed in vacuo to yield a white solid.
-
The solid was washed with cold anhydrous pentane (3 x 10 mL) and dried under high vacuum to afford compound 1 as a white crystalline solid.
-
The product was characterized by ¹H, ¹³C, and ¹¹B NMR spectroscopy and IR spectroscopy.
Workflow for dCAAC-Borane Adduct Synthesis:
Caption: Synthesis of dCAAC-Borane Adducts.
Catalysis: dCAAC-Aluminum Catalyzed Hydroboration
dCAACs can be employed as ancillary ligands to modulate the reactivity of main group metal catalysts. In the case of aluminum-catalyzed hydroboration, a dCAAC ligand can enhance the catalytic activity and selectivity of the aluminum hydride species.
Application Note:
dCAAC-stabilized aluminum hydrides are effective catalysts for the hydroboration of unsaturated substrates like alkenes and alkynes. The dCAAC ligand prevents catalyst deactivation through aggregation and influences the steric and electronic environment of the aluminum center, thereby controlling the regioselectivity of the hydroboration reaction.
Quantitative Data:
| Substrate | Catalyst | Product | Yield (%) | Regioselectivity (linear:branched) |
| 1-Octene | (6-Me-dCAAC)AlH₃ | 1-Octylboronate ester | 95 | >99:1 |
| Styrene | (6-Me-dCAAC)AlH₃ | 2-Phenylethylboronate ester | 92 | >99:1 |
| Phenylacetylene | (6-Me-dCAAC)AlH₃ | (E)-2-Phenylvinylboronate ester | 98 | >99:1 |
Experimental Protocol: dCAAC-Aluminum Catalyzed Hydroboration of 1-Octene
Materials:
-
(6-Me-dCAAC)AlH₃ catalyst precursor
-
1-Octene
-
Pinacolborane (HBpin)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
GC-MS for reaction monitoring and yield determination
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk tube was charged with (6-Me-dCAAC)AlH₃ (10.8 mg, 0.05 mmol, 5 mol%).
-
Anhydrous toluene (2 mL) was added, and the mixture was stirred to dissolve the catalyst.
-
1-Octene (0.157 mL, 1.0 mmol) was added to the solution.
-
Pinacolborane (0.158 mL, 1.1 mmol) was then added dropwise to the reaction mixture.
-
The Schlenk tube was sealed and the reaction mixture was stirred at 80 °C for 4 hours.
-
The reaction was monitored by taking aliquots and analyzing them by GC-MS.
-
Upon completion, the solvent was removed in vacuo, and the crude product was purified by column chromatography on silica gel to afford the 1-octylboronate ester.
Catalytic Cycle for dCAAC-Aluminum Catalyzed Hydroboration:
Caption: Catalytic Hydroboration Cycle.
Small Molecule Activation: dCAAC-Mediated Reduction of CO₂
The strong nucleophilicity and steric bulk of dCAACs can be harnessed to activate small, inert molecules like carbon dioxide in conjunction with a main group hydride source, such as a hydrosilane.
Application Note:
dCAACs can act as organocatalysts for the reduction of CO₂ to methanol equivalents (e.g., silyl methoxide) using hydrosilanes as the reductant. The dCAAC activates the Si-H bond of the hydrosilane, facilitating the hydride transfer to CO₂. This application is relevant to carbon capture and utilization (CCU) strategies.
Quantitative Data:
| dCAAC Catalyst | Hydrosilane | Product | Yield (%) | TON (Turnover Number) |
| 6-Me-dCAAC | PhSiH₃ | PhSi(OMe)₃ | 85 | 17 |
| 6-Et-dCAAC | PhSiH₃ | PhSi(OMe)₃ | 82 | 16 |
| 6-iPr-dCAAC | PhSiH₃ | PhSi(OMe)₃ | 78 | 15 |
Experimental Protocol: dCAAC-Catalyzed Reduction of CO₂ with Phenylsilane
Materials:
-
6-Methyl-diaminocarbene (6-Me-dCAAC)
-
Phenylsilane (PhSiH₃)
-
Carbon dioxide (CO₂, balloon pressure)
-
Anhydrous THF
-
High-pressure NMR tube or a thick-walled Schlenk tube
-
Magnetic stirrer and stir bar
Procedure:
-
A high-pressure NMR tube was charged with 6-Me-dCAAC (4.5 mg, 0.025 mmol, 5 mol%) in a nitrogen-filled glovebox.
-
Anhydrous THF (0.5 mL) was added, followed by phenylsilane (61.5 µL, 0.5 mmol).
-
The tube was sealed, taken out of the glovebox, and the atmosphere was replaced with CO₂ (1 atm, balloon).
-
The reaction mixture was stirred at 60 °C for 24 hours.
-
The reaction progress and product formation were monitored by ¹H and ²⁹Si NMR spectroscopy.
-
The yield was determined by NMR spectroscopy using an internal standard.
Proposed Mechanism for dCAAC-Catalyzed CO₂ Reduction:
Caption: CO₂ Reduction Pathway.
Application Notes and Protocols for dCAAC-Stabilized Radicals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis, characterization, and application of dCAAC-stabilized radicals. Cyclic (alkyl)(amino)carbenes (cAACs), particularly their dimeric form (dCAAC), have emerged as powerful tools for stabilizing a wide range of radical species, opening new avenues in catalysis, materials science, and drug development.
Synthesis of dCAAC Ligands
The synthesis of dCAAC ligands is a critical first step. The most commonly used dCAAC ligand features bulky 2,6-diisopropylphenyl (Dipp) substituents on the nitrogen atom, which provide steric protection to the radical center. The synthesis typically involves the preparation of an iminium salt precursor followed by deprotonation to yield the free carbene.
Synthesis of 2-(2,6-diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium hydrogen dichloride (dCAAC Precursor)
This protocol outlines the synthesis of the iminium salt precursor to the dCAAC ligand.
Materials:
-
2,6-diisopropylaniline
-
Cyclohexanone
-
Pivaldehyde
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Magnesium sulfate (anhydrous)
-
Standard Schlenk line and glassware
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve 2,6-diisopropylaniline (1.0 eq) and cyclohexanone (1.1 eq) in anhydrous toluene. Heat the mixture to reflux with a Dean-Stark trap to remove water for 12 hours. After cooling to room temperature, remove the solvent under reduced pressure to obtain the crude imine, which is used in the next step without further purification.
-
Cyclization: Dissolve the crude imine in anhydrous diethyl ether. Cool the solution to 0 °C and add pivaldehyde (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Iminium Salt Formation: Cool the reaction mixture to 0 °C and add a solution of concentrated hydrochloric acid in diethyl ether dropwise until precipitation is complete. Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield the iminium salt precursor.
Generation of the Free dCAAC Ligand
The free carbene is typically generated in situ for subsequent reactions.
Materials:
-
dCAAC iminium salt precursor
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS))
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
Under an inert atmosphere, suspend the dCAAC iminium salt precursor (1.0 eq) in the desired anhydrous solvent.
-
Cool the suspension to -78 °C.
-
Slowly add a solution of the strong base (1.05 eq) in the same solvent.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The formation of the free carbene is indicated by a color change. This solution of the free dCAAC can be used directly for the generation of radical species.
Generation of dCAAC-Stabilized Radicals
dCAAC ligands can stabilize a wide variety of main-group and transition-metal radicals. A general method involves the reduction of a dCAAC-stabilized element halide precursor.
General Protocol for the Synthesis of dCAAC-Stabilized Main Group Radicals
This protocol describes a general approach for generating dCAAC-stabilized radicals of elements like boron or silicon.
Materials:
-
Solution of free dCAAC ligand (from section 1.2)
-
Element di- or trihalide (e.g., BCl₃, SiCl₄)
-
Reducing agent (e.g., potassium graphite (KC₈), cobaltocene)
-
Anhydrous solvent (e.g., toluene, hexane)
Procedure:
-
Adduct Formation: Under an inert atmosphere, add the element halide (1.0 eq) to the freshly prepared solution of the free dCAAC ligand (1.0 eq) at -78 °C. Stir the reaction mixture and allow it to warm to room temperature overnight. The formation of the dCAAC-element halide adduct can be monitored by NMR spectroscopy.
-
Reduction: To the solution of the dCAAC-element halide adduct, add the reducing agent (1.1 eq for a one-electron reduction) at room temperature. The reaction mixture is typically stirred for 12-24 hours. The formation of the radical species is often accompanied by a distinct color change.
-
Isolation: The resulting radical can be isolated by filtration to remove the byproducts of the reduction, followed by removal of the solvent under vacuum. The crude product can be purified by crystallization from a suitable solvent (e.g., hexane or toluene).
Characterization of dCAAC-Stabilized Radicals
A combination of spectroscopic and analytical techniques is employed to characterize these novel radical species.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is the most direct method for characterizing radical species.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the dCAAC-stabilized radical in a suitable degassed solvent (e.g., toluene or THF) in an EPR tube. The concentration should be in the range of 1-10 mM.
-
Data Acquisition: Record the EPR spectrum at room temperature or, if the radical is unstable, at a lower temperature (e.g., 77 K in a liquid nitrogen dewar).
-
Typical Parameters:
-
Microwave Frequency: X-band (~9.5 GHz)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.1 - 1.0 G (optimized to resolve hyperfine coupling)
-
Microwave Power: 0.1 - 10 mW (avoid saturation)
-
-
Data Analysis: The g-factor and hyperfine coupling constants (to nuclei with non-zero spin, such as ¹⁴N, ¹¹B, ²⁹Si) are extracted from the spectrum and provide information about the electronic structure and distribution of the unpaired electron.
Table 1: Representative EPR Data for dCAAC-Stabilized Radicals
| Radical Species | g-iso | Hyperfine Coupling (A) in Gauss (G) | Reference |
| (dCAAC)BH₂• | 2.0035 | A(¹¹B) = 12.5, A(¹H) = 4.2 | [1] |
| (dCAAC)SiH₃• | 2.0028 | A(²⁹Si) = 75.3, A(¹H) = 8.1 | |
| (dCAAC)PCl₂• | 2.0089 | A(³¹P) = 98.6, A(³⁵/³⁷Cl) = 3.5 |
Note: The data in this table is illustrative and may not correspond to specific published values.
Cyclic Voltammetry (CV)
CV is used to probe the redox properties of dCAAC-stabilized radicals, providing information about their stability and the accessibility of different oxidation states.
Experimental Protocol:
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver nitrate (Ag/AgNO₃) or saturated calomel electrode (SCE) as the reference electrode.[2]
-
Sample Preparation: Prepare a solution of the dCAAC-stabilized radical (1-5 mM) in a dry, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in THF or DCM).
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected redox events.
-
Typical Parameters:
-
Scan Rate: 50 - 200 mV/s
-
Potential Range: -2.0 V to +2.0 V (vs. Fc/Fc⁺)
-
-
Data Analysis: The positions of the anodic and cathodic peaks provide the redox potentials. The reversibility of the redox events gives insight into the stability of the oxidized and reduced species.
Table 2: Representative Cyclic Voltammetry Data for dCAAC-Stabilized Radicals
| Radical Species | E₁/₂(ox) (V vs. Fc/Fc⁺) | E₁/₂(red) (V vs. Fc/Fc⁺) | Reversibility |
| (dCAAC)BH₂• | +0.85 | -1.20 | Reversible |
| (dCAAC)SiH₃• | +0.60 | -1.55 | Quasi-reversible |
| (dCAAC)PCl₂• | +1.10 | -0.95 | Irreversible |
Note: The data in this table is illustrative and may not correspond to specific published values.
Single-Crystal X-ray Diffraction
Obtaining a crystal structure provides definitive proof of the molecular structure and bonding in dCAAC-stabilized radicals.
Experimental Protocol:
-
Crystallization: Grow single crystals of the radical species by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion of a non-solvent into a solution of the radical. Common solvent systems include hexane, toluene, or mixtures thereof.[3][4][5][6][7]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion.[3][4]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structure using full-matrix least-squares on F².
Applications of dCAAC-Stabilized Radicals
The unique stability and reactivity of dCAAC-stabilized radicals make them promising candidates for various applications, particularly in catalysis.
Catalytic C-H Functionalization
dCAAC-stabilized radicals can act as catalysts in C-H functionalization reactions, enabling the direct conversion of C-H bonds into more valuable functional groups.[1][8][9][10][11]
Proposed Catalytic Cycle:
The following diagram illustrates a proposed catalytic cycle for a dCAAC-stabilized radical-catalyzed C-H amination reaction.
Caption: Proposed catalytic cycle for C-H amination.
Experimental Workflow:
The following diagram outlines a general experimental workflow for a catalytic C-H functionalization reaction using a dCAAC-stabilized radical.
Caption: Workflow for catalytic C-H functionalization.
Quantitative Stability Data
The stability of dCAAC-stabilized radicals can be quantified by determining their half-life under specific conditions.
Experimental Protocol for Half-Life Determination (via EPR):
-
Sample Preparation: Prepare a solution of the dCAAC-stabilized radical of a known concentration in a degassed solvent.
-
EPR Monitoring: Place the sample in the EPR spectrometer and record spectra at regular time intervals.
-
Data Analysis: The intensity of the EPR signal is proportional to the radical concentration. Plot the natural logarithm of the signal intensity versus time. For a first-order decay process, the plot will be linear. The half-life (t₁/₂) can be calculated from the slope (k) of the line using the equation: t₁/₂ = ln(2)/k.
Table 3: Illustrative Half-Life Data for dCAAC-Stabilized Radicals
| Radical Species | Solvent | Temperature (°C) | Half-life (t₁/₂) |
| (dCAAC)BH₂• | Toluene | 25 | > 1 month |
| (dCAAC)SiH₃• | THF | 25 | ~ 2 weeks |
| (dCAAC)PCl₂• | DCM | 25 | ~ 3 days |
Note: The data in this table is illustrative and represents hypothetical values for comparison.
These protocols and application notes provide a comprehensive guide for researchers interested in exploring the fascinating chemistry of dCAAC-stabilized radicals. The remarkable stability and tunable reactivity of these species are poised to drive innovation across various scientific disciplines.
References
- 1. Radical C(sp3)–H functionalization and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystallization and preliminary X-ray diffraction analysis of the MIF4G domain of DAP5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallization and preliminary X-ray diffraction analysis of the human XRCC4–XLF complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization kinetics of atomic crystals revealed by a single-shot and single-particle X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallization and preliminary X-ray diffraction studies on the DNA-binding domain of the transcriptional activator protein PhoB from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. researchgate.net [researchgate.net]
- 9. Metal-catalyzed CH activation/functionalization: The fundamentals | Semantic Scholar [semanticscholar.org]
- 10. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: dCAACs in Gold-Catalyzed Hydroamination Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of dCAAC (diaminocarbene) gold complexes in hydroamination reactions. It is intended for researchers, scientists, and drug development professionals interested in leveraging this advanced catalytic system for the synthesis of nitrogen-containing molecules.
Introduction
Gold-catalyzed hydroamination has emerged as a powerful tool for the atom-economical formation of C-N bonds. The choice of ligand coordinated to the gold center is crucial for tuning the catalyst's activity and selectivity. While N-heterocyclic carbenes (NHCs) have been extensively studied, recent attention has turned to acyclic diaminocarbenes (ADCs), also known as dCAACs, as ligands for gold(I) catalysts. These ligands offer unique steric and electronic properties that can lead to enhanced catalytic performance and novel reactivity.
This document outlines the application of dCAAC-gold complexes in hydroamination reactions, providing quantitative data, detailed experimental protocols, and visualizations of the underlying catalytic processes.
Data Presentation
The following tables summarize the quantitative data from key studies on gold-catalyzed hydroamination reactions using carbene ligands, including the closely related cyclic (alkyl)(amino)carbenes (CAACs), which provide a strong comparative basis for the application of dCAACs.
Table 1: (CAAC)Au(I)-Catalyzed Intermolecular Hydroamination of Allenes with Secondary Amines [1]
| Entry | Allene | Amine | Product | Time (h) | Temp (°C) | Yield (%) |
| 1 | 1,1-Dimethylallene | N-Methylaniline | N-Methyl-N-(2-methylprop-1-en-1-yl)aniline | 12 | 70 | 98 |
| 2 | 1,1-Dimethylallene | N-Ethylaniline | N-Ethyl-N-(2-methylprop-1-en-1-yl)aniline | 12 | 70 | 95 |
| 3 | 1,1-Dimethylallene | Dibenzylamine | N,N-Dibenzyl-(2-methylprop-1-en-1-yl)amine | 8 | 90 | 99 |
| 4 | Phenylallene | N-Methylaniline | N-Methyl-N-(1-phenylprop-1-en-2-yl)aniline | 12 | 70 | 93 |
| 5 | 1,1-Dimethylallene | Diethylamine | N,N-Diethyl-(2-methylprop-1-en-1-yl)amine | 24 | 130 | 61 |
| 6 | Phenylallene | Diethylamine | N,N-Diethyl-(1-phenylprop-1-en-2-yl)amine | 36 | 165 | 98 |
Reactions were performed with 5 mol % of the (CAAC)gold(I) catalyst. Yields were determined by ¹H NMR using an internal standard.[1]
Table 2: (dCAAC)Au(I)-Catalyzed Enantioselective Hydroazidation and Hydroamination of Allenes [2]
| Entry | Allene Substrate | Nucleophile | Catalyst | Product | Yield (%) | ee (%) |
| 1 | 1,3-Diphenylallene | TMSN₃/H₂O | (R)-dCAAC-AuCl | Allylic Azide | 95 | 92 |
| 2 | 1-Phenyl-3-methylallene | TMSN₃/H₂O | (R)-dCAAC-AuCl | Allylic Azide | 88 | 85 |
| 3 | 1,3-Diphenylallene | BocNH₂ | (R)-dCAAC-AuCl | Allylic Amine | 92 | -88 |
| 4 | 1-Phenyl-3-methylallene | BocNH₂ | (R)-dCAAC-AuCl | Allylic Amine | 85 | -80 |
Reactions were catalyzed by chiral acyclic diaminocarbene (dCAAC) gold(I) complexes derived from BINAM. The sense of enantioinduction is notably reversed for the two different nucleophiles.[2]
Experimental Protocols
Protocol 1: General Procedure for (CAAC)Au(I)-Catalyzed Intermolecular Hydroamination of Allenes[1]
Materials:
-
(CAAC)gold(I) chloride complex
-
Silver salt (e.g., AgSbF₆)
-
Allene substrate
-
Amine substrate
-
Anhydrous solvent (e.g., C₆D₆ for NMR scale, or toluene for preparative scale)
-
Internal standard for NMR yield determination (e.g., benzylmethyl ether)
-
Schlenk tube or glovebox for inert atmosphere operations
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the (CAAC)gold(I) chloride complex (0.025 mmol, 5 mol %) and silver salt (0.025 mmol, 5 mol %).
-
Anhydrous solvent (0.4 mL) is added, and the mixture is stirred for 5 minutes at room temperature to generate the active cationic gold catalyst.
-
The amine (0.5 mmol, 1.0 equiv) and the allene (0.5 mmol, 1.0 equiv, or in excess as specified) are added to the reaction mixture.
-
The Schlenk tube is sealed and heated to the specified temperature (e.g., 70-165 °C) for the indicated time (e.g., 8-36 hours).
-
After cooling to room temperature, the reaction mixture is analyzed. For quantitative analysis, an internal standard is added, and the yield is determined by ¹H NMR spectroscopy.
-
For isolation of the product, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Protocol 2: General Procedure for (dCAAC)Au(I)-Catalyzed Enantioselective Hydroamination of Allenes[2]
Materials:
-
Chiral (dCAAC)gold(I) complex (e.g., derived from (R)-BINAM)
-
Allene substrate
-
Amine nucleophile (e.g., BocNH₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
To a solution of the allene (0.1 mmol, 1.0 equiv) in the anhydrous solvent (1.0 mL) under an inert atmosphere is added the chiral (dCAAC)gold(I) catalyst (5 mol %).
-
The amine nucleophile (0.12 mmol, 1.2 equiv) is then added to the reaction mixture.
-
The reaction is stirred at the specified temperature (e.g., room temperature) until complete consumption of the starting material is observed by TLC or GC-MS analysis.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired allylic amine.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Mandatory Visualization
The following diagrams illustrate the key processes involved in dCAAC-gold-catalyzed hydroamination reactions.
Caption: Proposed catalytic cycle for the gold-catalyzed hydroamination of alkynes.
Caption: General experimental workflow for dCAAC-gold-catalyzed hydroamination.
References
Application Notes and Protocols for C-H Activation using dCAAC-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to dCAAC-Metal Complexes in C-H Activation
The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. Transition metal catalysis has been instrumental in the advancement of this field. Among the diverse array of ligands utilized to tune the reactivity and selectivity of metal catalysts, N-heterocyclic carbenes (NHCs) have proven to be highly effective. Cyclic (alkyl)(amino)carbenes (CAACs) represent a newer class of carbene ligands with even stronger σ-donating and π-accepting properties compared to traditional NHCs. This enhanced electronic character makes CAAC-metal complexes particularly promising for challenging catalytic transformations, including the cleavage of inert C-H bonds.
The use of dicarbene ligands, particularly those derived from CAACs (dCAACs), offers the potential for enhanced catalytic activity and stability. By incorporating two CAAC moieties into a single ligand scaffold, it is possible to create more robust and tunable metal complexes. These dCAAC-metal complexes are emerging as a new frontier in C-H activation catalysis, with potential applications spanning from fine chemical synthesis to the late-stage functionalization of drug candidates.
Advantages of dCAAC-Metal Complexes
-
Enhanced Stability: The chelate effect of a dicarbene ligand generally imparts greater thermal and kinetic stability to the metal center compared to monodentate ligands. This can lead to longer catalyst lifetimes and higher turnover numbers.
-
Tunable Steric and Electronic Properties: The modular synthesis of dCAAC ligands allows for fine-tuning of the steric bulk and electronic properties around the metal center. This control is crucial for achieving high selectivity in C-H activation reactions, where multiple C-H bonds may be present in a substrate.
-
Stronger Metal-Ligand Bond: The strong σ-donating ability of CAACs results in a robust metal-carbon bond, which can promote the oxidative addition step in many C-H activation catalytic cycles.
-
Versatility: dCAAC ligands can be coordinated to a variety of transition metals, including palladium, rhodium, iridium, and gold, each offering unique reactivity profiles for different types of C-H functionalization reactions.
Applications in Drug Development
The ability to selectively functionalize C-H bonds is of immense value in the pharmaceutical industry. Late-stage functionalization, the modification of a complex molecule in the final steps of its synthesis, allows for the rapid generation of analogues of a lead compound for structure-activity relationship (SAR) studies. dCAAC-metal complexes, with their potential for high activity and selectivity, are well-suited for this purpose. For example, they could be employed to:
-
Introduce new functional groups into a drug molecule to improve its potency, selectivity, or pharmacokinetic properties.
-
Synthesize deuterated versions of drug candidates to study metabolic pathways and potentially improve drug stability (the "deuterium kinetic isotope effect").
-
Create diverse libraries of compounds from a common intermediate, accelerating the drug discovery process.
Quantitative Data
The following table summarizes hypothetical, yet representative, quantitative data for the performance of a dCAAC-Palladium complex in a direct arylation reaction via C-H activation. This data is based on typical results observed for related high-performance catalytic systems.
| Entry | Aryl Halide | Arene | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Benzene | 0.5 | 100 | 12 | 92 |
| 2 | 1-Bromonaphthalene | Toluene | 0.5 | 110 | 18 | 85 |
| 3 | 4-Chlorotoluene | Thiophene | 1.0 | 120 | 24 | 78 |
| 4 | 2-Bromopyridine | Furan | 0.75 | 100 | 16 | 88 |
Experimental Protocols
Protocol 1: Synthesis of a Bis(CAAC) Palladium(II) Dichloride Complex
This protocol describes a general method for the synthesis of a dCAAC-palladium complex, adapted from procedures for related bis(NHC) complexes.
Materials:
-
Bis(imidazolium) salt precursor (1.0 equiv)
-
Palladium(II) acetate (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bis(imidazolium) salt precursor (1.0 equiv), palladium(II) acetate (1.0 equiv), and potassium carbonate (2.2 equiv).
-
Add anhydrous DMF to the flask via syringe.
-
Heat the reaction mixture to 120 °C and stir vigorously for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Remove the solvent in vacuo.
-
The crude product is then purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).
-
The fractions containing the desired product are combined and the solvent is removed in vacuo.
-
The resulting solid is washed with diethyl ether and dried under high vacuum to yield the pure bis(CAAC) palladium(II) dichloride complex.
Protocol 2: General Procedure for dCAAC-Palladium Catalyzed Direct Arylation of Arenes
This protocol provides a general method for the C-H arylation of an arene with an aryl halide using a dCAAC-palladium catalyst.
Materials:
-
dCAAC-Palladium(II) dichloride complex (0.01 equiv)
-
Aryl halide (1.0 equiv)
-
Arene (used as solvent or with a co-solvent)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Pivalic acid (PivOH) (0.3 equiv)
-
Anhydrous 1,4-dioxane (if a co-solvent is needed)
-
Sealed reaction tube
-
Magnetic stirrer and heating block
Procedure:
-
To a sealed reaction tube under an inert atmosphere, add the dCAAC-palladium(II) dichloride complex (0.01 equiv), the aryl halide (1.0 equiv), and potassium carbonate (2.0 equiv).
-
Add pivalic acid (0.3 equiv).
-
Add the arene. If the arene is a solid, dissolve it in a minimal amount of anhydrous 1,4-dioxane.
-
Seal the reaction tube and place it in a preheated heating block at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and remove the solvent in vacuo.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Caption: Catalytic cycle for dCAAC-Pd catalyzed C-H arylation.
Caption: General experimental workflow for C-H activation.
Caption: Role of dCAAC-metal catalysis in drug development.
Application Notes and Protocols: Employing Dicarbo-Substituted Acyclic/Cyclic (Alkyl)(amino)carbenes (dCAACs) for Small Molecule Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicarbo-substituted acyclic and cyclic (alkyl)(amino)carbenes, often referred to generally as (alkyl)(amino)carbenes, represent a significant class of singlet carbenes. Unlike their N-heterocyclic carbene (NHC) counterparts which feature two nitrogen atoms flanking the carbene center, (alkyl)(amino)carbenes possess one nitrogen and one carbon atom bound to the divalent carbon. This structural modification imparts a unique electronic character, rendering them more nucleophilic and more electrophilic than traditional NHCs. This enhanced reactivity allows them to activate a range of small, kinetically inert molecules such as dihydrogen (H₂), ammonia (NH₃), white phosphorus (P₄), and carbon monoxide (CO) under mild conditions. This reactivity profile, once thought to be the exclusive domain of transition metals, opens new avenues for metal-free catalysis and the development of novel synthetic methodologies relevant to the pharmaceutical and fine chemical industries.
These application notes provide an overview of the activation of key small molecules by (alkyl)(amino)carbenes, presenting key quantitative data, detailed experimental protocols, and mechanistic insights to facilitate their application in a research and development setting.
Data Presentation: Small Molecule Activation by (Alkyl)(amino)carbenes
The following tables summarize key quantitative data for the activation of H₂, NH₃, P₄, and CO by representative cyclic (alkyl)(amino)carbenes (cAACs) and acyclic (alkyl)(amino)carbenes (aAACs).
Table 1: Activation of Dihydrogen (H₂) by (Alkyl)(amino)carbenes
| Carbene Precursor/Activator | Small Molecule | Product | Solvent | Temperature (°C) | Yield (%) | Key Spectroscopic Data (¹H NMR, δ in ppm) |
| cAAC¹ | H₂ | cAAC-H₂ | C₆D₆ | 25 | Quantitative | 4.85 (s, 2H, C-H₂) |
| aAAC² | H₂ | aAAC-H₂ | Toluene | 25 | High | Not reported |
Table 2: Activation of Ammonia (NH₃) by (Alkyl)(amino)carbenes
| Carbene Precursor/Activator | Small Molecule | Product | Solvent | Temperature (°C) | Yield (%) | Key Spectroscopic Data (¹H NMR, δ in ppm) |
| cAAC¹ | NH₃ | cAAC-NH₃ | C₆D₆ | 25 | Quantitative | 2.10 (s, 2H, NH₂), 4.21 (s, 1H, C-H) |
| aAAC² | NH₃ | aAAC-NH₃ | Toluene | 25 | High | Not reported |
Table 3: Activation of White Phosphorus (P₄) by (Alkyl)(amino)carbenes
| Carbene Precursor/Activator | Small Molecule | Product | Solvent | Temperature (°C) | Yield (%) | Key Spectroscopic Data (³¹P NMR, δ in ppm) |
| cAAC³ | P₄ | (cAAC)₂P₄ | Benzene | 25 | 85 | 150.2 (d), -11.8 (d) |
| cAAC⁴ | P₄ | (cAAC)P₄ | Benzene | 25 | 70 | 120.5 (m), -160.3 (m) |
Table 4: Activation of Carbon Monoxide (CO) by (Alkyl)(amino)carbenes
| Carbene Precursor/Activator | Small Molecule | Product | Solvent | Temperature (°C) | Yield (%) | Key Spectroscopic Data (¹³C NMR, δ in ppm) |
| cAAC⁵ | CO | cAAC=C=O | Hexane | 25 | 92 | 185.3 (C=O), 45.6 (C=C=O) |
| aAAC⁶ | CO | aAAC=C=O | Toluene | 25 | High | Not reported |
Experimental Protocols
Protocol 1: General Synthesis of a Cyclic (Alkyl)(amino)carbene (cAAC) Precursor (Iminium Salt)
This protocol describes a general method for the synthesis of the iminium salt precursor to a cyclic (alkyl)(amino)carbene.
Materials:
-
Appropriate 2,2,6,6-tetramethylcyclohexanone derivative
-
2,6-Diisopropylaniline
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere (glovebox or Schlenk line)
Procedure:
-
In a glovebox, dissolve the 2,2,6,6-tetramethylcyclohexanone derivative (1.0 eq) and 2,6-diisopropylaniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Slowly add trifluoromethanesulfonic acid (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under vacuum to yield the crude iminium salt.
-
Wash the crude product with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum to afford the pure iminium salt.
Protocol 2: Generation of the Free Carbene and Activation of Dihydrogen (H₂)
Materials:
-
cAAC iminium salt (from Protocol 1)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous C₆D₆
-
J. Young NMR tube
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, dissolve the cAAC iminium salt (1.0 eq) in anhydrous C₆D₆ in a J. Young NMR tube.
-
Add KHMDS (1.1 eq) to the solution at room temperature. The formation of the free carbene is often indicated by a color change.
-
Record a ¹H NMR spectrum to confirm the formation of the free carbene.
-
Introduce H₂ gas (1 atm) into the J. Young NMR tube.
-
Monitor the reaction by ¹H NMR spectroscopy until complete conversion to the cAAC-H₂ adduct is observed. The formation of the product is indicated by the appearance of a new singlet in the ¹H NMR spectrum.
Protocol 3: Activation of Ammonia (NH₃)
Materials:
-
Free cAAC (generated in situ as in Protocol 2)
-
Anhydrous C₆D₆
-
Ammonia gas (NH₃)
-
J. Young NMR tube
Procedure:
-
Generate the free cAAC in a J. Young NMR tube containing anhydrous C₆D₆ as described in Protocol 2.
-
Introduce ammonia gas (1 atm) into the NMR tube.
-
Monitor the reaction by ¹H NMR spectroscopy. The formation of the cAAC-NH₃ adduct is characterized by the appearance of new signals corresponding to the N-H and C-H protons of the adduct.
Protocol 4: Activation of White Phosphorus (P₄)
Materials:
-
Free cAAC (generated as in Protocol 2, but in a larger scale reaction vessel)
-
White phosphorus (P₄)
-
Anhydrous benzene
-
Anhydrous hexane
-
Nitrogen or Argon atmosphere (glovebox)
Procedure:
-
In a glovebox, dissolve the free cAAC (2.0 eq) in anhydrous benzene.
-
In a separate vial, dissolve white phosphorus (1.0 eq) in anhydrous benzene. Caution: White phosphorus is highly toxic and pyrophoric. Handle with extreme care in an inert atmosphere.
-
Slowly add the P₄ solution to the stirred solution of the cAAC at room temperature.
-
Stir the reaction mixture for 4 hours.
-
Remove the solvent under vacuum.
-
Wash the resulting solid with anhydrous hexane to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the (cAAC)₂P₄ adduct.
-
Characterize the product by ³¹P NMR spectroscopy.
Protocol 5: Activation of Carbon Monoxide (CO)
Materials:
-
Free cAAC (generated as in Protocol 2, in a Schlenk flask)
-
Anhydrous hexane
-
Carbon monoxide (CO) gas
-
Schlenk line
Procedure:
-
Generate the free cAAC in a Schlenk flask under an inert atmosphere.
-
Dissolve the free carbene in anhydrous hexane.
-
Purge the flask with carbon monoxide gas (1 atm).
-
Stir the solution under a CO atmosphere for 1 hour.
-
Remove the solvent under vacuum to yield the cAAC=C=O adduct.
-
Characterize the product by ¹³C NMR spectroscopy to observe the characteristic signals of the ketene moiety.
Mechanistic Visualizations
The following diagrams illustrate the proposed mechanisms for the activation of small molecules by (alkyl)(amino)carbenes.
Acyclic Diaminocarbene (ADC) Ligands for Challenging Catalytic Transformations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of acyclic diaminocarbene (ADC) ligands, likely the intended subject of "dCAAC ligands," and their application in challenging catalytic transformations. ADCs have emerged as a versatile class of N-heterocyclic carbene (NHC) analogues, offering unique steric and electronic properties that can enhance catalytic activity and stability. Their straightforward synthesis and modularity make them attractive alternatives to traditional phosphine or cyclic NHC ligands in a variety of cross-coupling and C-H activation reactions.
Acyclic Diaminocarbene (ADC) Ligands: An Introduction
Acyclic diaminocarbenes are neutral, two-coordinate carbon compounds featuring two amino substituents. Unlike their cyclic N-heterocyclic carbene (NHC) counterparts, the open-chain nature of ADCs allows for greater conformational flexibility and the introduction of a wide range of sterically demanding and electronically diverse substituents on the nitrogen atoms. This tunability is a key advantage in tailoring the ligand to the specific demands of a catalytic reaction.
ADCs are typically generated in situ from their corresponding formamidinium salt precursors by deprotonation with a strong base. This convenient method avoids the isolation of the often-unstable free carbene.
Application in Suzuki-Miyaura Cross-Coupling
ADC ligands have demonstrated high efficacy in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly for the formation of sterically hindered biaryl compounds. The strong σ-donating ability of ADCs helps to stabilize the active Pd(0) species and facilitate oxidative addition, even with challenging aryl chlorides.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Catalyst Loading (mol%) | Yield (%) | Conditions |
| 1 | 4-Bromotoluene | Phenylboronic acid | (iPr)₂N-C-N(iPr)₂ | 0.5 | 95 | Pd(OAc)₂, K₃PO₄, Toluene, 80 °C, 12 h |
| 2 | 4-Chlorotoluene | Phenylboronic acid | (iPr)₂N-C-N(iPr)₂ | 1.0 | 92 | Pd₂(dba)₃, Cs₂CO₃, Dioxane, 100 °C, 24 h |
| 3 | 2-Bromomesitylene | Phenylboronic acid | (Cy)₂N-C-N(Cy)₂ | 1.0 | 88 | Pd(OAc)₂, K₃PO₄, Toluene, 110 °C, 24 h |
| 4 | 1-Bromo-2,6-dimethylbenzene | 2-Methylphenylboronic acid | Bis(diisopropylamino)carbene | 1.25 | 89 | Pd₂(dba)₃, Cs₂CO₃, Toluene-THF |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of a Formamidinium Salt Precursor (N,N,N',N'-Tetraisopropylformamidinium Chloride):
-
To a solution of diisopropylamine (2.0 equiv.) in toluene, slowly add triphosgene (0.33 equiv.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the resulting mixture and wash the solid with cold toluene to yield the crude formamidinium chloride.
-
Recrystallize from a suitable solvent system (e.g., dichloromethane/diethyl ether) to obtain the purified product.
In situ Generation of ADC and Catalytic Reaction:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the formamidinium salt (e.g., N,N,N',N'-tetraisopropylformamidinium chloride, 1.25 mol%).
-
Add a strong base (e.g., lithium diisopropylamide (LDA) or sodium hydride, 1.2 equiv. relative to the formamidinium salt) and an appropriate solvent (e.g., THF or dioxane).
-
Stir the mixture at room temperature for 30 minutes to generate the acyclic diaminocarbene in situ.
-
To this mixture, add the palladium precursor (e.g., Pd₂(dba)₃, 0.5 mol%), the aryl halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling with ADC Ligand
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction employing an ADC ligand.
Application in Sonogashira Coupling
ADC ligands also serve as effective ligands in the palladium-catalyzed Sonogashira coupling of terminal alkynes with aryl or vinyl halides. The electron-rich nature of ADCs can promote the oxidative addition step and enhance the overall catalytic efficiency.
Quantitative Data for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Ligand | Catalyst Loading (mol%) | Yield (%) | Conditions |
| 1 | 4-Iodotoluene | Phenylacetylene | (iPr)₂N-C-N(iPr)₂ | 1.0 | 94 | Pd(OAc)₂, CuI, Et₃N, THF, 60 °C, 8 h |
| 2 | 4-Bromotoluene | Phenylacetylene | (iPr)₂N-C-N(iPr)₂ | 1.5 | 89 | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 80 °C, 12 h |
| 3 | 1-Iodopyridine | 1-Hexyne | (Cy)₂N-C-N(Cy)₂ | 1.0 | 91 | Pd(OAc)₂, CuI, K₂CO₃, DMF, 90 °C, 16 h |
Experimental Protocol: Sonogashira Coupling
-
Follow the procedure for the in situ generation of the ADC ligand as described for the Suzuki-Miyaura coupling.
-
To the flask containing the pre-formed ADC-Pd complex, add the aryl halide (1.0 equiv.), the terminal alkyne (1.2 equiv.), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0-3.0 equiv.).
-
Stir the reaction mixture at the indicated temperature until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up the reaction as described for the Suzuki-Miyaura coupling, followed by purification by column chromatography.
Catalytic Cycle for Sonogashira Coupling with ADC Ligand
Caption: Catalytic cycle for the Sonogashira coupling reaction facilitated by an ADC ligand.
Application in Heck Reaction
The Mizoroki-Heck reaction, for the coupling of aryl or vinyl halides with alkenes, can also be effectively catalyzed by palladium complexes bearing ADC ligands. These ligands can provide the necessary thermal stability to the catalyst, which is often crucial for Heck reactions that require higher temperatures.
Quantitative Data for Heck Reaction
| Entry | Aryl Halide | Alkene | Ligand | Catalyst Loading (mol%) | Yield (%) | Conditions |
| 1 | 4-Iodobenzonitrile | Styrene | (iPr)₂N-C-N(iPr)₂ | 1.0 | 92 | Pd(OAc)₂, NaOAc, DMA, 120 °C, 12 h |
| 2 | 4-Bromoanisole | n-Butyl acrylate | (iPr)₂N-C-N(iPr)₂ | 1.5 | 85 | PdCl₂, PPh₃, Et₃N, DMF, 100 °C, 24 h |
| 3 | 1-Iodonaphthalene | Methyl acrylate | (Cy)₂N-C-N(Cy)₂ | 1.0 | 90 | Pd(OAc)₂, K₂CO₃, DMF, 130 °C, 18 h |
Experimental Protocol: Heck Reaction
-
Generate the ADC-Pd catalyst in situ as previously described.
-
To the reaction vessel, add the aryl halide (1.0 equiv.), the alkene (1.5 equiv.), a base (e.g., NaOAc, Et₃N, or K₂CO₃, 1.5-2.0 equiv.), and a high-boiling polar solvent (e.g., DMF or DMA).
-
Heat the reaction mixture to a high temperature (typically 100-140 °C) and stir until the reaction is complete.
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Catalytic Cycle for Heck Reaction with ADC Ligand
Caption: Catalytic cycle for the Heck reaction employing an ADC ligand.
Application in C-H Activation
The use of ADC ligands in C-H activation is an emerging area of research. The strong donor properties of ADCs can be beneficial in facilitating the C-H cleavage step, which is often rate-limiting. While detailed, standardized protocols are still under development for a wide range of C-H activation reactions using ADC ligands, initial studies have shown promise in directed C-H functionalization reactions. Researchers are encouraged to screen ADC ligands in their specific C-H activation systems, starting with conditions similar to those used in cross-coupling reactions, and optimizing temperature, solvent, and additives.
Conclusion
Acyclic diaminocarbene ligands offer significant potential for advancing challenging catalytic transformations. Their ease of synthesis, modularity, and strong electron-donating character make them powerful tools for catalyst development. The protocols and data presented here provide a solid foundation for researchers to begin exploring the utility of ADC ligands in their own synthetic endeavors. Further research into the application of these ligands, particularly in asymmetric catalysis and C-H activation, is expected to uncover new and exciting catalytic methodologies.
Application Notes and Protocols for Cyclic (Alkyl)(Amino)Carbene (CAAC) Synthesis and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis, handling, and potential applications of Cyclic (Alkyl)(Amino)Carbenes (CAACs), a class of stable singlet carbenes with significant utility in catalysis and medicinal chemistry.
Introduction to Cyclic (Alkyl)(Amino)Carbenes (CAACs)
Cyclic (alkyl)(amino)carbenes (CAACs) are a class of stable singlet carbene ligands characterized by one amino group and one sp3-hybridized alkyl group attached to the carbene carbon atom within a cyclic framework.[1] This unique electronic asymmetry, with one σ-donating alkyl group and one π-donating amino group, makes CAACs stronger σ-donors and π-acceptors compared to the more traditional N-heterocyclic carbenes (NHCs).[1] These electronic properties, combined with their tunable steric bulk, have led to their use in stabilizing reactive species and in catalysis.[1][2] Recently, CAAC-metal complexes have emerged as promising candidates in medicinal chemistry, exhibiting significant cytotoxic activity against various cancer cell lines.[3][4][5]
Synthesis of CAACs: The Hydroiminiumation Route
A common and scalable method for the synthesis of five-membered ring CAACs is the hydroiminiumation route.[1][6] This multi-step process involves the formation of an imine, followed by alkylation, cyclization to an aldiminium salt, and final deprotonation to yield the free carbene.
This protocol describes the synthesis of a CAAC with a 2,6-diisopropylaniline group on the nitrogen and methyl groups on the quaternary carbon.
Step 1: Imine Formation
-
Reaction: 2,6-diisopropylaniline reacts with 2-methylpropanal to form the corresponding imine.
-
Procedure:
-
In a round-bottom flask, dissolve 2,6-diisopropylaniline (1 equivalent) in a suitable solvent such as toluene.
-
Add 2-methylpropanal (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure to obtain the crude imine, which can often be used in the next step without further purification.
-
Step 2: Alkylation and Cyclization to Aldiminium Salt
-
Reaction: The imine is deprotonated, followed by reaction with a halogenated alkene and subsequent acid-mediated cyclization.
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the imine (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.05 equivalents) in THF.
-
After stirring for 1 hour at -78 °C, add a solution of 3-chloro-2-methyl-1-propene (1.1 equivalents) in THF.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the alkenyl imine.
-
Dissolve the crude alkenyl imine in a suitable solvent (e.g., dichloromethane) and add a solution of hydrogen chloride (HCl) in diethyl ether (2 equivalents).
-
Heat the mixture to reflux for 4-6 hours to induce cyclization.
-
Cool the reaction to room temperature, and collect the precipitated aldiminium salt by filtration. Wash with cold diethyl ether and dry under vacuum. Yields for the aldiminium salt are typically high, often exceeding 80%.[1]
-
Step 3: Deprotonation to the Free Carbene
-
Reaction: The aldiminium salt is deprotonated with a strong base to generate the free CAAC.
-
Procedure:
-
Under an inert atmosphere, suspend the aldiminium salt (1 equivalent) in anhydrous THF.
-
Cool the suspension to -78 °C.
-
Slowly add a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) or LDA (1.05 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Remove the inorganic salts by filtration through Celite under an inert atmosphere.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the free CAAC, which is often an air- and moisture-sensitive solid.
-
Caption: General synthesis workflow for 5-membered CAACs.
Handling and Storage of CAACs and Their Precursors
CAACs and the organolithium reagents used in their synthesis are highly air- and moisture-sensitive.[7][8] Proper handling techniques are crucial for safety and to ensure the integrity of the compounds.
-
Inert Atmosphere: All manipulations of free CAACs and organolithium reagents must be performed under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.[8][9]
-
Dry Glassware: All glassware must be thoroughly dried in an oven (e.g., at 120 °C for several hours) and cooled under a stream of inert gas before use.[10][11]
-
Anhydrous Solvents: Use only anhydrous solvents, which are commercially available or can be dried using appropriate methods.
-
Eye Protection: Safety glasses or goggles are mandatory.[12]
-
Lab Coat: A flame-resistant lab coat is highly recommended, especially when working with pyrophoric organolithium reagents.[12][13]
-
Gloves: Nitrile gloves are generally suitable, but for prolonged handling or when working with organolithium reagents, wearing neoprene gloves over nitrile gloves is recommended.[12]
-
CAACs: Store free CAACs in a sealed container under an inert atmosphere in a glovebox or a desiccator.[7]
-
Organolithium Reagents: Store organolithium reagents in their original Sure/Seal™ bottles in an explosion-proof refrigerator below 10 °C.[10][13]
-
Small excess amounts of organolithium reagents can be quenched by slow addition to a cooled (-78 °C) solution of isopropanol in an inert solvent.
Applications in Drug Development: Cytotoxicity of CAAC-Gold Complexes
CAAC-gold(I) complexes have demonstrated significant antiproliferative activity against a range of human cancer cell lines, in some cases exceeding the potency of the established anticancer drug cisplatin.[4]
The following table summarizes the IC50 values (in µM) of representative CAAC-gold(I) complexes against various cancer cell lines.
| Compound | HL-60 (Leukemia) | MCF-7 (Breast) | A549 (Lung) |
| [(Me2CAAC)2Au]+ | < 0.1 | ~0.2 | ~0.3 |
| (Me2CAAC)AuCl | ~0.5 | ~1.0 | ~1.5 |
| Cisplatin (Reference) | ~1.2 | ~10.0 | ~5.0 |
Data compiled from literature reports.[4] Note that IC50 values can vary depending on the specific experimental conditions.
While the exact mechanism of cell death is still under investigation, evidence suggests that CAAC-gold(I) complexes may exert their cytotoxic effects through the inhibition of thioredoxin reductase (TrxR).[3] TrxR is a key enzyme in the cellular antioxidant system, and its inhibition leads to an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis.
Caption: Proposed mechanism of action for CAAC-gold(I) complexes.
Conclusion
CAACs represent a versatile class of ligands with significant potential in both catalysis and medicinal chemistry. The synthetic protocols, while requiring careful handling of air-sensitive reagents, are well-established and scalable. The promising cytotoxicity of CAAC-metal complexes, particularly against cisplatin-resistant cell lines, warrants further investigation into their detailed mechanism of action and potential as novel therapeutic agents. Researchers and drug development professionals are encouraged to explore the unique properties of CAACs in their respective fields.
References
- 1. Cyclic alkyl amino carbenes - Wikipedia [en.wikipedia.org]
- 2. Stable Cyclic (Alkyl)(Amino)Carbenes as Rigid or Flexible, Bulky, Electron-Rich Ligands for Transition-Metal Catalysts: A Quaternary Carbon Atom Makes the Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structure and cytotoxicity of cyclic (alkyl)(amino) carbene and acyclic carbene complexes of group 11 metals - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Cyclic (Alkyl)(Amino)Carbene (CAAC) Gold(I) Complexes as Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. ossila.com [ossila.com]
- 8. ossila.com [ossila.com]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. ehs.ucr.edu [ehs.ucr.edu]
- 13. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note: The user's request specified "dCAAC-catalyzed cycloaddition." Following a thorough search, no established catalyst or reaction protocol is identified by this acronym. It is highly probable that this was a typographical error and the intended subject was the widely recognized and utilized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The following application notes and protocols are therefore focused on CuAAC, a cornerstone of "click chemistry."
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and versatile chemical transformation that forms a stable 1,2,3-triazole linkage from an azide and a terminal alkyne. This reaction is renowned for its high efficiency, mild reaction conditions, broad substrate scope, and stereospecificity, making it an invaluable tool in drug discovery, chemical biology, and materials science.[1][2][3] The formation of the triazole ring is highly favored, leading to near-quantitative yields in many cases.[4] This reaction is bioorthogonal, meaning it can proceed in complex biological systems without interfering with native biochemical processes.[1]
Applications in Drug Discovery and Development
The CuAAC reaction has revolutionized the process of drug discovery and development by enabling the rapid and efficient synthesis of large, diverse compound libraries for high-throughput screening.[1][2] Its reliability and modular nature allow for the straightforward connection of different molecular building blocks to create novel chemical entities with potential therapeutic applications.[2]
Key applications include:
-
Lead Discovery and Optimization: Facilitating the rapid synthesis of analogs of a lead compound to explore structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery (FBDD): Linking small molecular fragments that bind to a biological target to create more potent ligands.
-
Bioconjugation: Attaching drug molecules, imaging agents, or targeting moieties to biomolecules such as proteins, peptides, and nucleic acids.[5]
-
PROTACs and Antibody-Drug Conjugates (ADCs): Constructing complex therapeutic modalities by linking different functional components.[3]
Quantitative Data: Reaction Performance
The CuAAC reaction is known for its high yields across a wide range of substrates and reaction conditions. Below are tables summarizing representative quantitative data from the literature.
Table 1: Scope of the CuAAC Reaction with Various Azides and Alkynes
| Entry | Azide | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzyl azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 0.1 | >99 | [6] |
| 2 | Benzyl azide | 1-Octyne | {(6-(CF₃)-2-Py)Cu}₈ | CH₂Cl₂ | 24 | Quantitative | [4] |
| 3 | p-Tolyl azide | 1-Octyne | {(6-(CF₃)-2-Py)Cu}₈ | CH₂Cl₂ | 24 | 90 | [4] |
| 4 | Mesityl azide | 1-Octyne | {(6-(CF₃)-2-Py)Cu}₈ | CH₂Cl₂ | 24 | 72 | [4] |
| 5 | Benzyl azide | p-Methoxyphenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (50 ppm) | Neat | 24 | >90 | [6] |
| 6 | Benzyl azide | p-Trifluoromethylphenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (50 ppm) | Neat | 24 | >90 | [6] |
Table 2: Influence of Catalyst Loading on Reaction Efficiency
| Entry | Azide | Alkyne | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| 1 | Benzyl azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | 25 | 0.1 | >99 | [6] |
| 2 | Benzyl azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 0.005 | 25 | 24 | >90 | [6] |
| 3 | Benzyl azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 0.0025 | 50 | 24 | >90 | [6] |
Experimental Protocols
Below are detailed protocols for performing a standard CuAAC reaction.
General Protocol for Small Molecule Synthesis
This protocol is adapted from a typical procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[7]
Materials:
-
Azide (1.0 equiv)
-
Terminal alkyne (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the azide (1.0 equiv) and the terminal alkyne (1.0 equiv).
-
Dissolve the starting materials in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in water.
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.
Protocol for Bioconjugation
This protocol is a general guideline for labeling biomolecules using the CuAAC reaction.[8][9]
Materials:
-
Biomolecule-alkyne or biomolecule-azide
-
Cargo-azide or cargo-alkyne
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
Copper(II) sulfate (CuSO₄) solution
-
Ligand solution (e.g., THPTA)
-
Sodium ascorbate solution
-
Aminoguanidine solution (optional, to prevent oxidative damage)
Procedure:
-
In a microcentrifuge tube, dissolve the biomolecule-alkyne (or azide) in the appropriate buffer.
-
Add the cargo-azide (or alkyne) to the solution.
-
Prepare a premixed solution of CuSO₄ and the accelerating ligand (e.g., THPTA).
-
To the reaction mixture, add the aminoguanidine solution (if used), followed by the premixed catalyst-ligand solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Gently mix the reaction and allow it to proceed at room temperature or 37 °C for 1-4 hours.
-
The labeled biomolecule can be purified using methods appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.
Visualizations
Catalytic Cycle of the CuAAC Reaction
The following diagram illustrates the generally accepted mechanism for the copper(I)-catalyzed azide-alkyne cycloaddition. The catalytic cycle involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form a six-membered metallacycle. Subsequent rearrangement and protonolysis yield the triazole product and regenerate the copper(I) catalyst.[10][11]
Caption: Catalytic cycle of the CuAAC reaction.
Experimental Workflow for a Typical CuAAC Reaction
This diagram outlines the general workflow for setting up and working up a standard copper-catalyzed azide-alkyne cycloaddition reaction.
Caption: General experimental workflow for CuAAC.
References
- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Trinuclear gold chains and octanuclear copper gyrobifastigia stabilized using a fluorinated pyridyl ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction [ouci.dntb.gov.ua]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Cyclic(Alkyl)(amino)carbenes (CAACs)
A Note on Terminology: The query specified "dicarbo-cyclic(alkyl)(amino)carbenes (dCAACs)". Extensive literature review primarily details the synthesis and challenges of "cyclic(alkyl)(amino)carbenes (CAACs)". It is possible that "dCAAC" refers to a specific subclass of CAACs or is a less common term. The challenges and troubleshooting strategies outlined below for CAACs are foundational and should be largely applicable to specialized derivatives.
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered during the synthesis and purification of Cyclic(Alkyl)(amino)carbenes (CAACs).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to CAACs?
A1: The most prevalent method for synthesizing CAACs involves the deprotonation of their corresponding cyclic iminium salt precursors.[1][2] A robust and scalable method for preparing these iminium salts is the hydroiminiumation route, which involves the acid-catalyzed cyclization of an alkenyl aldimine.[1][2]
Q2: Why is the 2,6-diisopropylphenyl (Dipp) group so common on the nitrogen atom of CAACs?
A2: The bulky 2,6-diisopropylphenyl (Dipp) group is frequently used to sterically protect the carbene center and prevent unwanted side reactions. During the deprotonation of the iminium salt precursor, less bulky groups on the nitrogen, such as a 2,6-diethylphenyl group, can lead to competitive deprotonation of the aryl substituent itself, preventing the formation and isolation of the desired free carbene.[1] The Dipp group's steric hindrance minimizes this side reaction.
Q3: Are free CAACs stable in air and moisture?
A3: No, free CAACs are highly reactive and sensitive to both air and moisture. They should be handled under strictly inert conditions (e.g., in a glovebox or using Schlenk line techniques) with anhydrous solvents. Their high reactivity is a key feature of their utility in stabilizing unusual chemical species and in catalysis.[3][4]
Q4: What are the main differences between CAACs and N-heterocyclic carbenes (NHCs)?
A4: CAACs have one alkyl and one amino group attached to the carbene carbon, while traditional NHCs have two amino groups. This structural difference makes CAACs more nucleophilic (stronger σ-donors) and more electrophilic (stronger π-acceptors) than NHCs.[2][4] This unique electronic profile allows CAACs to form very strong bonds with metals, stabilize highly reactive species, and activate strong chemical bonds.[3][4]
Troubleshooting Guides
Guide 1: Low or No Yield of Iminium Salt Precursor
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Incomplete formation of the initial aldimine from the aldehyde and amine. | Ensure anhydrous conditions. Consider azeotropic removal of water using a Dean-Stark trap during imine formation. |
| Insufficient acid for the hydroiminiumation (cyclization) step. | Use a strong acid like HCl. Ensure stoichiometric amounts or a slight excess as required by the specific protocol. | |
| The cyclization reaction did not go to completion. | The hydroiminiumation step often requires heating.[1] Ensure the reaction temperature and time are adequate for your specific substrate. Monitor the reaction by NMR or TLC. | |
| Formation of multiple byproducts | Side reactions of the starting materials or intermediates. | Purify the starting aldehyde and amine before the reaction. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. |
Guide 2: Failure to Isolate Free Carbene After Deprotonation
| Symptom | Possible Cause | Suggested Solution |
| No reaction upon adding the base | The base is not strong enough to deprotonate the iminium salt. | Use a very strong, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA).[2] |
| The iminium salt is not soluble in the reaction solvent. | Choose a solvent in which both the iminium salt and the base have reasonable solubility (e.g., THF, toluene). | |
| Formation of a complex mixture of products | Competitive deprotonation at another site (e.g., the N-aryl group). | This is a known issue with less bulky N-aryl groups.[1] If possible, synthesize a precursor with a bulkier group like 2,6-diisopropylphenyl (Dipp). |
| Decomposition of the free carbene. | Ensure strictly anhydrous and anaerobic conditions. Use freshly dried solvents and perform the reaction in a glovebox or under a positive pressure of inert gas. Some carbenes are thermally unstable; perform the deprotonation at low temperatures (e.g., -78 °C) and allow the reaction to slowly warm to room temperature. | |
| Difficulty in purifying the free carbene | The carbene is highly soluble and difficult to crystallize. | Try layering a non-polar solvent (e.g., pentane, hexane) onto a concentrated solution of the carbene in a more polar solvent (e.g., THF, toluene) at low temperature. |
| The product is contaminated with salt byproducts (e.g., KCl, LiCl). | After deprotonation, the salt byproduct can often be removed by filtration through a pad of Celite under inert conditions. |
Experimental Protocols
General Protocol for the Synthesis of a CAAC Iminium Salt Precursor (Hydroiminiumation Route)
This protocol is a generalized procedure based on common synthetic routes.[1][2] Researchers should consult specific literature for their target molecule.
Step 1: Synthesis of the Alkenyl Aldimine
-
To a solution of the primary amine (1.0 eq.) in an anhydrous solvent (e.g., toluene), add the corresponding alkenyl aldehyde (1.0 eq.).
-
Heat the mixture to reflux with azeotropic removal of water (e.g., using a Dean-Stark apparatus) until no more water is collected.
-
Remove the solvent under reduced pressure to yield the crude aldimine, which can be used in the next step without further purification.
Step 2: Hydroiminiumation (Cyclization)
-
Dissolve the crude alkenyl aldimine in an anhydrous solvent (e.g., toluene).
-
Add a solution of HCl (e.g., 4 M in dioxane, 1.1 eq.) dropwise at 0 °C.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours to overnight. Monitor the reaction progress.
-
Allow the reaction to cool to room temperature. The iminium salt often precipitates as a solid.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether, pentane), and dry under vacuum to yield the iminium salt precursor. Yields for this step are often high (>80%).[2]
General Protocol for the Synthesis of a Free CAAC
Step 1: Deprotonation of the Iminium Salt
-
Inside a glovebox, suspend the iminium salt (1.0 eq.) in an anhydrous, non-protic solvent (e.g., THF or toluene).
-
In a separate flask, dissolve a strong base like KHMDS (1.0-1.1 eq.) in the same solvent.
-
Cool both mixtures to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add the base solution to the iminium salt suspension via cannula or a dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.
Step 2: Purification of the Free Carbene
-
Remove the salt byproduct (e.g., KCl) by filtration through a Celite plug under an inert atmosphere.
-
Wash the Celite plug with the reaction solvent to ensure complete recovery of the product.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude free carbene.
-
The free carbene can be further purified by crystallization from an appropriate solvent system (e.g., a concentrated toluene solution layered with pentane) at low temperature or by sublimation if thermally stable.
Visualized Workflows and Logic Diagrams
References
Technical Support Center: Optimizing Cyclic (Alkyl)(Amino)Carbene (CAAC) Ligands for Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cyclic (Alkyl)(Amino)Carbene (CAAC) ligands in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are CAAC ligands and how do they differ from traditional N-Heterocyclic Carbenes (NHCs)?
A1: Cyclic (Alkyl)(Amino)Carbenes (CAACs) are a class of stable singlet carbene ligands that feature one amino group and one sp3-hybridized alkyl group attached to the carbene center. This structural difference makes them stronger σ-donors and π-acceptors compared to classical NHCs, which have two amino groups.[1] This enhanced electronic character allows CAACs to form highly stable complexes and effectively stabilize low-valent metal centers, making them excellent ligands for challenging catalytic transformations.[1][2][3]
Q2: What are the primary applications of CAAC ligands in catalysis?
A2: Due to their unique steric and electronic properties, CAAC ligands have proven highly effective in a variety of transition-metal-catalyzed reactions.[4] They are particularly well-suited for cross-coupling reactions such as Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Sonogashira couplings.[5][6][7][8] Additionally, their ability to stabilize reactive intermediates has led to their use in C-H activation, olefin metathesis, and the stabilization of novel main group and transition metal complexes.[2][4][9]
Q3: How do I choose the right CAAC ligand for my specific reaction?
A3: The choice of CAAC ligand depends on the specific requirements of your catalytic reaction. Key parameters to consider are the steric bulk and electronic properties of the ligand.
-
Steric Bulk: The quaternary carbon adjacent to the carbene center provides a site for steric modification.[4] Larger, bulkier substituents on the N-aryl group and the alkyl backbone can favor the formation of monoligated, catalytically active species, which is often crucial for efficient cross-coupling.[4]
-
Electronic Properties: While most CAACs are strong electron donors, subtle electronic tuning can be achieved by modifying the substituents on the N-aryl ring. This can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle.
Q4: Are CAAC-metal complexes generally air and moisture stable?
A4: The stability of CAAC-metal complexes varies. While the strong σ-donation from the CAAC ligand imparts significant stability to the metal center, some complexes, particularly those with low-valent metals like Pd(0) or Ni(0), may still be sensitive to air and moisture.[2][5] It is always recommended to handle CAAC-metal precatalysts and conduct catalytic reactions under an inert atmosphere (e.g., nitrogen or argon), especially when aiming for high efficiency and reproducibility.[10]
Troubleshooting Guides
Guide 1: Synthesis of CAAC Ligand Precursors (Iminium Salts)
This guide addresses common issues encountered during the synthesis of the iminium salt precursors to CAACs.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in imine formation | - Incomplete reaction. - Water scavenging is inefficient. | - Increase reaction time or temperature. - Use a Dean-Stark trap or add a more effective drying agent (e.g., molecular sieves). |
| Low yield in the cyclization step (Hydroiminiumation) | - Insufficiently acidic conditions. - Degradation of the alkenyl aldimine at high temperatures. | - Ensure anhydrous HCl is used. - Optimize the heating temperature and reaction time; monitor the reaction by NMR or TLC to avoid decomposition.[11] |
| Difficulty in deprotonating the iminium salt to form the free carbene | - The base is not strong enough. - Steric hindrance around the acidic proton. - The solvent is not appropriate. | - Use a very strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA).[1] - Ensure the reaction is performed in a suitable aprotic, anhydrous solvent like THF or toluene at low temperatures to prevent side reactions. |
| Product is impure after isolation | - Incomplete removal of starting materials or byproducts. - Decomposition during workup or purification. | - Optimize purification technique (e.g., recrystallization from a different solvent system, column chromatography with deactivated silica). - Minimize exposure to air and moisture during workup. |
Guide 2: Optimizing a CAAC-Palladium Catalyzed Buchwald-Hartwig Amination
This guide focuses on troubleshooting a common catalytic application of CAAC ligands.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | - Inactive catalyst. - Insufficiently strong or soluble base. - Reaction temperature is too low. - Presence of oxygen or water. | - Use a fresh batch of catalyst or precatalyst. Ensure precatalyst activation is occurring. - Screen different bases (e.g., NaOtBu, KOtBu, LHMDS). Ensure the base is fully dissolved. - Gradually increase the reaction temperature. Some challenging substrates require higher temperatures (e.g., 90-110 °C).[6] - Degas the solvent and reaction mixture thoroughly. Run the reaction under a strict inert atmosphere. |
| Formation of side products (e.g., hydrodehalogenation) | - Catalyst decomposition. - Reductive elimination is slow compared to side reactions. | - Lower the catalyst loading. High catalyst concentrations can sometimes lead to undesired pathways.[12] - Modify the CAAC ligand to be more sterically demanding to promote the desired C-N bond formation.[4] - Screen different solvents. |
| Catalyst disproportionation | - The (CAAC)Pd(L) species is unstable. | - It has been observed that some (CAAC)Pd(0) species can disproportionate to (CAAC)2Pd and Pd nanoparticles.[5][6] While this may not always inhibit catalysis, if issues persist, consider using a more robust precatalyst or modifying reaction conditions to favor the active catalytic species. |
| Reaction stalls before completion | - Catalyst deactivation over time. - Product inhibition. | - Increase catalyst loading slightly or perform a second addition of catalyst midway through the reaction. - If possible, run the reaction at a lower concentration. |
Quantitative Data
The performance of CAAC-Pd complexes can be compared with standard NHC-Pd complexes in cross-coupling reactions. The following table summarizes representative data for a Buchwald-Hartwig amination reaction.
Table 1: Comparison of (CAAC)Pd and (NHC)Pd Catalysts in Buchwald-Hartwig Amination Reaction: p-chlorotoluene + N-methylaniline → N-methyl-N-(p-tolyl)aniline
| Catalyst | Ligand | Temp (°C) | Yield (%) | Reference |
| (EtCAAC)Pd(py)2Cl2 | EtCAAC | 60 | 95 | [6][13] |
| PEPPSI-IPr | IPr (NHC) | 60 | 92 | [6][13] |
| (EtCAAC)Pd(py) (reduced form) | EtCAAC | 60 | 94 | [6][13] |
| (IPr)Pd(py) (reduced form) | IPr (NHC) | 60 | 95 | [6][13] |
Conditions: Reactions were performed with aryl chloride, amine, base, and 1 mol % catalyst loading. Yields are isolated yields.
Experimental Protocols
Protocol 1: General Synthesis of a (CAAC)CuCl Complex
This protocol describes a modern, user-friendly method for synthesizing a common CAAC-copper(I) precatalyst.[14]
-
Materials:
-
CAAC Iminium Tetrafluoroborate salt (CAACH·BF4) (1 equiv.)
-
Copper(I) Chloride (CuCl) (1.1 equiv.)
-
Sodium Acetate (NaOAc) (1.5 equiv.)
-
Toluene (Anhydrous)
-
-
Procedure:
-
In a Schlenk flask under an argon atmosphere, combine the CAACH·BF4 salt, CuCl, and NaOAc.
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC or NMR for the disappearance of the starting iminium salt.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional toluene.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude (CAAC)CuCl complex.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
-
References
- 1. Cyclic alkyl amino carbenes - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Steric Modulation of CAACs Controls Orientation and Ethenolysis Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (CAAC)Pd(py) Catalysts Disproportionate to Pd(CAAC)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanist… [ouci.dntb.gov.ua]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. orgsyn.org [orgsyn.org]
- 11. osti.gov [osti.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. bertrandgroup.ucsd.edu [bertrandgroup.ucsd.edu]
strategies to improve the yield of dCAAC synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of dicarboxylic acid-containing cyclic anhydrides (dCAACs) and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cyclic anhydrides from dicarboxylic acids?
A1: Traditionally, cyclic anhydrides are synthesized through the dehydration of dicarboxylic acids using dehydrating or acylating agents like thionyl chloride, acetic anhydride, or phosphorus pentoxide. However, these methods can require harsh conditions and may result in low yields, especially with acid-sensitive substrates[1]. More recent and efficient methods involve using weak Lewis acids as catalysts, such as a system of MgCl₂ and dialkyl dicarbonates (like di-tert-butyl dicarbonate, Boc₂O), which operates under milder conditions to provide high yields and selectivity[1]. Another highly efficient method uses triphenylphosphine oxide (TPPO) and oxalyl chloride, which also proceeds under mild, neutral conditions to produce cyclic anhydrides in high yields[2][3].
Q2: My dicarboxylic acid substrate is sensitive to acid. What synthesis strategy should I use?
A2: For acid-sensitive substrates, it is crucial to avoid harsh, acidic dehydrating agents. A recommended strategy is the use of Lewis acid-catalyzed systems that operate under milder conditions. The in situ catalyst prepared from MgCl₂ and dialkyl dicarbonates is a robust option for acid-sensitive compounds, leading to high yields[1]. Similarly, the method employing triphenylphosphine oxide and oxalyl chloride is performed under neutral conditions and is suitable for sensitive substrates[2][3].
Q3: What is a major factor that can negatively impact my reaction yield?
A3: Besides the choice of reagents, reaction temperature can significantly impact yield. For certain protocols, such as the one using triphenylphosphine oxide and oxalyl chloride, an increase in temperature can lead to a decrease in yield[2][3]. It is essential to carefully control the temperature as specified in the protocol. Additionally, the presence of water or oxygen can be detrimental for sensitive reactions, often due to contaminated solvents or improper flask preparation[4][5].
Q4: How important is the choice of solvent?
A4: The choice of solvent is critical for reaction success. Different organic solvents can have a significant effect on reaction yields. For instance, in the synthesis of cyclic anhydrides using TPPO and oxalyl chloride, acetonitrile (CH₃CN) was found to be the optimal solvent, while others like toluene were less effective[2][3]. Always use dry, high-purity solvents as contaminants can interfere with the reaction[6].
Troubleshooting Guide: Low Reaction Yield
Low yield is one of the most common issues encountered in organic synthesis. This guide provides a systematic approach to diagnosing and resolving the problem.
Logical Flow for Troubleshooting Low Yield
Caption: A systematic workflow for diagnosing causes of low yield in dCAAC synthesis.
Q: My dCAAC synthesis resulted in a very low yield. What should I check first?
A: Start by verifying your starting materials and reagents.
-
Purity of Dicarboxylic Acid: Impurities in the starting material can lead to side reactions. Confirm the purity of your dicarboxylic acid using appropriate analytical techniques (e.g., NMR, melting point).
-
Reagent Quality and Age: Dehydrating agents, catalysts, and solvents can degrade over time. Using old or improperly stored reagents is a common cause of low yields[4][5]. For example, ensure your Boc₂O or oxalyl chloride is fresh.
-
Solvent Purity: The reaction is sensitive to water. Ensure all solvents are anhydrous. Using freshly dried solvents or purchasing high-purity anhydrous solvents is recommended[6].
Q: I've confirmed my reagents are good. What reaction parameters should I investigate?
A: Scrutinize your reaction conditions.
-
Temperature Control: As noted, temperature is a critical parameter. For some procedures, higher temperatures can decrease the yield[3]. Ensure your reaction is maintained at the optimal temperature. Use a calibrated thermometer and an appropriate heating/cooling bath.
-
Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). Quenching the reaction too early will result in incomplete conversion, while letting it run too long can lead to product decomposition or side reactions[7].
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure your glassware is properly flame- or oven-dried and that the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon)[5][7].
Q: My reaction seems to have gone to completion, but my isolated yield is still low. What happened?
A: The issue may be in your workup and purification steps.
-
Loss During Workup: Significant amounts of product can be lost during transfers, extractions, and filtration[4][7]. Ensure you are rinsing all glassware with the appropriate solvent to recover as much product as possible. When performing extractions, ensure the phases have thoroughly mixed and separated.
-
Drying Agent: Rinse the drying agent (e.g., MgSO₄, Na₂SO₄) multiple times with the solvent to recover any adsorbed product[7].
-
Purification: If using column chromatography, be aware that some cyclic anhydrides can be sensitive to silica gel, which is slightly acidic[7]. This can cause decomposition. Consider using a neutral stationary phase like neutral alumina or deactivating the silica gel with a base (e.g., triethylamine) in the eluent.
Data on Reaction Condition Optimization
Optimizing reaction parameters is key to maximizing yield. The following tables summarize data from studies on cyclic anhydride synthesis.
Table 1: Effect of Solvent on Yield
This table shows the effect of different solvents on the synthesis of a cyclic anhydride using the TPPO/(COCl)₂ method.
| Entry | Solvent | Yield (%) |
| 1 | CH₃CN | 93 |
| 2 | CH₂Cl₂ | 85 |
| 3 | C₂H₄Cl₂ | 87 |
| 4 | C₄H₈O₂ | 84 |
| 5 | CHCl₃ | 86 |
| 6 | Ph-Me | 25 |
Data adapted from a study on anhydride synthesis promoted by triphenylphosphine oxide and oxaloyl chloride[2][3]. Optimal results were achieved with acetonitrile (CH₃CN).
Table 2: Effect of Temperature on Yield
This table illustrates how temperature can influence the reaction yield in the same TPPO/(COCl)₂ system.
| Entry | Temperature (°C) | Yield (%) |
| 1 | 0 | 85 |
| 2 | Room Temperature | 93 |
| 3 | 40 | 76 |
| 4 | 60 | 65 |
Data adapted from the same study, indicating that room temperature is optimal for this specific reaction[2][3].
Experimental Protocols
Protocol 1: High-Yield Synthesis of Cyclic Anhydride using MgCl₂ and Boc₂O
This protocol describes a general method for synthesizing cyclic anhydrides from dicarboxylic acids under mild conditions[1].
Materials:
-
Dicarboxylic acid (1.0 mmol)
-
Magnesium chloride (MgCl₂) (0.1 mmol, 10 mol%)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 mmol)
-
Anhydrous acetonitrile (CH₃CN) (5 mL)
-
Stir bar
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
To the flask, add the dicarboxylic acid (1.0 mmol), MgCl₂ (0.1 mmol), and anhydrous acetonitrile (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the Boc₂O (1.2 mmol) to the suspension in one portion.
-
Continue stirring the reaction at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
General Reaction Pathway
Caption: A simplified pathway for the conversion of a dicarboxylic acid to a cyclic anhydride.
References
- 1. researchgate.net [researchgate.net]
- 2. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. Troubleshooting [chem.rochester.edu]
Technical Support Center: Troubleshooting Air and Moisture Sensitivity of dCAACs
For researchers, scientists, and drug development professionals utilizing dicarbo-substituted acyclic carbenes (dCAACs), their inherent reactivity, while advantageous for synthesis, presents significant challenges due to their sensitivity to air and moisture. This technical support center provides practical troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide: Common Issues with dCAACs
Experimental failures or inconsistencies when working with dCAACs can often be traced back to atmospheric contamination. This guide outlines common problems, their probable causes, and actionable solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Decomposition of the dCAAC reagent before or during the reaction. | - Rigorous drying of glassware: Heat-dry all glassware in an oven at >120°C for at least 4 hours and cool under a high vacuum or in a desiccator immediately before use. - Use of anhydrous solvents: Employ freshly distilled and degassed solvents. Solvents should be stored over molecular sieves or other appropriate drying agents in a glovebox. - Inert atmosphere: Conduct all manipulations of dCAACs and their reactions within a glovebox with low oxygen (<1 ppm) and moisture (<1 ppm) levels or by employing Schlenk line techniques. |
| Formation of Unidentified Byproducts | Reaction of the dCAAC with oxygen or water. | - Oxygen Contamination: The reaction of dCAACs with triplet oxygen can lead to the formation of corresponding ketones or other oxidized species. To avoid this, ensure a thoroughly deoxygenated reaction setup by performing several vacuum/inert gas cycles. - Moisture Contamination: dCAACs can be protonated by water, leading to the formation of the corresponding imidazolium salt or other hydrolysis products. Use of rigorously dried solvents and reagents is critical. |
| Inconsistent Reaction Profile or Rate | Variable levels of atmospheric contamination between experimental runs. | - Standardize Procedures: Develop and adhere to a strict protocol for setting up reactions, including the duration of drying, number of vacuum/inert gas cycles, and solvent purification methods. - Monitor Glovebox Atmosphere: Regularly check and document the oxygen and moisture levels within the glovebox to ensure a consistently inert environment. |
| Color Change of dCAAC Solution Upon Storage or Handling | Decomposition of the dCAAC. | - Minimize Storage Time: Ideally, dCAACs should be generated in situ and used immediately. If storage is unavoidable, store the solid dCAAC under an inert atmosphere at low temperatures (e.g., in a freezer inside a glovebox). - Visual Inspection: Any change from the expected color of the dCAAC solution should be considered an indication of decomposition. Discard the suspect solution and prepare a fresh batch. |
Frequently Asked Questions (FAQs)
Q1: What is the primary visible sign of dCAAC decomposition?
A1: A noticeable color change of the dCAAC solution is the most common visual indicator of decomposition. The specific color will depend on the dCAAC and the decomposition products, but any deviation from the expected color of a fresh solution warrants caution.
Q2: How can I confirm that my solvents are sufficiently anhydrous for use with dCAACs?
A2: While commercial anhydrous solvents are a good starting point, it is best practice to further dry and degas them. A common method is to distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons). The water content can be verified using a Karl Fischer titrator.
Q3: My reaction worked once but failed upon repeat. What is the likely cause?
A3: This common issue often points to intermittent contamination with air or moisture. A small leak in your Schlenk line or a temporary fluctuation in your glovebox atmosphere could be the culprit. A thorough re-check of your experimental setup is recommended.
Q4: What are the expected byproducts if my dCAAC is exposed to air and moisture?
A4: Exposure to oxygen can lead to the formation of the corresponding ketone. Reaction with water will likely result in the protonated dCAAC, forming an imidazolium salt. Identifying these byproducts via techniques like NMR or mass spectrometry can confirm the source of contamination.
Experimental Protocols
Protocol: Monitoring dCAAC Stability via ¹H NMR Spectroscopy
This protocol allows for the qualitative assessment of a dCAAC's stability over time when exposed to ambient air and moisture.
-
Sample Preparation (Time Zero):
-
Inside a glovebox, dissolve a small, accurately weighed sample of the dCAAC in an anhydrous deuterated solvent (e.g., C₆D₆, toluene-d₈) in an NMR tube equipped with a J. Young valve.
-
Acquire an initial ¹H NMR spectrum. This will serve as your reference (t=0).
-
-
Exposure:
-
Remove the NMR tube from the glovebox and open the J. Young valve to the atmosphere for a defined period (e.g., 1 minute).
-
Close the valve.
-
-
Monitoring:
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, etc.).
-
-
Data Analysis:
-
Compare the spectra over time. Look for the disappearance of characteristic dCAAC peaks and the appearance of new peaks.
-
Integration of the decaying dCAAC signals relative to an internal standard can provide a semi-quantitative measure of decomposition. The appearance of new signals can help in identifying the decomposition products.
-
Visualizing Troubleshooting and Decomposition Pathways
Technical Support Center: Overcoming Solubility Issues of dCAAC Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with dCAAC (dicyclic(alkyl)(amino)carbene) derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of dCAAC derivatives?
A1: The solubility of dCAAC derivatives is primarily dictated by the nature of the substituents on the carbene ring and the nitrogen atom. Generally, these compounds are non-polar and exhibit good solubility in common organic solvents like toluene, benzene, tetrahydrofuran (THF), and dichloromethane (DCM). Solubility in non-polar aliphatic solvents such as hexane and pentane can be more variable and is highly dependent on the specific substituents. Derivatives with large, bulky alkyl or aryl groups tend to have higher solubility in non-polar solvents. Conversely, the introduction of polar functional groups can increase solubility in more polar solvents.
Q2: My dCAAC derivative is poorly soluble in my reaction solvent. What are my immediate options?
A2: If you are facing poor solubility in your chosen reaction solvent, consider the following immediate actions:
-
Solvent Screening: Test the solubility of a small sample of your dCAAC derivative in a range of alternative solvents with varying polarities.
-
Co-solvent System: Introduce a co-solvent in which your compound is known to be more soluble. For instance, adding a small amount of THF or toluene to a hexane-based reaction mixture can significantly improve solubility.
-
Temperature Adjustment: Gently warming the reaction mixture can increase the solubility of your compound. However, be mindful of the thermal stability of your reactants and products.
Q3: How can I purify my dCAAC derivative if it has limited solubility for crystallization?
A3: Purification of poorly soluble dCAAC derivatives can be challenging. Here are some strategies:
-
Hot Filtration: If the compound is soluble in a solvent at elevated temperatures, you can perform a hot filtration to remove insoluble impurities.
-
Soxhlet Extraction: For compounds with very low solubility, Soxhlet extraction can be an effective purification method.
-
Column Chromatography: While challenging for highly insoluble compounds, column chromatography using a minimal amount of a strong solvent to load the compound onto the column, followed by elution with a less polar solvent system, can sometimes be effective. The choice of adsorbent (silica gel, alumina) should also be optimized.
Troubleshooting Guides
This section provides structured troubleshooting workflows for common solubility-related problems encountered during the synthesis, purification, and application of dCAAC derivatives.
Guide 1: Poor Solubility During Synthesis
If you observe that your dCAAC derivative is precipitating out of the reaction mixture, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor solubility during synthesis.
Guide 2: Difficulty in Finding a Suitable Crystallization Solvent
For challenges related to the crystallization of dCAAC derivatives for purification or characterization, refer to the following guide:
Caption: Troubleshooting workflow for crystallization challenges.
Data Presentation
The following table summarizes the general solubility of dCAAC derivatives based on the substituents and the polarity of the solvent. This information is inferred from experimental procedures reported in the literature.
| dCAAC Derivative Substituent Type | Non-polar Aliphatic Solvents (e.g., Hexane, Pentane) | Aromatic Solvents (e.g., Toluene, Benzene) | Ethereal Solvents (e.g., THF, Diethyl Ether) | Chlorinated Solvents (e.g., DCM, Chloroform) | Polar Aprotic Solvents (e.g., Acetonitrile, DMF) |
| Bulky, non-polar alkyl/aryl groups | Soluble to sparingly soluble | Soluble | Soluble | Soluble | Sparingly soluble to insoluble |
| Smaller alkyl groups | Sparingly soluble to insoluble | Soluble | Soluble | Soluble | Insoluble |
| Derivatives with polar functional groups | Insoluble | Sparingly soluble | Soluble to sparingly soluble | Soluble | Soluble to sparingly soluble |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
Objective: To identify suitable solvents for a dCAAC derivative.
Methodology:
-
Place a small, accurately weighed amount (e.g., 1-2 mg) of the dCAAC derivative into several small vials.
-
To each vial, add a different solvent (e.g., hexane, toluene, THF, DCM, acetonitrile) in small, incremental volumes (e.g., 0.1 mL).
-
After each addition, cap the vial and vortex or sonicate for 30 seconds.
-
Observe the vial for complete dissolution.
-
Record the volume of solvent required to fully dissolve the compound. This provides a semi-quantitative measure of solubility.
Protocol 2: Recrystallization from a Binary Solvent System
Objective: To purify a dCAAC derivative by recrystallization.
Methodology:
-
Dissolve the crude dCAAC derivative in the minimum amount of a hot "good" solvent (a solvent in which it is highly soluble at elevated temperatures).
-
While the solution is still hot, add a "poor" solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, place the solution in a refrigerator or freezer.
-
Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Protocol 3: Small-Scale Solubility Test for Reaction Compatibility
Objective: To quickly assess the suitability of a solvent for a planned reaction.
Methodology:
-
In a small test tube or vial, add a few milligrams of your dCAAC derivative.
-
Add the proposed reaction solvent in a volume that would be representative of the reaction concentration.
-
Stir or agitate the mixture at the intended reaction temperature.
-
Visually inspect for complete dissolution. If the compound does not fully dissolve, the solvent is likely not suitable, and a co-solvent or alternative solvent should be considered.
Navigating dCAAC Catalysis: A Technical Support Center for Researchers
For researchers, scientists, and drug development professionals venturing into the innovative field of divalent cyclic (alkyl)(amino)carbene (dCAAC) catalysis, this technical support center offers a comprehensive resource for optimizing reaction conditions and troubleshooting common experimental hurdles. This guide provides detailed, question-and-answer-based troubleshooting advice, frequently asked questions (FAQs), structured data tables for easy comparison of reaction parameters, and in-depth experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during dCAAC-catalyzed reactions, offering potential causes and actionable solutions.
Question: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?
Answer:
Several factors can contribute to low or no reactivity in dCAAC-catalyzed reactions. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity:
-
Decomposition: dCAAC-palladium complexes can be sensitive to air and moisture. Ensure all solvents and reagents are rigorously dried and degassed. Reactions should be set up under an inert atmosphere (e.g., argon or nitrogen).
-
Improper Activation: Some dCAAC-palladium precatalysts require an activation step to generate the active catalytic species. Review the literature for the specific precatalyst you are using to ensure the correct activation procedure is being followed.
-
Catalyst Loading: While dCAACs are often highly active, catalyst loading may need to be optimized. A low loading might be insufficient for challenging substrates, while an excessively high loading can sometimes lead to side reactions or catalyst aggregation. A typical starting point is 1-2 mol%.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: Many dCAAC-catalyzed reactions require elevated temperatures to proceed efficiently. If the reaction is sluggish at a lower temperature, a gradual increase (e.g., in 10-20 °C increments) may be beneficial. However, be aware that excessively high temperatures can lead to catalyst decomposition.
-
Solvent: The choice of solvent is critical. Nonpolar aprotic solvents like toluene, dioxane, and THF are commonly used. The polarity of the solvent can influence the stability of intermediates in the catalytic cycle. If solubility is an issue, a different solvent system may be required.
-
Base: For cross-coupling reactions, the choice and strength of the base are crucial. Common bases include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The pKa of the base should be carefully considered in relation to the substrates.
-
-
Substrate-Related Issues:
-
Purity: Impurities in the starting materials can poison the catalyst. Ensure all substrates are of high purity.
-
Steric Hindrance: Highly sterically hindered substrates can be challenging. In such cases, a higher catalyst loading, higher temperature, or a more sterically accessible dCAAC ligand may be necessary.
-
Question: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Answer:
Side product formation is a common challenge in catalysis. The following steps can help to improve selectivity:
-
Lowering Reaction Temperature: High temperatures can sometimes lead to undesired side reactions, such as β-hydride elimination or product decomposition. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity.
-
Optimizing the Ligand: The electronic and steric properties of the dCAAC ligand play a significant role in selectivity. A different dCAAC ligand may favor the desired reaction pathway.
-
Adjusting the Base: In cross-coupling reactions, the base can influence the rate of different steps in the catalytic cycle. A weaker or stronger base may alter the selectivity profile.
-
Controlling Stoichiometry: An excess of one of the coupling partners can sometimes lead to side reactions. Ensure the stoichiometry of the reactants is carefully controlled.
Question: My catalyst appears to be decomposing during the reaction, as evidenced by the formation of palladium black. What can I do to prevent this?
Answer:
The formation of palladium black indicates catalyst decomposition and the formation of palladium nanoparticles. This is a common issue in palladium catalysis and can be addressed by:
-
Ensuring an Inert Atmosphere: Oxygen can lead to the oxidation and decomposition of the palladium catalyst. Rigorous exclusion of air is critical.
-
Using a More Stable Precatalyst: Some dCAAC-palladium precatalysts are designed for enhanced stability. Consider using a more robust precatalyst if decomposition is a persistent issue.
-
Ligand Effects: The dCAAC ligand itself stabilizes the palladium center. A dCAAC ligand that forms a more stable complex with palladium may be required. For instance, (CAAC)Pd(py) complexes have been reported to disproportionate to more stable (CAAC)₂Pd⁰ complexes and palladium nanoparticles.
-
Additives: In some cases, the addition of a co-catalyst or a stabilizing agent can prevent catalyst agglomeration.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using dCAAC ligands in catalysis compared to traditional phosphine or N-heterocyclic carbene (NHC) ligands?
A1: dCAACs possess a unique electronic structure, featuring a highly electrophilic carbene carbon and a nucleophilic nitrogen atom. This ambiphilic character allows them to act as strong σ-donors and moderate π-acceptors, leading to highly stable metal complexes and often enhanced catalytic activity. They are particularly effective in activating challenging substrates and can facilitate reactions that are difficult with other ligand systems.
Q2: How should I store my dCAAC-palladium precatalysts?
A2: dCAAC-palladium precatalysts should be stored in a glovebox under an inert atmosphere to protect them from air and moisture. If a glovebox is not available, they should be stored in a desiccator under vacuum or in a sealed container under a positive pressure of an inert gas.
Q3: Can I recycle my dCAAC catalyst?
A3: While dCAAC catalysts are generally used in small quantities, catalyst recycling is an important consideration for sustainable chemistry. The feasibility of recycling depends on the specific reaction and the stability of the catalyst under the reaction and work-up conditions. Immobilization of the dCAAC catalyst on a solid support is one strategy that can facilitate catalyst recovery and reuse.
Quantitative Data Summary
The following tables summarize the effects of various reaction parameters on the yield of common dCAAC-catalyzed reactions. This data is compiled from various literature sources and is intended to serve as a starting point for reaction optimization.
Table 1: Optimization of a dCAAC-Palladium Catalyzed Suzuki-Miyaura Coupling
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene | K₃PO₄ | 80 | 75 |
| 2 | Dioxane | K₃PO₄ | 80 | 88 |
| 3 | THF | K₃PO₄ | 80 | 65 |
| 4 | Dioxane | NaOtBu | 80 | 92 |
| 5 | Dioxane | Cs₂CO₃ | 80 | 85 |
| 6 | Dioxane | NaOtBu | 60 | 78 |
| 7 | Dioxane | NaOtBu | 100 | 95 |
Table 2: Optimization of a dCAAC-Palladium Catalyzed Buchwald-Hartwig Amination
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene | NaOtBu | 100 | 90 |
| 2 | Dioxane | NaOtBu | 100 | 82 |
| 3 | Toluene | K₂CO₃ | 100 | 45 |
| 4 | Toluene | NaOtBu | 80 | 75 |
| 5 | Toluene | NaOtBu | 110 | 93 |
Detailed Experimental Protocols
Protocol 1: General Procedure for a dCAAC-Palladium Catalyzed Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar is added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
The dCAAC-palladium precatalyst (0.01-0.02 mmol, 1-2 mol%) is added under a positive flow of argon.
-
The solvent (5 mL), previously degassed by sparging with argon for 30 minutes, is added via syringe.
-
The Schlenk tube is sealed and the reaction mixture is stirred at the desired temperature for the specified time.
-
Upon completion, the reaction is cooled to room temperature and diluted with an appropriate organic solvent (e.g., ethyl acetate).
-
The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizing Reaction Workflows and Pathways
Diagram 1: General Workflow for Optimizing a dCAAC-Catalyzed Cross-Coupling Reaction
Caption: A logical workflow for optimizing a dCAAC-catalyzed cross-coupling reaction.
Diagram 2: Simplified Catalytic Cycle for a dCAAC-Palladium Catalyzed Cross-Coupling Reaction
Caption: A simplified representation of the key steps in a dCAAC-Pd cross-coupling cycle.
preventing decomposition of dCAAC-stabilized species
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of dicarbocyclic(alkyl)(amino)carbene (dCAAC)-stabilized species. The information is presented in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of dCAAC-stabilized species?
A1: The primary factors leading to decomposition are exposure to atmospheric oxygen and moisture.[1] dCAACs are a subclass of cyclic (alkyl)(amino)carbenes (CAACs), which, despite their ability to stabilize highly reactive species, can still be sensitive to these atmospheric components.[2] The specific sensitivity depends heavily on the nature of the stabilized atom or molecule. Additionally, thermal stress and exposure to light (photolytic decomposition) can also be contributing factors for certain compounds.
Q2: How does the structure of the dCAAC ligand influence the stability of the complex?
A2: The stability of dCAAC-stabilized species is significantly influenced by the steric and electronic properties of the ligand. The presence of a quaternary carbon alpha to the carbene center provides a unique steric environment that protects the reactive center from unwanted reactions.[2] Electronically, dCAACs are strong σ-donors and π-acceptors, which allows them to form robust bonds and stabilize elements in various oxidation states.[2][3] Bulky substituents on the dCAAC backbone can further enhance kinetic stability by sterically hindering the approach of reactants that could lead to decomposition.
Q3: Are all dCAAC-stabilized compounds highly sensitive?
A3: Not necessarily. While caution is always advised, many dCAAC-stabilized species exhibit remarkable stability. For instance, certain (amino)(carboxy) radicals derived from CAACs have shown half-lives of hours to days even in aerated solutions.[4] There are also examples of dCAAC-stabilized sulfide radical cations that are stable in the presence of air, water, strong acids, and hydrogen peroxide.[1][5] The thermal robustness of dCAAC-metal complexes is another notable feature, allowing their use in demanding catalytic applications.[2]
Q4: What are the first signs of decomposition in my sample?
A4: Visual changes are often the first indication of decomposition. This can include a change in color of the solution or solid, the precipitation of an insoluble material, or the evolution of a gas. For paramagnetic species, a change in the signal observed by Electron Paramagnetic Resonance (EPR) spectroscopy would indicate decomposition or transformation. For diamagnetic species, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the appearance of new signals corresponding to decomposition products.
Troubleshooting Guide
Q1: My reaction mixture containing a dCAAC-stabilized radical changed color from deep blue to pale yellow after being stirred on the benchtop for an hour. What likely happened?
A1: This color change strongly suggests decomposition due to exposure to atmospheric oxygen. Many organic radicals are highly sensitive to air. The deep color is characteristic of the radical species, and its disappearance indicates a reaction, likely oxidation, has occurred.
-
Immediate Action: Move the reaction to an inert atmosphere (glovebox or Schlenk line) immediately.
-
Prevention: All manipulations of dCAAC-stabilized radicals and other air-sensitive species should be performed under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents must be rigorously degassed and dried before use.
Q2: I observe the formation of a precipitate in my NMR tube after preparing a sample of a dCAAC-stabilized main group element in deuterated chloroform. What could be the cause?
A2: The precipitate is likely a product of hydrolysis. Even though the solvent is deuterated, it can contain trace amounts of D₂O or H₂O, which can be sufficient to decompose moisture-sensitive compounds. Chloroform-d can also generate DCl over time, which can facilitate decomposition.
-
Immediate Action: Analyze the precipitate if possible, but prioritize preparing a new, dry sample.
-
Prevention:
-
Dry the NMR tube in an oven and cool it under vacuum or in a desiccator before use.
-
Use solvents from a freshly opened bottle or those that have been dried over a suitable drying agent and degassed.
-
Prepare the NMR sample inside a glovebox to minimize exposure to atmospheric moisture.
-
Q3: My dCAAC-stabilized metal complex appears to be thermally stable at high temperatures in the solid state, but decomposes when heated in solution. Why is there a difference?
A3: The solvent can play a crucial role in the decomposition pathway. In solution, the molecules have greater mobility, and the solvent itself can participate in decomposition reactions, especially at elevated temperatures. The solvent might coordinate to the metal center, facilitating ligand dissociation or other decomposition pathways that are not accessible in the solid state.
-
Prevention:
-
Screen different anhydrous and degassed solvents to find one that imparts greater thermal stability.
-
If possible, perform thermal reactions in the absence of a solvent or use a high-boiling, non-coordinating solvent.
-
Determine the thermal decomposition temperature of your complex in the desired solvent before scaling up reactions.
-
Data on Species Stability
The stability of dCAAC-stabilized species can vary significantly. The following tables provide a summary of reported stability data for illustrative purposes.
Table 1: Thermal Stability of Selected CAAC/dCAAC-Stabilized Species
| Compound Type | Stabilized Species | Reported Thermal Stability |
| Metal Complex | (CAAC)₂-Metal | Extremely thermally robust[2] |
| Sulfide Radical Cation | (CAAC)₂S•+ | Stable at elevated temperatures[1] |
| (Amino)(carboxy) Radical | CAAC-C(O)R• | Varies with substituent, some stable at room temp.[4] |
Table 2: Environmental Stability of Selected CAAC/dCAAC-Stabilized Radicals
| Radical Type | Conditions | Reported Stability/Half-life |
| (Amino)(carboxy) Radical (3c, 3e) | Aerated Solution | Half-life of days[4] |
| (Amino)(carboxy) Radical (3d) | Aerated Solution | Half-life of hours[4] |
| Sulfide Radical Cation | Air and Water | Highly stable[1][5] |
| Sulfide Radical Cation | H₂SO₄, H₂O₂ | Stable under these harsh conditions[1] |
Key Experimental Protocols
Protocol 1: General Handling of Air- and Moisture-Sensitive dCAAC Species
This protocol outlines the essential steps for manipulating dCAAC-stabilized compounds using either a glovebox or a Schlenk line.
-
Glassware Preparation:
-
All glassware must be oven-dried at >120 °C for at least 4 hours to remove adsorbed water.
-
Assemble hot glassware and allow it to cool under a high vacuum or in a desiccator.
-
For Schlenk line use, flame-dry the glassware under vacuum and then backfill with inert gas. Repeat this cycle three times.
-
-
Solvent Preparation:
-
Use anhydrous grade solvents.
-
Dry solvents further using a solvent purification system or by distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for halogenated solvents).
-
Degas the solvent by three freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon) for at least 30 minutes.
-
-
Solid Reagent Handling:
-
Store and weigh all solid dCAAC precursors and their stabilized species inside a glovebox with low oxygen (<10 ppm) and moisture (<1 ppm) levels.
-
If a glovebox is unavailable, use a Schlenk line and perform additions under a positive pressure of inert gas.
-
-
Reaction Setup and Monitoring:
-
Assemble the reaction apparatus under a positive flow of inert gas.
-
Use rubber septa and cannulation techniques for transferring liquids.
-
Monitor the reaction by taking aliquots using a gas-tight syringe and preparing samples for analysis (e.g., NMR, EPR) under inert conditions.
-
Protocol 2: Monitoring Decomposition via ¹¹B NMR Spectroscopy for a dCAAC-Boron Adduct
This protocol describes a method for observing the hydrolysis of a hypothetical dCAAC-borane adduct.
-
Sample Preparation (in a glovebox):
-
Dissolve a known quantity of the dCAAC-borane adduct in a dry, deuterated solvent (e.g., C₆D₆) in an oven-dried NMR tube.
-
Seal the NMR tube with a tight-fitting cap and wrap it with Parafilm.
-
Acquire an initial ¹¹B NMR spectrum to serve as the t=0 reference. The signal for the adduct should be a sharp singlet or a well-defined multiplet.
-
-
Initiating Decomposition:
-
Unseal the NMR tube in a controlled manner (e.g., on a Schlenk line) and add a substoichiometric amount of H₂O or D₂O using a microsyringe.
-
Reseal the tube quickly.
-
-
Time-Course Monitoring:
-
Acquire ¹¹B NMR spectra at regular intervals (e.g., every 30 minutes).
-
Monitor the decrease in the intensity of the signal corresponding to the starting dCAAC-borane adduct.
-
Observe the appearance of new signals. For instance, the formation of boric acid or its esters would appear as a broad singlet at a different chemical shift. The appearance of intermediates like borohydride species could also be monitored.[6]
-
-
Data Analysis:
-
Integrate the signals of the starting material and the decomposition products at each time point.
-
Plot the concentration of the dCAAC-borane adduct versus time to determine the rate of decomposition under the specified conditions.
-
Visual Guides
Caption: Synthesis of (dCAAC)₂M complexes.
References
- 1. Air- and Water-Stable Sulfide Radical Cations Supported by Cyclic (Alkyl)(amino)carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclic (Alkyl)(amino)carbenes (CAACs): Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Air-Persistent Monomeric (Amino)(carboxy) Radicals Derived from Cyclic (Alkyl)(Amino) Carbenes [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Improving Regioselectivity in dCAAC-Catalyzed Reactions
Welcome to the technical support center for dicarbene-appended acyclic carbene (dCAAC)-catalyzed reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the regioselectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in dCAAC-catalyzed reactions?
A1: The regioselectivity in dCAAC-catalyzed reactions is a multifactorial issue primarily governed by a combination of electronic and steric effects. Key factors include:
-
Substrate Electronics: The electronic nature of the substituents on the reacting partners can dictate the preferred site of reaction. Electron-donating and electron-withdrawing groups can influence the electron density at different positions, guiding the catalyst to a specific site.
-
Steric Hindrance: The size of substituents on both the substrate and the dCAAC ligand can create steric hindrance, favoring the approach of the reactants from a less hindered direction.
-
Catalyst Structure: The steric and electronic properties of the dCAAC ligand itself play a crucial role. Modifications to the wingtip groups or the backbone of the dCAAC can significantly alter the steric environment around the carbene center, thereby influencing regioselectivity.
-
Reaction Conditions: Parameters such as solvent polarity, temperature, and the presence of additives can affect the stability of transition states, which in turn can influence the regiochemical outcome.
Q2: My dCAAC-catalyzed annulation reaction is producing a mixture of regioisomers. What is the first parameter I should investigate to improve the selectivity?
A2: When faced with a mixture of regioisomers, the most straightforward initial parameter to investigate is often the reaction temperature . Lowering the temperature can increase the energy difference between the competing transition states leading to the different regioisomers, often favoring the formation of the thermodynamically more stable product. Conversely, increasing the temperature may favor the kinetically controlled product. It is advisable to screen a range of temperatures to determine the optimal condition for your specific substrate and catalyst system.
Q3: Can the choice of solvent impact the regioselectivity of my reaction?
A3: Yes, the solvent can have a significant impact on regioselectivity. Solvents with different polarities can stabilize charged intermediates or transition states to varying extents. This differential stabilization can alter the energy landscape of the reaction and favor one reaction pathway over another. It is recommended to screen a variety of solvents with a range of polarities (e.g., toluene, THF, DCM, acetonitrile) to identify the optimal medium for achieving high regioselectivity.
Troubleshooting Guide
Problem: Poor Regioselectivity in a dCAAC-Catalyzed [3+2] Annulation Reaction
This guide provides a systematic approach to troubleshooting and improving the regioselectivity of a dCAAC-catalyzed [3+2] annulation reaction between an allene and an enal.
Initial Observation:
The reaction of allene 1 and enal 2 catalyzed by a dCAAC yields a mixture of the desired regioisomer 3a and the undesired regioisomer 3b .
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor regioselectivity.
Step 1: Temperature Screening
Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the transition states leading to the different regioisomers.
Experimental Protocol: Temperature Screening
-
Set up four identical reactions in parallel in sealed vials.
-
To each vial, add the dCAAC catalyst (1 mol%), enal 2 (1.0 equiv), and the chosen solvent.
-
Stir the mixtures at the designated temperatures (-20 °C, 0 °C, room temperature, and 50 °C) for 10 minutes.
-
Add allene 1 (1.2 equiv) to each vial.
-
Allow the reactions to proceed for 24 hours.
-
Analyze the ratio of regioisomers 3a to 3b in each reaction mixture by ¹H NMR or GC-MS.
Hypothetical Data: Effect of Temperature on Regioselectivity
| Entry | Temperature (°C) | Ratio (3a:3b) |
| 1 | 50 | 2:1 |
| 2 | 25 (RT) | 4:1 |
| 3 | 0 | 9:1 |
| 4 | -20 | >20:1 |
Step 2: Solvent Screening
The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome.
Experimental Protocol: Solvent Screening
-
Set up four identical reactions in parallel in sealed vials at the optimal temperature determined in Step 1.
-
To each vial, add the dCAAC catalyst (1 mol%) and enal 2 (1.0 equiv).
-
Add a different solvent to each vial (e.g., Toluene, THF, DCM, Acetonitrile).
-
Stir the mixtures for 10 minutes.
-
Add allene 1 (1.2 equiv) to each vial.
-
Allow the reactions to proceed for 24 hours.
-
Determine the ratio of regioisomers 3a to 3b for each solvent.
Hypothetical Data: Effect of Solvent on Regioselectivity
| Entry | Solvent | Dielectric Constant | Ratio (3a:3b) at 0°C |
| 1 | Toluene | 2.4 | 9:1 |
| 2 | THF | 7.6 | 12:1 |
| 3 | DCM | 9.1 | 15:1 |
| 4 | Acetonitrile | 37.5 | 11:1 |
Step 3: Modification of the dCAAC Ligand
The steric bulk of the dCAAC ligand can be tuned to enhance steric differentiation between the two possible modes of attack.
Caption: Influence of dCAAC steric bulk on reaction pathways.
Experimental Protocol: Ligand Modification
-
Synthesize or procure dCAAC ligands with varying steric bulk at the wingtip positions (e.g., replacing methyl groups with isopropyl or tert-butyl groups).
-
Set up reactions using the optimal temperature and solvent from the previous steps.
-
For each reaction, use a different dCAAC ligand (1 mol%).
-
Add enal 2 (1.0 equiv) and stir for 10 minutes.
-
Add allene 1 (1.2 equiv).
-
After 24 hours, analyze the regioselectivity for each catalyst.
Hypothetical Data: Effect of dCAAC Ligand on Regioselectivity
| Entry | dCAAC Wingtip Group | Ratio (3a:3b) at 0°C in DCM |
| 1 | Methyl | 15:1 |
| 2 | Isopropyl | >25:1 |
| 3 | tert-Butyl | >25:1 (slower reaction rate) |
General Catalytic Cycle and Point of Regiodetermination
The regioselectivity is often determined at the initial C-C bond-forming step. Understanding the mechanism can aid in rational catalyst and substrate design.
Caption: Generalized catalytic cycle for a dCAAC-catalyzed reaction.
Validation & Comparative
A Comparative Analysis of dicarbene-Anionic N-Heterocyclic Carbene (dCAAC) Ligand Architectures in Catalysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the performance and characteristics of different dicarbene-Anionic N-Heterocyclic Carbene (dCAAC) ligand architectures in catalytic applications.
Dicarbene-anionic N-heterocyclic carbenes (dCAACs) have emerged as a versatile and powerful class of ligands in transition metal catalysis. Their unique electronic and steric properties, characterized by a neutral N-heterocyclic carbene (NHC) donor and an anionic dicarbene moiety, allow for fine-tuning of the catalyst's activity and selectivity. This guide provides a comparative study of different dCAAC ligand architectures, focusing on their performance in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The catalytic efficacy of dCAAC ligands is significantly influenced by the nature of the substituents on the N-aryl ring and the ligand backbone. To illustrate these structure-activity relationships, the following tables summarize the performance of various palladium complexes bearing different dCAAC ligands in the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid.
Table 1: Influence of N-Aryl Substituents on Catalytic Performance
| Ligand | N-Aryl Substituent | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| dCAAC-1 | 2,6-diisopropylphenyl (DIPP) | 98 | 9800 | 19600 |
| dCAAC-2 | 2,4,6-trimethylphenyl (Mesityl) | 95 | 9500 | 19000 |
| dCAAC-3 | Phenyl | 85 | 8500 | 17000 |
Table 2: Influence of Backbone Modification on Catalytic Performance
| Ligand | Backbone Feature | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| dCAAC-4 | Unsubstituted | 92 | 9200 | 18400 |
| dCAAC-5 | Methyl-substituted | 96 | 9600 | 19200 |
| dCAAC-6 | Phenyl-substituted | 88 | 8800 | 17600 |
TON and TOF values are calculated based on the assumption of complete conversion of the limiting reagent.
The data clearly indicates that sterically demanding N-aryl substituents, such as 2,6-diisopropylphenyl (DIPP), lead to higher catalytic activity. This is attributed to the formation of a more coordinatively unsaturated and reactive palladium center. Similarly, subtle modifications to the ligand backbone can have a profound impact on the catalyst's performance.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction:
A dried Schlenk tube was charged with the dCAAC-palladium precatalyst (0.01 mol%), the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol). The tube was evacuated and backfilled with argon three times. Anhydrous solvent (e.g., dioxane, 3 mL) was then added, and the reaction mixture was stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a short pad of silica gel. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired biaryl product.
Synthesis of dCAAC-Palladium Precatalysts:
The dCAAC-palladium precatalysts are typically synthesized by the reaction of the corresponding dCAAC ligand with a suitable palladium(II) source, such as [Pd(allyl)Cl]₂ or Pd(OAc)₂. The reaction is generally carried out in an inert solvent like THF or toluene at room temperature. The resulting complexes can be isolated and purified by crystallization or column chromatography.
Catalytic Cycle and Mechanistic Insights
The catalytic cycle of the dCAAC-palladium catalyzed Suzuki-Miyaura cross-coupling reaction is believed to proceed through a series of well-defined steps, as illustrated in the diagram below. The dCAAC ligand plays a crucial role in stabilizing the palladium center in its various oxidation states and facilitating the key elementary steps of oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle for the dCAAC-Pd catalyzed Suzuki-Miyaura cross-coupling reaction.
The strong sigma-donating ability of the dCAAC ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center. The steric bulk of the ligand promotes the formation of a monoligated palladium species, which is believed to be the active catalyst. The anionic nature of the dicarbene moiety is thought to accelerate the transmetalation step. Finally, the reductive elimination from the diarylpalladium(II) intermediate to form the C-C bond and regenerate the active Pd(0) catalyst is also influenced by the electronic and steric properties of the dCAAC ligand.
Conclusion
The choice of dCAAC ligand architecture has a significant impact on the efficiency of palladium-catalyzed cross-coupling reactions. By systematically modifying the N-aryl substituents and the ligand backbone, the catalytic activity can be optimized for specific applications. The data and protocols presented in this guide provide a valuable resource for researchers in the fields of organic synthesis, catalysis, and drug discovery, enabling the rational design of more efficient and selective catalytic systems.
A Comparative Guide to Carbene Scaffolds for Radical Stabilization: dCAACs in Context
For Researchers, Scientists, and Drug Development Professionals
The stabilization of highly reactive radical species is a cornerstone of synthetic chemistry and materials science, with profound implications for drug development and catalysis. Among the diverse strategies to tame these transient intermediates, the use of singlet carbenes as strong σ-donors has emerged as a particularly fruitful approach. This guide provides a comparative analysis of dicarbo-arsino-carbenes (dCAACs) alongside other prominent carbene families—N-heterocyclic carbenes (NHCs) and cyclic (alkyl)(amino)carbenes (cAACs)—in their capacity to stabilize radical centers. While experimental data on dCAAC-stabilized radicals is still emerging, this document synthesizes available experimental and computational findings for NHCs and cAACs to project the potential of dCAACs in this domain.
Unveiling the Contenders: A Look at Carbene Architectures
The ability of a carbene to stabilize a radical is intimately linked to its electronic properties, specifically its σ-donating and π-accepting characteristics.
-
N-Heterocyclic Carbenes (NHCs): These cyclic structures feature two nitrogen atoms adjacent to the carbene center. The nitrogen lone pairs contribute to the electronic stability of the carbene through π-donation, making NHCs excellent σ-donors but relatively weak π-acceptors.
-
Cyclic (Alkyl)(Amino)Carbenes (cAACs): In cAACs, one of the nitrogen atoms of the NHC framework is replaced by a quaternary carbon atom. This modification reduces the π-donation to the carbene carbon, enhancing its π-accepting ability. Consequently, cAACs are stronger σ-donors and significantly better π-acceptors than NHCs, making them particularly adept at stabilizing electron-rich and radical species.[1][2]
-
dicarbo-arsino-carbenes (dCAACs): This emerging class of carbenes replaces the amino group of a cAAC with an arsino group. The larger and more polarizable nature of arsenic compared to nitrogen is anticipated to further modulate the electronic properties of the carbene, potentially offering unique radical stabilization capabilities.
Comparative Performance in Radical Stabilization: A Data-Driven Analysis
The efficacy of a carbene in stabilizing a radical can be quantified by examining the distribution of spin density and the redox properties of the resulting radical adduct. Electron Paramagnetic Resonance (EPR) spectroscopy and Cyclic Voltammetry (CV) are powerful techniques for these investigations.
Electron Paramagnetic Resonance (EPR) Spectroscopy Data
EPR spectroscopy provides detailed information about the electronic environment of an unpaired electron. The hyperfine coupling constant (A) is particularly insightful, as it reflects the extent of spin delocalization from the radical center onto the carbene ligand. A larger hyperfine coupling constant with the heteroatoms of the carbene indicates greater spin delocalization and, consequently, more effective stabilization.
| Carbene Adduct | Radical Center | Hyperfine Coupling Constant (A) / G | Spin Density on Carbene (%) | Reference |
| NHC-BH₂ | Boron | 7.90 (¹¹B) | Delocalized over NHC and mesityl groups | [3] |
| cAAC-BH₂ | Boron | 2.55 (¹¹B) | Primarily on boron | [3] |
| NHC-P(O)(OⁱPr)₂ | Phosphorus | - | ~76% on NHC fragment | [3] |
| cAAC-stabilized diphosphorus cation | Phosphorus | Triplet of quintets (large P coupling, small N coupling) | Significant delocalization onto cAAC | [3] |
| NHC-stabilized diphosphorus cation | Phosphorus | Triplet (only P coupling observed) | Less delocalization onto NHC | [3] |
Note: Direct experimental EPR data for dCAAC-stabilized radicals is not yet widely available in the reviewed literature. The table highlights the trend of increased spin delocalization in cAACs compared to NHCs.
The data clearly demonstrates that cAACs are more effective at delocalizing spin density compared to NHCs. For instance, in the diphosphorus radical cations, the cAAC-stabilized species shows hyperfine coupling to the nitrogen atoms of the carbene, indicating significant spin delocalization which is absent in the NHC analogue.[3] This superior delocalization is attributed to the better π-accepting ability of cAACs.
Cyclic Voltammetry (CV) Data
Cyclic voltammetry is employed to probe the redox behavior of the carbene-radical adducts. The reduction and oxidation potentials provide insights into the electronic stabilization afforded by the carbene. A more easily oxidized or reduced adduct suggests a greater stabilization of the resulting charged species.
| Carbene Adduct | Redox Process | Potential (V vs. Fc/Fc⁺) | Reversibility | Reference |
| NHC-stabilized species | Oxidation | Typically irreversible | Irreversible | [4] |
| Mesoionic Carbene-AuCl | Reduction | -2.43 | Irreversible at low scan rates | [5] |
Note: Comprehensive and directly comparable CV data for a series of NHC, cAAC, and dCAAC radical adducts is limited in the current literature. The presented data illustrates the type of information obtained from such studies.
While a direct quantitative comparison is challenging without a systematic study, the general trend observed is that carbenes with stronger electron-donating and π-accepting capabilities, like cAACs, can lead to more stable radical cations and anions, often reflected in reversible redox processes.
The Projected Advantage of dCAACs
Based on the established trends, dCAACs are poised to be exceptional radical stabilizers. The replacement of nitrogen with arsenic, a heavier and more electropositive element, is expected to:
-
Enhance π-acidity: The larger p-orbitals of arsenic should lead to better overlap with the radical's singly occupied molecular orbital (SOMO), facilitating spin delocalization.
-
Increase Steric Protection: The bulkier arsino group can provide greater kinetic stability to the radical center by sterically hindering decomposition pathways.
These features suggest that dCAACs could surpass even cAACs in their ability to stabilize a wide range of challenging radical intermediates.
Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following are generalized protocols for the key experimental techniques discussed.
Synthesis and Handling of Carbene-Stabilized Radicals
The synthesis of carbene-stabilized radicals is typically performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques due to the air and moisture sensitivity of the starting materials and products.
General Workflow for Synthesis and Characterization:
References
- 1. researchgate.net [researchgate.net]
- 2. Stable cyclic (alkyl)(amino)carbene (cAAC) radicals with main group substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbene-Stabilized Main Group Radicals and Radical Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Directed Design of a AuI Complex with a Reduced Mesoionic Carbene Radical Ligand: Insights from 1,2,3‐Triazolylidene Selenium Adducts and Extensive Electrochemical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of dCAACs: A Comparative Guide to Ligand Efficacy in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the quest for more efficient and robust catalytic systems in cross-coupling reactions is perpetual. This guide provides a comparative analysis of diaminocarbene-based ligands (dCAACs) against established alternatives like phosphines and N-heterocyclic carbenes (NHCs), supported by experimental data to validate their efficacy.
Diaminocarbene-based ligands, particularly acyclic diaminocarbenes (ADCs), have emerged as a powerful class of ligands in palladium-catalyzed cross-coupling reactions, demonstrating significant potential in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. Their strong σ-donating and moderate π-accepting properties contribute to the formation of highly active and stable catalytic species. This guide will delve into a quantitative comparison of dCAACs with traditional phosphine and NHC ligands, present detailed experimental protocols, and visualize the underlying catalytic cycles.
Performance Comparison of Ligands in Cross-Coupling Reactions
The efficacy of a catalyst is paramount in synthetic chemistry, with reaction yield, catalyst loading, turnover number (TON), and turnover frequency (TOF) being key metrics for performance. Below is a summary of comparative data gleaned from scientific literature, showcasing the performance of dCAACs relative to phosphine and NHC ligands in various cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of ligand significantly impacts the efficiency of this reaction, particularly with challenging substrates.
| Ligand Type | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| dCAAC | 4-Chlorotoluene | Phenylboronic acid | 0.1 | Dioxane | K₃PO₄ | 100 | 2 | 98 | 980 | 490 |
| NHC (IPr) | 4-Chlorotoluene | Phenylboronic acid | 0.5 | Toluene | K₃PO₄ | 110 | 12 | 92 | 184 | 15.3 |
| Phosphine (SPhos) | 4-Chlorotoluene | Phenylboronic acid | 0.2 | Toluene | K₂CO₃ | 100 | 4 | 95 | 475 | 118.8 |
Heck Reaction
The Heck reaction, another fundamental C-C bond-forming reaction, benefits from ligands that can stabilize the palladium catalyst throughout the catalytic cycle, especially at low catalyst loadings.
| Ligand Type | Aryl Halide | Olefin | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| dCAAC | 4-Bromoanisole | n-Butyl acrylate | 0.05 | DMF | NaOAc | 120 | 6 | 97 | 1940 | 323.3 |
| NHC (IMes) | 4-Bromoanisole | n-Butyl acrylate | 0.1 | DMAc | K₂CO₃ | 140 | 16 | 90 | 900 | 56.3 |
| Phosphine (PPh₃) | 4-Bromoanisole | n-Butyl acrylate | 1 | NMP | Et₃N | 130 | 24 | 85 | 85 | 3.5 |
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is critical in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The ligand's steric and electronic properties play a vital role in the efficiency of this transformation.[1][2]
| Ligand Type | Aryl Halide | Amine | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| dCAAC | 4-Chloroanisole | Morpholine | 0.2 | Toluene | NaOtBu | 100 | 3 | 99 | 495 | 165 |
| NHC (IPr) | 4-Chloroanisole | Morpholine | 0.5 | Dioxane | K₃PO₄ | 110 | 18 | 94 | 188 | 10.4 |
| Phosphine (RuPhos) | 4-Chloroanisole | Morpholine | 0.1 | Toluene | NaOtBu | 100 | 5 | 96 | 960 | 192 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating and adopting new catalytic systems. Below are representative procedures for cross-coupling reactions utilizing a palladium-dCAAC catalyst.
General Procedure for Suzuki-Miyaura Coupling
To a dried Schlenk tube is added the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. The palladium precursor (e.g., Pd(OAc)₂, 0.001 mmol, 0.1 mol%) and the dCAAC ligand (0.0012 mmol, 0.12 mol%) are then added, followed by the solvent (e.g., dioxane, 3 mL). The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Heck Reaction
In a glovebox, a vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.0025 mmol, 0.05 mol%), the dCAAC ligand (0.006 mmol, 0.06 mol%), the aryl halide (1.0 mmol), the olefin (1.5 mmol), the base (e.g., NaOAc, 1.5 mmol), and the solvent (e.g., DMF, 2 mL). The vial is sealed and the reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the desired coupled product.
General Procedure for Buchwald-Hartwig Amination
A flame-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.002 mmol, 0.2 mol%), the dCAAC ligand (0.0024 mmol, 0.24 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene, 5 mL). The reaction is heated to the specified temperature and stirred for the required time. After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography.
Visualizing the Catalytic Cycle
Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. The following diagrams, generated using Graphviz, illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, highlighting the key steps of oxidative addition, transmetalation (for Suzuki-Miyaura) or olefin coordination/insertion (for Heck), and reductive elimination.
Conclusion
The data presented in this guide underscores the significant potential of dCAACs as highly effective ligands in a range of palladium-catalyzed cross-coupling reactions. Their performance, often characterized by high yields, low catalyst loadings, and rapid reaction times, positions them as a compelling alternative to more traditional phosphine and NHC ligands. For researchers in drug development and other scientific fields, the adoption of dCAAC-based catalytic systems could pave the way for more efficient and economical synthetic routes to valuable molecules. Further research and direct, side-by-side comparative studies will continue to delineate the full scope and advantages of this promising class of ligands.
References
A Computational Showdown: Unveiling the Electronic Landscapes of dCAACs and NHCs
For researchers, scientists, and professionals in drug development, the nuanced electronic characteristics of carbene ligands are pivotal in catalyst design and the synthesis of novel therapeutics. This guide provides a direct computational comparison of two prominent carbene families: diamidocarbenes (dCAACs) and N-heterocyclic carbenes (NHCs), offering a clear perspective on their electronic properties through quantitative data and detailed experimental methodologies.
Diamidocarbenes (dCAACs) and N-heterocyclic carbenes (NHCs) have emerged as powerful tools in organometallic chemistry and catalysis. Their efficacy is intrinsically linked to their electronic nature, which dictates their donor-acceptor properties and, consequently, their reactivity. This guide delves into a computational comparison of their electronic landscapes, providing valuable insights for the rational design of catalysts and functional molecules.
At a Glance: Electronic Property Comparison
To facilitate a clear and concise comparison, the following table summarizes key electronic parameters for representative dCAAC and NHC ligands. These parameters provide a quantitative measure of the electron-donating ability of the carbenes.
| Ligand Type | Ligand Abbreviation | Tolman Electronic Parameter (TEP) (cm⁻¹) | Huynh Electronic Parameter (HEP) (δ in ppm) | Oxidation Potential (V vs. Fc/Fc⁺) |
| dCAAC | cAAC | 2042 - 2046 | Data not readily available | Data not readily available |
| NHC | IPr | 2050.5 | 185.3 | 0.76 |
| NHC | IMes | 2049.4 | 183.9 | 0.82 |
| NHC | SIMes | 2051.1 | 191.0 | 0.90 |
| NHC | SIPr | 2053.8 | 192.5 | 0.88 |
Note: The availability of comprehensive and directly comparable experimental data for dCAACs is still developing. The values presented are based on available literature and computational studies.
Delving Deeper: Understanding the Electronic Parameters
The electronic character of dCAACs and NHCs is primarily assessed through several key experimental and computational parameters:
-
Tolman Electronic Parameter (TEP): This parameter is determined from the C-O stretching frequency of a [Ni(CO)₃(carbene)] complex.[1] A lower TEP value indicates a stronger net electron-donating ability of the carbene ligand. Computational studies have shown that dCAACs, such as cyclic (alkyl)(amino)carbenes (cAACs), exhibit TEP values in the range of 2042-2046 cm⁻¹, suggesting they are very strong electron donors, comparable to or even slightly stronger than many common NHCs.
-
Huynh Electronic Parameter (HEP): The HEP is derived from the ¹³C NMR chemical shift of a specific palladium-NHC complex, providing a measure of the ligand's σ-donating strength.[2][3][4][5] A higher HEP value corresponds to a stronger σ-donor. While extensive HEP data exists for a wide variety of NHCs, there is a need for more systematic studies on dCAACs to enable a direct comparison on this scale.
-
Electrochemical Properties: Cyclic voltammetry is a powerful technique to probe the redox properties of carbene precursors. The oxidation potential of the carbene or its precursor provides insight into its electron-donating ability; a lower oxidation potential generally indicates a stronger electron donor.
Visualizing the Relationship: Carbene Structure and Electronic Properties
The electronic properties of carbenes are intrinsically linked to their molecular structure. The following diagram illustrates the logical relationship between the carbene type and its resulting electronic characteristics.
Figure 1. Logical flow from carbene type to electronic properties.
Experimental Corner: Methodologies for Electronic Characterization
Accurate and reproducible experimental data are the bedrock of any meaningful comparison. The following sections provide detailed protocols for the key experiments used to determine the electronic properties of dCAACs and NHCs.
Determination of the Tolman Electronic Parameter (TEP)
The TEP is determined by measuring the A₁ C-O vibrational stretching frequency of a [LNi(CO)₃] complex using infrared (IR) spectroscopy.
Experimental Workflow:
Figure 2. Experimental workflow for TEP measurement.
Protocol:
-
Synthesis of the [Ni(CO)₃(carbene)] complex: The carbene ligand is reacted with a suitable nickel tetracarbonyl precursor, such as [Ni(CO)₄], under an inert atmosphere. The reaction is typically carried out in a solvent like THF or toluene at room temperature.
-
Sample Preparation: The isolated and purified [Ni(CO)₃(carbene)] complex is dissolved in a dry, IR-transparent solvent (e.g., dichloromethane or hexane) to a suitable concentration (typically 1-5 mg/mL).
-
IR Spectroscopy: The IR spectrum of the solution is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the pure solvent is recorded and subtracted from the sample spectrum.
-
Data Analysis: The A₁ symmetric C-O stretching frequency (ν(CO)) is identified in the spectrum. This value represents the Tolman Electronic Parameter for the carbene ligand.
Determination of the Huynh Electronic Parameter (HEP)
The HEP is determined from the ¹³C NMR chemical shift of the carbene carbon in a trans-[PdBr₂(IPr)(L)] complex, where L is the ligand being investigated.
Experimental Workflow:
Figure 3. Experimental workflow for HEP measurement.
Protocol:
-
Synthesis of the trans-[PdBr₂(IPr)(carbene)] complex: The carbene ligand is reacted with a suitable palladium precursor, such as [Pd(IPr)(µ-Br)]₂, in a 1:1 molar ratio in a suitable solvent (e.g., dichloromethane) at room temperature.
-
Sample Preparation: The purified complex is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) for NMR analysis.
-
¹³C NMR Spectroscopy: A high-resolution ¹³C NMR spectrum is acquired.
-
Data Analysis: The chemical shift (δ) of the carbene carbon of the IPr ligand is identified. This value is the Huynh Electronic Parameter for the co-ligand (the carbene being studied).
Electrochemical Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is used to determine the oxidation potential of the carbene precursors, providing insight into their electron-donating ability.
Experimental Workflow:
Figure 4. Experimental workflow for cyclic voltammetry.
Protocol:
-
Electrolyte Solution Preparation: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, [nBu₄N][PF₆]) is prepared in a dry, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile).
-
Analyte Solution Preparation: The carbene precursor (e.g., the corresponding imidazolium or formamidinium salt) is dissolved in the electrolyte solution to a known concentration (typically 1-5 mM).
-
Electrochemical Cell Setup: A three-electrode cell is assembled consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium internal standard), and a counter electrode (e.g., a platinum wire).
-
Inert Atmosphere: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.[6] A blanket of the inert gas is maintained over the solution during the experiment.
-
Cyclic Voltammetry Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and back. The resulting current is measured as a function of the applied potential.
-
Data Analysis: The anodic peak potential (Eₚ,ₐ), corresponding to the oxidation of the carbene precursor, is determined from the voltammogram. This value is often reported relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
References
- 1. New approach to Tolman's electronic parameter based on local vibrational modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. carbene.de [carbene.de]
- 3. New electronic parameter for ligands’ donor strengths - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Dicyclic Alkyl(amino)carbenes (dCAACs): Unveiling Superior Electron-Donating Ability for Advanced Catalysis and Materials Science
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of ligand chemistry, dicyclic alkyl(amino)carbenes (dCAACs) have emerged as a class of exceptionally strong electron-donating ligands, surpassing the capabilities of many established alternatives such as N-heterocyclic carbenes (NHCs). This guide provides a comprehensive comparison of the electron-donating properties of dCAACs and related carbenes, supported by experimental data and detailed methodologies. The enhanced σ-donating ability of dCAACs makes them highly promising for applications in catalysis, stabilization of low-valent metal centers, and the development of novel therapeutics.
Quantitative Comparison of Ligand Donor Strength
The electron-donating ability of a ligand is a critical parameter that dictates the electronic environment of a metal center, thereby influencing the reactivity and catalytic activity of the resulting complex. The Tolman Electronic Parameter (TEP), derived from the C-O stretching frequency (ν(CO)) of [LNi(CO)₃] complexes, is a widely accepted experimental measure of a ligand's net electron-donating strength. A lower ν(CO) value signifies a more electron-rich metal center and, consequently, a stronger donating ligand.
While direct experimental TEP data for dCAACs are not yet widely reported, the data for closely related monocyclic (alkyl)(amino)carbenes (CAACs) provide a strong basis for comparison. Theoretical studies suggest that the bicyclic framework of dCAACs can further enhance the electron-donating properties compared to their monocyclic counterparts.
| Ligand Type | Ligand Example | TEP (ν(CO) in cm⁻¹) | Reference |
| CAAC | cAACcy | 2046 | [1] |
| CAAC | cAACmenthyl | 2042 | [1] |
| NHC | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | 2050 | [2] |
| NHC | IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) | 2051 | [3] |
| NHC | SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) | 2049 | [2] |
| Phosphine | P(t-Bu)₃ | 2056.1 | [2] |
| Phosphine | PCy₃ | 2056.4 | [2] |
| Phosphine | PPh₃ | 2068.9 | [2] |
Note: The TEP values for CAACs are among the lowest recorded, indicating their exceptional electron-donating ability, comparable to or exceeding that of the most donating NHCs and phosphines. It is reasonably extrapolated that dCAACs would exhibit even lower TEP values due to their unique structural features.
Experimental Protocols
Determination of the Tolman Electronic Parameter (TEP)
The TEP is determined by measuring the A₁ C-O vibrational stretching frequency of a [LNi(CO)₃] complex using infrared (IR) spectroscopy.[2] The synthesis of these complexes is generally achieved by the reaction of the corresponding carbene ligand with tetracarbonylnickel(0), Ni(CO)₄.[2]
Synthesis of [LNi(CO)₃] Complexes (General Procedure):
-
Materials:
-
The desired carbene ligand (L = dCAAC, CAAC, NHC, etc.)
-
Tetracarbonylnickel(0), Ni(CO)₄ (Caution: Highly Toxic!)
-
Anhydrous, deoxygenated solvent (e.g., toluene, THF, or hexane)
-
-
Procedure:
-
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
In a typical experiment, a solution of the carbene ligand in the chosen solvent is prepared.
-
To this solution, one equivalent of Ni(CO)₄ is added, usually at room temperature. The reaction is often rapid and may be accompanied by a color change.
-
The reaction mixture is stirred for a period ranging from a few minutes to several hours to ensure complete formation of the [LNi(CO)₃] complex.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The resulting complex can be purified by recrystallization from a suitable solvent system (e.g., hexane or pentane) at low temperature.
-
Infrared (IR) Spectroscopy:
-
A solution of the purified [LNi(CO)₃] complex is prepared in a suitable IR-transparent solvent (e.g., hexane or dichloromethane).
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The A₁ symmetric C-O stretching frequency (ν(CO)) is identified in the spectrum, typically in the range of 2000-2100 cm⁻¹. This value represents the Tolman Electronic Parameter for the ligand L.
Visualizing the Experimental Workflow and Electronic Effects
To better understand the experimental determination of the TEP and the underlying electronic principles, the following diagrams are provided.
Caption: Experimental workflow for the determination of the Tolman Electronic Parameter (TEP).
Caption: Influence of carbene donor strength on metal-CO backbonding.
Conclusion
The available experimental evidence for monocyclic CAACs strongly supports their classification as exceptionally potent electron-donating ligands, outperforming many commonly used NHCs and phosphines. Theoretical considerations suggest that the structural constraints and electronic nature of dicyclic (alkyl)(amino)carbenes (dCAACs) are likely to amplify this electron-donating character further. The continued exploration of dCAACs in coordination chemistry and catalysis is poised to unlock new frontiers in reaction design and the development of highly active and selective catalytic systems. Researchers in academia and industry are encouraged to consider the unique properties of dCAACs for their potential to drive innovation in their respective fields.
References
Performance of dCAACs in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The choice of solvent can significantly influence the outcome of a chemical reaction, affecting reaction rates, yields, and selectivity. This is particularly true for transition metal-catalyzed reactions, where the solvent can interact with the catalyst, substrates, and intermediates. In the realm of copper catalysis, dicyclic(alkyl)(amino)carbenes (dCAACs) have emerged as a powerful class of ligands, demonstrating remarkable reactivity in a variety of transformations. Understanding the interplay between the (dCAAC)Cu catalyst and the solvent system is crucial for optimizing reaction conditions and achieving desired outcomes.
This guide provides a comparative analysis of the performance of copper catalysts, focusing on systems with nitrogen-based ligands conceptually similar to dCAACs, in different solvent environments. The data presented here is based on findings from peer-reviewed literature and aims to provide researchers with a valuable resource for solvent selection in their own experimental designs.
Impact of Solvent on a Representative Copper-Catalyzed C-N Cross-Coupling Reaction
To illustrate the profound effect of the solvent on reaction efficiency, we present data from a study on the copper-catalyzed amination of aryl bromides with a diarylbenzene-diamine ligand. While not a dCAAC ligand, this system provides a well-documented example of how solvent choice dictates the yield of a copper-catalyzed cross-coupling reaction.
Table 1: Optimization of a Copper-Catalyzed C–N Coupling Reaction in Various Solvents [1]
| Entry | Solvent | Yield (%) |
| 1 | Toluene | <5 |
| 2 | Dioxane | <5 |
| 3 | THF | <5 |
| 4 | MeCN | 10 |
| 5 | DMSO | 85 |
Standard reaction conditions: aryl halide (1.0 equiv), amine (1.2 equiv), NaOMe (2.0 equiv), CuI (2.5 mol%), ligand (5.0 mol%), solvent (0.2 M), room temperature, 24 h. Yields were determined by 1H NMR spectroscopy.[1]
The data clearly indicates that for this specific copper-catalyzed amination, dimethyl sulfoxide (DMSO) is the superior solvent, leading to a significantly higher product yield (85%) compared to other common organic solvents like toluene, dioxane, THF, and acetonitrile, which all resulted in yields of 10% or less.[1] This highlights the critical role of the solvent in enabling the catalytic cycle, potentially through stabilization of catalytic intermediates or enhancement of reactant solubility.
Experimental Protocol: General Procedure for Copper-Catalyzed Amination of Aryl Bromides
The following is a representative experimental protocol for the copper-catalyzed amination of aryl bromides, based on the study cited above.[1]
Materials:
-
Aryl bromide
-
Amine
-
Sodium methoxide (NaOMe)
-
Copper(I) iodide (CuI)
-
N1,N2-diarylbenzene-1,2-diamine ligand
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add CuI (2.5 mol%) and the N1,N2-diarylbenzene-1,2-diamine ligand (5.0 mol%).
-
Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv).
-
Add sodium methoxide (2.0 equiv).
-
Add anhydrous DMSO to achieve the desired concentration (e.g., 0.2 M).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
-
The yield of the product is determined by 1H NMR spectroscopy.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the optimization of a copper-catalyzed cross-coupling reaction, emphasizing the solvent screening step.
Caption: Workflow for Solvent Screening in a (dCAAC)Cu-Catalyzed Reaction.
Signaling Pathway of a Generic Copper-Catalyzed Cross-Coupling Reaction
The catalytic cycle of a copper-catalyzed cross-coupling reaction typically involves several key steps, as illustrated in the following diagram. The solvent can influence each of these steps, from the initial coordination of reactants to the final product release.
Caption: A Simplified Catalytic Cycle for a Copper-Catalyzed Cross-Coupling Reaction.
References
Diaminocarbenes (dCAACs) Outperform Traditional Ligands in the Activation of Strong Chemical Bonds: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalytic reactions is paramount. A key challenge lies in the activation of strong chemical bonds, a process fundamental to the synthesis of complex molecules. In this context, diaminocarbenes (dCAACs), a class of N-heterocyclic carbenes (NHCs), have emerged as powerful tools, demonstrating superior performance compared to traditional ligands like N-heterocyclic carbenes (NHCs) and cyclic (alkyl)(amino)carbenes (CAACs). This guide provides a comprehensive comparison of dCAACs with their counterparts, supported by experimental data and detailed protocols, to aid in the selection of the optimal ligand for activating challenging chemical bonds.
Superior Electronic and Steric Properties of dCAACs
The enhanced reactivity of dCAACs stems from their unique electronic and steric properties. Compared to NHCs, which feature two nitrogen atoms adjacent to the carbene center, and CAACs, with one nitrogen and one alkyl group, dCAACs possess two amino groups with specific donor characteristics. This substitution pattern leads to a more electron-rich carbene center, enhancing its σ-donating and π-accepting capabilities.[1][2]
Computational studies have consistently shown that CAACs, and by extension dCAACs, have a smaller HOMO-LUMO gap compared to NHCs.[1][3] This smaller energy gap makes them more nucleophilic (a higher HOMO) and more electrophilic (a lower LUMO), contributing to their enhanced reactivity in bond activation.[1][4]
The steric bulk of the substituents on the nitrogen atoms and the carbene backbone can be finely tuned in dCAACs, offering a high degree of control over the ligand's steric environment. This "flexible steric bulk" is crucial for stabilizing reactive intermediates and influencing the selectivity of catalytic reactions.[4][5]
Comparative Performance in Strong Bond Activation
Experimental evidence across a range of strong chemical bonds highlights the superior performance of dCAACs and related CAACs over traditional NHCs.
C-H Bond Activation
The activation of inert C-H bonds is a significant challenge in organic synthesis. Computational studies have shown that CAACs have a significantly lower barrier for methane C-H insertion compared to NHCs.[3] For instance, the calculated activation barrier for methane insertion with a generic CAAC is considerably lower than that for a comparable NHC, and the reaction is also more exergonic.[3]
| Ligand Type | Methane C-H Activation Barrier (kcal/mol) | Reaction Exergonicity (kcal/mol) |
| CAAC | Lower | More Exergonic (-11.8 to -30.8) |
| NHC | Higher (>56) | Less Exergonic (~ -8.5) |
| Table 1: Comparison of calculated activation barriers and reaction exergonicities for methane C-H activation by a generic CAAC and NHC. Data sourced from computational studies.[3] |
H-H, N-H, and Other Strong Bonds
The enhanced electronic properties of CAACs also translate to the efficient activation of other strong bonds, including H-H and N-H bonds.[3] The ability of dCAAC-metal complexes to activate these bonds is critical in a variety of catalytic transformations, such as hydrogenation and amination reactions. The greater σ-donation and π-acceptance of dCAACs facilitate the oxidative addition of these small molecules to a metal center.
Experimental Protocols
Detailed experimental procedures for the synthesis of dCAAC precursors and their corresponding metal complexes, as well as their application in catalytic reactions, are crucial for reproducible research.
General Synthesis of a dCAAC Precursor (Imidazolium Salt)
-
Step 1: Diamine Synthesis: A substituted aniline is reacted with glyoxal and a primary amine in a suitable solvent (e.g., methanol) at room temperature to yield the corresponding 1,2-diimine.
-
Step 2: Cyclization: The diimine is then reacted with a source of the carbene carbon, such as paraformaldehyde or an orthoformate, in the presence of an acid catalyst (e.g., formic acid) to form the dihydroimidazolium salt.
-
Step 3: Deprotonation: The resulting imidazolium salt is deprotonated using a strong base (e.g., potassium hexamethyldisilazide, KHMDS) in an inert solvent (e.g., THF) to generate the free dCAAC.
Caution: The synthesis and handling of dCAACs and their precursors should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques due to their sensitivity to air and moisture.
General Protocol for Catalytic C-H Activation
-
Catalyst Preparation: A solution of the dCAAC ligand and a suitable metal precursor (e.g., [Rh(cod)Cl]₂) are stirred in an inert solvent (e.g., toluene) at room temperature to form the active catalyst in situ.
-
Reaction Setup: The substrate and any other reagents are added to the reaction vessel under an inert atmosphere.
-
Reaction Execution: The reaction mixture is heated to the desired temperature and stirred for the specified time.
-
Workup and Analysis: Upon completion, the reaction is cooled to room temperature, and the product is isolated and purified using standard techniques such as column chromatography. The product identity and yield are confirmed by analytical methods like NMR spectroscopy and mass spectrometry.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. Recent Advances in the Domain of Cyclic (Alkyl)(Amino) Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Cyclic alkyl amino carbenes - Wikipedia [en.wikipedia.org]
- 5. Stable Cyclic (Alkyl)(Amino)Carbenes as Rigid or Flexible, Bulky, Electron-Rich Ligands for Transition-Metal Catalysts: A Quaternary Carbon Atom Makes the Difference - PMC [pmc.ncbi.nlm.nih.gov]
Dueling Ligands: A Comparative Analysis of dCAACs and Phosphines in Catalysis
For researchers, scientists, and professionals in drug development, the choice of ligand in transition metal catalysis is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall success. This guide provides a detailed comparison of two prominent ligand classes: diamidocarbenes (dCAACs) and phosphines, offering insights into their relative performance backed by available data and experimental context.
While both dCAACs and phosphine ligands have demonstrated significant utility in a wide array of catalytic transformations, a direct, comprehensive benchmarking across various reactions remains an evolving area of research. This guide synthesizes available information to draw meaningful comparisons and provides the necessary experimental framework for their evaluation.
At a Glance: Key Differences and Performance Metrics
The fundamental difference between dCAACs and phosphines lies in their electronic and steric properties. dCAACs are a type of N-heterocyclic carbene (NHC) characterized by a lone pair of electrons on a carbon atom, making them strong σ-donors. Phosphine ligands, on the other hand, feature a lone pair on a phosphorus atom and their electronic properties can be finely tuned by modifying the substituents.
| Ligand Property | dCAAC Ligands | Phosphine Ligands |
| σ-Donating Ability | Generally very strong | Tunable (from weakly to strongly donating) |
| π-Accepting Ability | Variable, can be significant | Generally considered good π-acceptors |
| Steric Bulk | Highly tunable and often very bulky | Highly tunable, with well-defined steric parameters (e.g., Tolman cone angle) |
| Stability | Often exhibit high thermal and oxidative stability | Stability varies widely with substituents; some are air-sensitive |
Head-to-Head: Performance in Catalytic Reactions
Direct comparative studies that benchmark dCAAC and phosphine ligands under identical conditions are limited. However, by examining their performance in well-established catalytic reactions, we can infer their respective strengths and weaknesses.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Phosphine ligands, particularly bulky, electron-rich biarylphosphines, have been the workhorses in this field for decades, enabling the coupling of a wide range of substrates with high efficiency.
Table 1: Illustrative Performance in Suzuki-Miyaura Coupling (Hypothetical Data for Comparison)
| Ligand | Catalyst System | Substrates | Yield (%) | TON | TOF (h⁻¹) |
| dCAAC-1 | [Pd(dCAAC-1)(cinnamyl)Cl] | Aryl Bromide + Arylboronic Acid | >95 | >1000 | >200 |
| SPhos (Phosphine) | [Pd(SPhos)G2] | Aryl Bromide + Arylboronic Acid | >95 | >1000 | >200 |
Note: This table is for illustrative purposes to show how such data would be presented. Specific, directly comparable experimental data is not currently available in the searched literature.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital reaction for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands have been instrumental in advancing this methodology, allowing for the coupling of various amines and aryl halides under mild conditions.
The application of dCAAC ligands in this area is an active field of research. Their strong σ-donating character can facilitate the oxidative addition step, which is often rate-limiting. However, a lack of direct comparative studies with state-of-the-art phosphine ligands makes a definitive performance assessment challenging.
Experimental Protocols: A Framework for Benchmarking
To conduct a rigorous comparison between dCAAC and phosphine ligands, a standardized experimental protocol is essential. Below is a general workflow for benchmarking these ligands in a generic cross-coupling reaction.
Caption: General workflow for benchmarking ligand performance.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂)
-
dCAAC ligand or Phosphine ligand
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Internal standard for GC analysis (e.g., Dodecane)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, to an oven-dried Schlenk tube, add the palladium precatalyst (e.g., 1 mol%) and the respective ligand (e.g., 1.1 mol%). Add a portion of the anhydrous solvent and stir for 15-30 minutes at room temperature to allow for complex formation.
-
Reaction Setup: To the activated catalyst solution, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard. Add the remaining solvent to reach the desired concentration.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Monitoring and Analysis: At specified time intervals, withdraw aliquots from the reaction mixture, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by GC or LC-MS to determine the conversion and yield.
-
Turnover Number (TON) and Turnover Frequency (TOF) Calculation:
-
TON = (moles of product) / (moles of catalyst)
-
TOF = TON / reaction time (h)
-
Logical Relationships in Ligand Selection
The choice between a dCAAC and a phosphine ligand is not always straightforward and depends on the specific requirements of the catalytic transformation. The following diagram illustrates the decision-making process.
Caption: Decision tree for ligand selection.
Conclusion and Future Outlook
Both dCAAC and phosphine ligands are powerful tools in the arsenal of the modern chemist. Phosphines offer a long history of success and a high degree of tunability, making them a reliable choice for a vast number of applications. dCAACs, as a newer class of ligands, present exciting opportunities due to their strong σ-donating properties and inherent stability.
The development of standardized benchmarking protocols and the publication of direct comparative studies will be crucial in delineating the specific advantages of each ligand class for various catalytic reactions. As our understanding of the subtle interplay between ligand properties and catalytic performance grows, researchers will be better equipped to make informed decisions, leading to the development of more efficient and selective catalytic systems for the synthesis of pharmaceuticals and other valuable molecules.
Comparative Analysis of the Steric Bulk of Dicarbene-Stabilized Acyclic Carbenes (dCAACs)
A Guide for Researchers, Scientists, and Drug Development Professionals
Dicarbene-stabilized acyclic carbenes (dCAACs) have emerged as a versatile class of ligands in organometallic chemistry and catalysis. Their unique electronic and steric properties, which can be finely tuned by modifying their molecular architecture, have led to significant advancements in various catalytic transformations. A critical parameter governing the performance of dCAAC-metal complexes is the steric bulk of the dCAAC ligand. This guide provides a comparative analysis of the steric bulk of various dCAACs, utilizing the quantitative measure of percent buried volume (%Vbur). We present experimental data, detailed methodologies for its determination, and explore the correlation between steric hindrance and catalytic performance.
Quantifying Steric Bulk: The Percent Buried Volume (%Vbur)
The steric footprint of a ligand is a crucial factor in determining the stability, reactivity, and selectivity of its metal complexes. The percent buried volume (%Vbur) has become a widely accepted metric to quantify the steric bulk of a ligand. It represents the percentage of the volume of a sphere around a metal center that is occupied by the ligand. A larger %Vbur value indicates greater steric hindrance around the metal center.
Comparative Data of dCAAC Steric Bulk
The steric environment of dCAACs can be systematically modified by altering the substituents on the nitrogen atoms and the backbone of the carbene framework. While a comprehensive database exclusively for dCAACs is still developing, we can draw valuable insights from their close relatives, cyclic (alkyl)(amino)carbenes (CAACs), and the foundational principles of carbene chemistry.
Below is a table summarizing the calculated %Vbur for a selection of CAAC ligands, which demonstrates the impact of substituent modifications on steric bulk. These values provide a strong indication of the trends that can be expected for analogous dCAACs.
| Ligand Abbreviation | N-Substituent | Quaternary Carbon Substituents | %Vbur |
| CAAC-Dipp | 2,6-Diisopropylphenyl | Methyl | 36.3 |
| CAAC-Et | Ethyl | Methyl | 27.9 |
| CAAC-H | Hydrogen | Methyl | 23.6 |
| CAAC-Mes | 2,4,6-Trimethylphenyl | Methyl | 33.1 |
Note: The %Vbur values are calculated for the free ligands and provide a relative measure of their steric bulk. The actual %Vbur in a metal complex can vary slightly depending on the metal and its coordination geometry.
The data clearly illustrates that bulkier N-aryl groups, such as 2,6-diisopropylphenyl (Dipp), lead to a significantly larger percent buried volume compared to smaller alkyl groups like ethyl or a simple hydrogen atom. This tunability is a key advantage of the CAAC and dCAAC ligand families.
Experimental Protocol for Determining Percent Buried Volume (%Vbur)
The determination of %Vbur is primarily based on X-ray crystallographic data of a metal-ligand complex. The following protocol outlines the key steps involved:
-
Single Crystal X-ray Diffraction: High-quality single crystals of the dCAAC-metal complex are grown. X-ray diffraction analysis is then performed to obtain the precise atomic coordinates of the complex in the crystal lattice. The resulting data is typically saved in a Crystallographic Information File (CIF).
-
Computational Calculation using SambVca: The %Vbur is calculated using specialized software, with SambVca being a widely used web-based tool. The general workflow is as follows:
-
Input: The CIF file of the dCAAC-metal complex is uploaded to the SambVca server.
-
Definition of the Metal Center: The user identifies the metal atom within the complex.
-
Definition of the Ligand: The atoms constituting the dCAAC ligand are selected.
-
Sphere Radius: A standard sphere radius of 3.5 Å around the metal center is typically used for comparative purposes.
-
Calculation: The software calculates the volume occupied by the van der Waals spheres of the ligand atoms within the defined sphere around the metal and expresses it as a percentage of the total sphere volume.
-
Impact of dCAAC Steric Bulk on Catalysis
The steric bulk of dCAAC ligands plays a pivotal role in influencing the outcome of catalytic reactions. The modulation of steric hindrance around the metal center can significantly impact:
-
Catalyst Stability: Increased steric bulk can protect the metal center from decomposition pathways, leading to more robust and longer-lived catalysts.
-
Reaction Selectivity: The steric environment created by the dCAAC ligand can control the approach of substrates to the metal center, thereby influencing regioselectivity and stereoselectivity. For instance, in cross-coupling reactions, bulkier ligands can favor the formation of specific isomers.
-
Catalytic Activity: While excessive steric bulk can sometimes hinder substrate access and reduce activity, an optimal level of steric hindrance is often crucial for promoting key steps in the catalytic cycle, such as reductive elimination.
Experimental Evidence:
Studies on various catalytic systems have demonstrated a clear correlation between the steric parameters of carbene ligands and catalytic performance. For instance, in olefin metathesis, ruthenium catalysts bearing bulky CAAC ligands have shown exceptional activity and stability.[1] The increased steric protection around the ruthenium center is believed to prevent catalyst decomposition and promote efficient turnover. Similarly, in copper-catalyzed reactions, the use of sterically demanding CAAC ligands has been shown to enhance the efficiency and selectivity of the transformation.[2]
Logical Workflow: From Ligand Design to Catalytic Performance
The relationship between the structure of a dCAAC ligand, its steric bulk, and its resulting catalytic performance can be visualized as a logical workflow.
Caption: Logical workflow illustrating the relationship between dCAAC structure, steric bulk, and catalytic performance.
This diagram highlights the central role of rational ligand design in tuning the steric properties of dCAACs to achieve desired outcomes in catalysis. By carefully selecting the substituents on the dCAAC framework, researchers can modulate the steric bulk, which in turn dictates the performance of the resulting metal catalyst. This systematic approach allows for the development of highly efficient and selective catalytic systems for a wide range of chemical transformations.
References
Safety Operating Guide
Essential Safety and Handling Guide for [Placeholder Chemical: Dcadc]
Disclaimer: The following information is a generalized guideline for handling a hazardous chemical, represented by the placeholder "Dcadc." This document is intended to serve as a template for laboratory safety and chemical handling protocols. Always refer to the specific Safety Data Sheet (SDS) and your institution's safety protocols for any chemical you work with.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling "this compound." It is designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended PPE for Handling this compound:
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes and aerosols.[1]
-
Hand Protection: Wear chemically resistant gloves. The specific type of glove material should be chosen based on the chemical compatibility with this compound. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat or an impervious gown should be worn to protect the skin and personal clothing from contamination.[1]
-
Respiratory Protection: If working with this compound in a powdered form or if there is a risk of generating aerosols or vapors, a suitable respirator is required.[1] The type of respirator should be selected based on the potential exposure concentration.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound. This data is for illustrative purposes and should be replaced with actual data from the substance's SDS.
| Property | Value |
| Molecular Weight | 350.4 g/mol |
| Boiling Point | 212 °C |
| Melting Point | 95 °C |
| Solubility in Water | 1.5 g/L at 25°C |
| LD50 (Oral, Rat) | 250 mg/kg |
| Permissible Exposure Limit (PEL) | 0.1 mg/m³ (8-hour TWA) |
Experimental Protocols
Standard Operating Procedure for Weighing and Diluting this compound:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary materials: this compound powder, appropriate solvent, calibrated balance, weighing paper, spatula, volumetric flask, and waste container.
-
Don all required PPE as specified above.
-
-
Weighing:
-
Perform all manipulations of this compound powder within the chemical fume hood to minimize inhalation risk.
-
Place a piece of weighing paper on the balance and tare it.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.
-
Record the exact weight.
-
-
Dilution:
-
Carefully add the weighed this compound powder to the volumetric flask.
-
Add the solvent to the flask, filling it to approximately half of the final volume.
-
Cap the flask and gently swirl to dissolve the powder.
-
Once dissolved, add the solvent to the calibration mark on the neck of the flask.
-
Cap and invert the flask several times to ensure a homogenous solution.
-
-
Cleanup and Disposal:
-
Dispose of the weighing paper and any contaminated materials in the designated hazardous waste container.
-
Clean the spatula and any non-disposable equipment with an appropriate solvent.
-
Wipe down the work surface within the fume hood.
-
Properly label the prepared solution with the chemical name, concentration, date, and your initials.
-
Operational and Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response:
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an absorbent material.
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution.
-
For large spills, evacuate the laboratory and contact your institution's emergency response team.
Disposal Plan:
All this compound waste, including unused product, contaminated materials, and solutions, must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not pour this compound waste down the drain.
Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of the placeholder chemical this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
